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  • Product: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
  • CAS: 1105675-60-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental properties of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a key he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a key heterocyclic building block in medicinal chemistry. The guide details its chemical and physical characteristics, spectroscopic data, and its role as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Furthermore, this document outlines a representative synthetic protocol for its preparation and discusses its reactivity profile, with a focus on the strategic use of the tert-butoxycarbonyl (Boc) protecting group. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a substituted pyridine derivative featuring a methoxy group and a Boc-protected aminomethyl side chain. This unique combination of functional groups makes it a valuable synthon for introducing the 5-methoxy-3-pyridinylmethyl moiety in drug discovery programs.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1105675-60-2[1]
Molecular Formula C₁₂H₁₈N₂O₃[1]
Molecular Weight 238.28 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.General knowledge based on structure
Storage Store at room temperature in a dry, well-ventilated place.[2]

Diagram 1: Chemical Structure of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

N1 N C2 C N1->C2 C3 C C2->C3 C2->C3 C4 C C3->C4 C9 CH2 C3->C9 C5 C C4->C5 C4->C5 C6 C C5->C6 O7 O C5->O7 C6->N1 C6->N1 C8 CH3 O7->C8 N10 N C9->N10 C11 C N10->C11 O12 O C11->O12 O13 O C11->O13 C14 C O13->C14 C15 CH3 C14->C15 C16 CH3 C14->C16 C17 CH3 C14->C17

Caption: 2D structure of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring. - Singlet for the methoxy group protons (~3.9 ppm). - Methylene protons of the aminomethyl group. - Singlet for the tert-butyl group protons (~1.5 ppm). - Broad singlet for the N-H proton of the carbamate.
¹³C NMR - Aromatic carbons of the pyridine ring. - Carbonyl carbon of the carbamate group (~155 ppm). - Methoxy carbon (~55 ppm). - Methylene carbon. - Quaternary and methyl carbons of the tert-butyl group.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 239.13.
IR Spectroscopy - N-H stretching vibration (~3300 cm⁻¹). - C=O stretching of the carbamate (~1680-1700 cm⁻¹). - C-O stretching vibrations. - Aromatic C-H and C=C/C=N stretching vibrations.

Synthesis and Reactivity

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is typically synthesized through a multi-step process, culminating in the Boc protection of the corresponding amine.

General Synthetic Approach

A plausible synthetic route involves the following key transformations:

Diagram 2: General Synthetic Workflow

workflow start Starting Material (e.g., 5-methoxynicotinaldehyde) step1 Reductive Amination start->step1 intermediate (5-methoxypyridin-3-yl)methanamine step1->intermediate step2 Boc Protection (Boc)₂O, Base intermediate->step2 product tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate step2->product

Caption: A representative synthetic pathway to the target compound.

Experimental Protocol: Boc Protection

The final step of the synthesis involves the protection of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out under basic conditions.

Step-by-Step Protocol:

  • Dissolve (5-methoxypyridin-3-yl)methanamine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Reactivity and the Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

  • Stability: The Boc group is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents. This allows for selective manipulation of other functional groups within the molecule.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent. This deprotection proceeds via the formation of a stable tert-butyl cation and releases the free amine.

Diagram 3: Boc Deprotection Mechanism

deprotection {Boc-NRR'} {Boc-NRR'} {Protonated Boc-NRR'} {Protonated Boc-NRR'} {Boc-NRR'}->{Protonated Boc-NRR'} H⁺ {H₂N-RR' + CO₂ + isobutylene} {H₂N-RR' + CO₂ + isobutylene} {Protonated Boc-NRR'}->{H₂N-RR' + CO₂ + isobutylene} Fragmentation

Caption: Acid-catalyzed removal of the Boc protecting group.

Applications in Drug Discovery

Substituted pyridines are prevalent scaffolds in many approved drugs and clinical candidates. tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate serves as a valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[3] The 5-methoxy-3-pyridinylmethyl moiety can be a key pharmacophoric element, contributing to target binding and modulating physicochemical properties.

While specific examples detailing the use of this exact compound are proprietary or not widely published, its structural motifs are present in patented compounds investigated as inhibitors of various kinases. The general strategy involves the deprotection of the Boc group to reveal the primary amine, which can then be further functionalized through amide bond formation, reductive amination, or other coupling reactions to build the final drug molecule.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure, coupled with the versatility of the Boc protecting group, makes it a valuable tool for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its key properties and applications, facilitating its effective use in research and development.

References

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Exploratory

An In-depth Technical Guide to tert-Butyl (5-methoxypyridin-3-yl)carbamate (CAS: 342603-10-5)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Medicinal Chemistry tert-Butyl (5-methoxypyridin-3-yl)carbamate, with the Chemical Abstracts Service (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

tert-Butyl (5-methoxypyridin-3-yl)carbamate, with the Chemical Abstracts Service (CAS) number 342603-10-5 , is a strategically important heterocyclic building block in the field of drug discovery and development.[1][2] Its unique structural arrangement, featuring a pyridine core substituted with a methoxy group and a Boc-protected amine, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The methoxy group can modulate the electronic properties and metabolic stability of the pyridine ring, while the Boc-protected amine provides a convenient handle for further chemical modifications under controlled conditions. This guide will provide a comprehensive overview of the synthesis, properties, and applications of this valuable compound, offering insights into its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the characteristics of its derivatives. The key properties of tert-butyl (5-methoxypyridin-3-yl)carbamate are summarized in the table below.

PropertyValueSource
CAS Number 342603-10-5[1][2]
Molecular Formula C₁₁H₁₆N₂O₃[2]
Molecular Weight 224.26 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[1]
Application Pharmaceutical intermediate[1]

Synthesis Protocol: A Step-by-Step Guide with Mechanistic Rationale

The synthesis of tert-butyl (5-methoxypyridin-3-yl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol outlines a common synthetic route, with explanations for the choice of reagents and reaction parameters.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection A 3-Methoxypyridine B 5-Methoxy-3-nitropyridine A->B HNO₃, H₂SO₄ C 5-Amino-3-methoxypyridine B->C H₂, Pd/C D tert-Butyl (5-methoxypyridin-3-yl)carbamate C->D (Boc)₂O, Base Application_Workflow A tert-Butyl (5-methoxypyridin-3-yl)carbamate B Functionalization at other positions (e.g., C2, C4, C6) A->B C Boc Deprotection (Acidic conditions) B->C D 5-Amino-3-methoxypyridine derivative C->D E Further elaboration at the amino group D->E F Target Bioactive Molecule E->F

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

This guide provides a comprehensive technical overview of the analytical methodologies required for the definitive structure elucidation of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the analytical methodologies required for the definitive structure elucidation of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a key intermediate in pharmaceutical synthesis. The protocols and interpretive frameworks detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale.

The structural integrity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to ensure an unambiguous confirmation of the molecular structure.

Molecular Structure Overview

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a disubstituted pyridine derivative. The core structure consists of a pyridine ring substituted at the 3-position with a methylcarbamate group, which is further protected by a tert-butoxycarbonyl (Boc) group, and at the 5-position with a methoxy group.

Caption: Structure of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of individual atoms. For tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Expected ¹H NMR Data and Interpretation:

Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes
Pyridine H2/H6~8.2 - 8.5Singlet or Doublet2HThe exact chemical shift and multiplicity depend on the substitution pattern. Protons adjacent to the nitrogen are typically downfield.[1][2][3]
Pyridine H4~7.3 - 7.6Singlet or Triplet1HThe chemical shift is influenced by the two substituents.
Methoxy (-OCH₃)~3.9Singlet3HMethoxy groups on aromatic rings typically appear in this region.[4]
N-Methyl (-NCH₃)~3.0 - 3.2Singlet3HThe chemical shift can vary depending on the electronic environment.
tert-Butyl (-C(CH₃)₃)~1.5Singlet9HThe nine equivalent protons of the Boc group give a strong singlet.

Causality in Interpretation:

  • The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.

  • The singlet nature of the methoxy, N-methyl, and tert-butyl protons indicates no adjacent proton neighbors.

MS_Fragmentation M_H [M+H]⁺ m/z = 267.17 M_55 [M-C4H8+H]⁺ m/z = 212.12 M_H->M_55 - C4H8 M_99 [M-Boc+H]⁺ m/z = 168.10 M_H->M_99 - C5H9O2

Caption: Proposed ESI-MS fragmentation pathway.

Part 3: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3500N-H Stretch (if present as impurity)Amine/Amide
~2950-3000C-H StretchAliphatic
~1680-1720C=O StretchCarbamate
~1550-1600C=C and C=N StretchAromatic Ring (Pyridine) [5][6]
~1250 and ~1160C-O StretchCarbamate and Ether
~1090C-N StretchCarbamate [7]

Causality in Interpretation:

  • The strong absorption around 1700 cm⁻¹ is a key indicator of the carbonyl group in the carbamate.

  • The presence of both aliphatic and aromatic C-H stretching vibrations confirms the hybrid nature of the molecule.

Summary and Conclusion

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a self-validating system for the structure elucidation of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. The proton and carbon NMR spectra define the connectivity of the molecular skeleton, the mass spectrum confirms the molecular weight and key structural motifs through fragmentation, and the IR spectrum verifies the presence of the expected functional groups. This integrated analytical approach ensures the identity and purity of this important pharmaceutical intermediate, underpinning the integrity of the subsequent drug development process.

References

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1962). 439. Proton magnetic resonance spectra of substituted pyridines. Journal of the Chemical Society (Resumed), 2421-2425. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1988). NMR spectra of pyridine, picolines and of their hydrochlorides and methiodides. Journal of Molecular Structure, 177, 347-354. [Link]

  • Kim, H. J., & Lee, C. H. (2018). 13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2949. [Link]

  • Tureček, F., & Gelb, M. H. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1645–1655. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • PubChem. (n.d.). tert-butyl (5-methoxypyridin-3-yl)carbamate. [Link]

Sources

Foundational

A Comprehensive Technical Guide to tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, a key building block in modern medicinal chemistry. We will d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and applications, offering insights grounded in established chemical principles.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for reproducible scientific research. tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a carbamate derivative featuring a pyridine ring, a methoxy functional group, and a tert-butoxycarbonyl (Boc) protecting group.

IUPAC Name: tert-butyl ((5-methoxypyridin-3-yl)methyl)carbamate

The nomenclature is derived from the carbamic acid core. The tert-butyl group is attached to the oxygen atom of the carbamate, while the (5-methoxypyridin-3-yl)methyl group is attached to the nitrogen atom.

Structural Representation and Key Identifiers

The chemical structure of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate is depicted below:

While a specific CAS number for this exact N-methylated compound is not readily found in major databases, the closely related analog, tert-butyl 5-methoxypyridin-3-ylcarbamate (lacking the methyl group on the nitrogen), is registered under CAS Number 342603-10-5 . Researchers should exercise caution and verify the identity of their materials through analytical characterization.

Table 1: Key Chemical Identifiers

IdentifierValueSource
IUPAC Name tert-butyl ((5-methoxypyridin-3-yl)methyl)carbamateDeduced from IUPAC rules
Molecular Formula C₁₃H₂₀N₂O₃Calculated
Molecular Weight 252.31 g/mol Calculated
Canonical SMILES COC1=CC(CNC(=O)OC(C)(C)C)=CN=C1Predicted
InChI Key (Predicted)Not available

Synthesis and Mechanism

The synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate typically involves the protection of the corresponding primary amine, (5-methoxypyridin-3-yl)methanamine, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the preparation of complex drug molecules.[1][2][3][4]

Proposed Synthetic Workflow

The following protocol outlines a reliable method for the synthesis of the title compound.

Step 1: Synthesis of the Precursor Amine

The synthesis of the key intermediate, (5-methoxypyridin-3-yl)methanamine, can be achieved through the reduction of 5-methoxynicotinitrile.

  • Reaction: 5-methoxynicotinitrile is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether), or through catalytic hydrogenation.

Step 2: Boc Protection of the Amine

  • Reaction: The crude (5-methoxypyridin-3-yl)methanamine is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc₂O) is added, often in the presence of a base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to scavenge the acidic byproduct and catalyze the reaction.[3][4]

Detailed Experimental Protocol
  • Preparation of (5-methoxypyridin-3-yl)methanamine:

    • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-methoxynicotinitrile (1.0 eq.) in anhydrous THF is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude amine.

  • Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate:

    • The crude (5-methoxypyridin-3-yl)methanamine is dissolved in DCM.

    • Triethylamine (1.5 eq.) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM at 0 °C.

    • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel.

Reaction Mechanism

The Boc protection of an amine proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a tert-butoxycarbonate anion, which then decomposes to tert-butanol and carbon dioxide, yields the stable carbamate product.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Reduction of Nitrile cluster_step2 Step 2: Boc Protection 5-methoxynicotinitrile 5-methoxynicotinitrile LiAlH4_THF 1. LiAlH4, THF 2. H2O 5-methoxynicotinitrile->LiAlH4_THF amine_intermediate (5-methoxypyridin-3-yl)methanamine LiAlH4_THF->amine_intermediate Boc2O_base Boc2O, Et3N DCM amine_intermediate->Boc2O_base final_product tert-Butyl ((5-methoxypyridin-3-yl)methyl)carbamate Boc2O_base->final_product

Caption: Synthetic route to tert-butyl ((5-methoxypyridin-3-yl)methyl)carbamate.

Physicochemical Properties

Due to the limited availability of experimental data for the title compound, the following properties are a combination of calculated values and estimations based on structurally similar compounds.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White to off-white solidBased on similar Boc-protected amines[5]
Melting Point Not availableLikely in the range of 80-120 °C
Boiling Point Not availableExpected to be > 300 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, DCM, THF, ethyl acetate. Insoluble in water.Typical for Boc-protected compounds
Stability Stable under normal conditions. Acid-labile.The Boc group is readily cleaved by strong acids[1][2][3]

Applications in Research and Development

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The Boc-protected amine functionality allows for the selective modification of other parts of the molecule without interference from the reactive amine.

  • Scaffold for Medicinal Chemistry: The 5-methoxypyridine moiety is present in a number of biologically active compounds. This building block provides a convenient entry point for the synthesis of libraries of compounds for screening against various biological targets.

  • Synthesis of Enzyme Inhibitors and Receptor Ligands: The protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized to introduce pharmacophoric features necessary for binding to enzymes or receptors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl (5-methoxypyridin-3-yl)methylcarbamate. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

  • Hazard Identification: While specific toxicity data is not available, related carbamates can be harmful if swallowed or inhaled and may cause skin and eye irritation.[5]

Conclusion

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a strategically important building block for the synthesis of complex organic molecules. Its utility lies in the robust and selectively cleavable Boc protecting group, which enables a wide range of chemical transformations on the pyridine core. This guide provides a foundational understanding of its synthesis, properties, and handling, which should aid researchers in its effective application in their scientific endeavors.

References

  • Hangzhou Dingyan Chem Co., Ltd. tert-Butyl (5-Methoxypyridin-3-yl)carbaMate CAS NO.342603-10-5. LookChem. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11064075, tert-Butyl (2-methoxypyridin-3-yl)carbamate. Retrieved January 26, 2026 from [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available at: [Link]

  • Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Matsumura, N., et al. (2019).
  • Wikipedia. Carbamate. Available at: [Link]

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • University of Calgary. How to name organic compounds using the IUPAC rules. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 18691-18697.

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Abstract This technical guide provides a comprehensive overview of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, a specialized heterocyclic building block relevant to modern medicinal chemistry and drug discovery. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, a specialized heterocyclic building block relevant to modern medicinal chemistry and drug discovery. While this specific N-methylated derivative is a niche research chemical, this document outlines its core chemical identity, a robust and logical synthetic pathway, predicted analytical characterization, and its strategic application as a versatile intermediate. The methodologies and principles are grounded in established organic chemistry and supported by data from closely related structural analogs. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of advanced pyridine-based intermediates.

Compound Identification and Physicochemical Properties

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a pyridine derivative featuring a methoxy group at the C5 position and an N-methyl, N-Boc-protected amino group at the C3 position. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, enabling selective reactions at other positions of the pyridine ring by masking the reactivity of the secondary amine.

The precise empirical data for this specific compound is not widely published. Therefore, the following properties are calculated based on its chemical structure, with qualitative predictions informed by close structural analogs like tert-butyl 5-methoxypyridin-3-ylcarbamate.

PropertyValue / DescriptionSource
Chemical Formula C₁₂H₁₈N₂O₃(Calculated)
Molecular Weight 238.29 g/mol (Calculated)
IUPAC Name tert-butyl (5-methoxypyridin-3-yl)methylcarbamate(Nomenclature)
CAS Number Not assigned.N/A
Canonical SMILES CN(C1=CC(OC)=CN=C1)C(=O)OC(C)(C)C(Structure)
InChI Key (Predicted)(Structure)
Physical Form Predicted to be a solid at room temperature.Analogy to
Solubility Predicted to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.(Chemical Principles)

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The proposed synthesis involves two key transformations:

  • Boc Protection: The primary amine of 3-amino-5-methoxypyridine is first protected to form the carbamate intermediate.

  • N-Methylation: The resulting carbamate nitrogen is then methylated to yield the final product.

G A 3-Amino-5-methoxypyridine p1 A->p1 B Intermediate: tert-Butyl (5-methoxypyridin-3-yl)carbamate p2 B->p2 C Final Product: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate p1->B Step 1: Boc Protection Reagents: Boc₂O, Base (e.g., TEA or NaOH) Solvent: THF or Dioxane p2->C Step 2: N-Methylation Reagents: NaH, then CH₃I Solvent: Anhydrous THF

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)carbamate (Intermediate)

  • Principle: This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) to protect the nucleophilic primary amine. A base is used to neutralize the acidic byproduct, driving the reaction to completion. This is a standard and highly efficient method for introducing the Boc protecting group.[1]

  • Methodology:

    • To a solution of 3-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF, 0.5 M), add triethylamine (TEA, 1.5 eq).

    • Stir the solution at room temperature and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 20 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (Final Product)

  • Principle: The N-H bond of the carbamate is weakly acidic. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate it, forming a sodium amide salt. This salt then acts as a potent nucleophile, attacking an electrophilic methyl source like methyl iodide (CH₃I) in an Sₙ2 reaction to form the N-methylated product. Anhydrous conditions are critical as NaH reacts violently with water.

  • Methodology:

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF (0.3 M) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: Hydrogen gas evolution).

    • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the pure target compound.

Predicted Analytical Characterization

Confirmation of the final product's identity would rely on standard spectroscopic methods. The following table summarizes the expected key signals based on the compound's structure.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring (approx. δ 7.0-8.5 ppm).- Singlet for the methoxy (-OCH₃) protons (approx. δ 3.8-4.0 ppm).- Singlet for the N-methyl (-NCH₃) protons (approx. δ 3.0-3.3 ppm).- Singlet for the tert-butyl (-C(CH₃)₃) protons (approx. δ 1.4-1.6 ppm, integrating to 9H).
¹³C NMR - Aromatic carbons of the pyridine ring (approx. δ 110-160 ppm).- Carbonyl carbon of the carbamate (approx. δ 154-156 ppm).- Quaternary carbon of the tert-butyl group (approx. δ 80-82 ppm).- Methoxy carbon (approx. δ 55-57 ppm).- N-methyl carbon (approx. δ 30-35 ppm).- Methyl carbons of the tert-butyl group (approx. δ 28-29 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z ≈ 239.14.
FTIR - C=O stretch of the carbamate group (approx. 1690-1710 cm⁻¹).- C-O and C-N stretches.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself but rather a sophisticated building block. Its value lies in the strategic placement of its functional groups, which allows for complex molecule synthesis.

  • Role as a Protected Intermediate: The Boc-protected secondary amine allows chemists to perform reactions on the pyridine ring, such as lithiation followed by electrophilic quench, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at other positions, without interference from the nitrogen atom.

  • Scaffold for Biologically Active Molecules: Methoxy-substituted pyridine rings are common scaffolds in medicinal chemistry. They are found in molecules targeting a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[2][3] The Boc group can be easily removed under acidic conditions (e.g., with TFA or HCl) at a later stage in a synthesis to reveal the secondary amine, which can then be used for further derivatization.

G Start Target Compound (This Guide) Step1 Selective Reaction at Pyridine C2, C4, or C6 (e.g., Cross-Coupling) Start->Step1 Versatile Scaffold Step2 Boc Deprotection (Acidic Conditions) Step1->Step2 Intermediate Formed Step3 Derivatization of Secondary Amine Step2->Step3 Amine Unmasked End Complex Drug Candidate / Final Molecule Step3->End Final Assembly

Caption: Logical role of the title compound in a synthetic campaign.

Handling, Storage, and Safety

As a novel research chemical, no specific toxicology data is available. Standard laboratory safety protocols for handling new chemical entities should be strictly followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Safety: The hazard profile is unknown, but based on structural analogs, it may cause skin, eye, and respiratory irritation.[4] Assume the compound is harmful if swallowed.

References

  • LookChem. tert-Butyl (5-Methoxypyridin-3-yl)carbaMate CAS NO.342603-10-5. Available at: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • PubChem. tert-Butyl (2-methoxypyridin-3-yl)carbamate | C11H16N2O3 | CID 11064075. Available at: [Link]

  • PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed Central. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available at: [Link]

Sources

Foundational

A Technical Guide to Determining the Aqueous Solubility of Novel Pyridine Derivatives in Early Drug Discovery: A Case Study Approach

Abstract Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. For...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. For novel chemical entities emerging from discovery campaigns, an early and accurate assessment of solubility is paramount to de-risk projects and guide lead optimization. This technical guide addresses the challenge of characterizing a novel compound, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, for which no public solubility data exists. In the absence of direct data, we pivot to a practical, instructional framework. This document provides a comprehensive, step-by-step methodology for determining both kinetic and thermodynamic aqueous solubility, grounded in authoritative principles from the International Council for Harmonisation (ICH). By presenting these protocols, we offer researchers, scientists, and drug development professionals a robust blueprint for characterizing the solubility of their own novel compounds, ensuring data integrity and supporting informed decision-making in the progression of new chemical entities.

Introduction: The Solubility Challenge with Novel Chemical Entities

In the landscape of drug discovery, the journey from a hit compound to a viable clinical candidate is fraught with challenges. One of the most fundamental physicochemical properties that dictates the fate of a potential therapeutic is its aqueous solubility.[1][2] A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into systemic circulation.[1] Poor aqueous solubility is a major cause of low and erratic bioavailability, leading to the failure of many promising compounds in later developmental stages.[1]

This guide focuses on a representative novel compound, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate . A thorough search of the scientific literature and chemical databases reveals a critical gap: there is no publicly available, experimentally determined solubility data for this specific molecule. This scenario is common in early-stage drug discovery, where researchers are often working with proprietary molecules.

The core objective of this whitepaper is therefore not to report pre-existing data, but to provide an in-depth, actionable guide for any researcher facing this situation. We will outline the principles and provide detailed, field-proven protocols for determining the aqueous solubility of such a compound from first principles. This guide is structured to empower research and development teams to generate high-quality, reliable solubility data, a cornerstone for any successful drug development program.

Physicochemical Profile of a Surrogate Compound

While data for the target compound is unavailable, we can examine a structurally similar molecule, tert-Butyl (5-methoxypyridin-3-yl)carbamate (CAS: 342603-10-5), to establish a baseline of expected physicochemical properties.[3][4] This related compound lacks the methyl linker of our primary subject. Its properties are summarized below.

PropertyValueSource
CAS Number 342603-10-5CymitQuimica[3]
Molecular Formula C₁₁H₁₆N₂O₃Fisher Scientific[4]
Molecular Weight 224.26 g/mol Fisher Scientific[4]
Appearance SolidN/A
InChI Key FUSHCJZMKFNATD-UHFFFAOYSA-NCymitQuimica[3]

This data pertains to a structurally related compound and should be used for estimation purposes only.

The Two Pillars of Solubility Assessment: Kinetic vs. Thermodynamic

In early drug discovery, solubility is typically assessed using two distinct but complementary methods: kinetic and thermodynamic solubility.[5]

  • Kinetic Solubility: This measurement reflects the solubility of a compound that is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO).[6][7] It is a high-throughput method ideal for screening large numbers of compounds in the early discovery phases to quickly flag potential solubility liabilities.[8][9] The resulting value represents the concentration at which the compound precipitates out of solution under these non-equilibrium conditions.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[10] It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period until a saturated solution is formed.[7][10] This method is more time and resource-intensive but provides the definitive solubility value, which is crucial for lead optimization, formulation development, and regulatory submissions.[6]

The logical workflow in a drug discovery program involves using kinetic solubility for initial screening and then confirming the solubility of the most promising candidates with the more rigorous thermodynamic assay.

G cluster_0 Solubility Assessment Workflow cluster_1 Data Application A Early Discovery (High-Throughput Screening) B Lead Optimization (Candidate Selection) A->B Kinetic Solubility Assay (Rank-ordering, Flagging Issues) D Poor Solubility (<10 µM) A->D E Acceptable Solubility A->E C Preclinical Development (Formulation, IND-Enabling) B->C Thermodynamic Solubility Assay (Definitive Data for Key Compounds) G Guide Formulation Strategy C->G F Inform Medicinal Chemistry for SAR D->F Redesign E->B

Caption: High-level workflow for solubility assessment in drug discovery.

Experimental Protocol: Determining Kinetic Solubility

This protocol is designed for a 96-well plate format, making it suitable for higher throughput analysis. The principle is to add a DMSO stock solution of the test compound to an aqueous buffer and measure the concentration in the supernatant after precipitation is allowed to occur.

Materials and Equipment
  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (or test compound)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, filter plates for separation)

  • Automated liquid handler (optional, for high throughput)

  • Plate shaker

  • Plate centrifuge or vacuum manifold for filter plates

  • Analytical instrumentation: HPLC-UV or LC-MS/MS

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate. Then, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well.[6] This results in a 100-fold dilution and a final DMSO concentration of 1-2%.

  • Incubation and Precipitation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) for a defined period, typically 2 hours.[8] This allows for the precipitation of the compound that is insoluble at that concentration.

  • Separation of Precipitate: Separate the precipitated solid from the supernatant. This is a critical step and can be achieved by:

    • Filtration: Using a 96-well filter plate (e.g., 0.45 µm), filter the contents of each well into a clean collection plate using a vacuum manifold.

    • Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitate. Carefully aspirate the supernatant for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant.[8] A calibration curve must be generated using standards prepared in a DMSO/buffer mixture that matches the final sample composition.

    • HPLC-UV: This is a common and robust method.[11] A reversed-phase C18 column is typically used. The mobile phase composition will depend on the compound's polarity but often consists of a gradient of acetonitrile or methanol and water with a modifier like formic acid.[12][13] Detection is performed at the compound's λmax.[12]

    • LC-MS/MS: Offers higher sensitivity and specificity, which is particularly useful for low solubility compounds or complex matrices.[10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed, or it can be reported as the measured concentration in the supernatant from a high nominal concentration (e.g., 200 µM).

Experimental Protocol: Determining Thermodynamic (Equilibrium) Solubility

This protocol follows the gold-standard shake-flask method, as recommended by regulatory bodies like the WHO and in ICH guidelines for BCS classification.[14][15]

Rationale Behind Methodological Choices
  • pH Range: Solubility must be determined over the physiological pH range of the gastrointestinal tract, which is 1.2 to 6.8.[16][17] The ICH M9 guideline specifies testing at a minimum of three pHs: 1.2, 4.5, and 6.8, plus the pH of the compound's lowest solubility if it falls within this range.[15]

  • Temperature: The experiment is conducted at 37 ± 1°C to mimic human body temperature.[17]

  • Equilibration Time: The system must reach equilibrium. This is confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved drug plateaus.[14]

  • Solid State: The physical form of the solid (e.g., crystalline polymorph, amorphous) can significantly impact solubility. The form used for the experiment must be documented.

Materials and Equipment
  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (solid powder)

  • Aqueous buffers: pH 1.2 (e.g., HCl), pH 4.5 (e.g., acetate buffer), pH 6.8 (e.g., phosphate buffer)

  • Glass vials with screw caps

  • Shaking incubator or water bath set to 37°C

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation: HPLC-UV or LC-MS/MS

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means adding more solid than is expected to dissolve, ensuring a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, or 6.8) to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at 37°C.[17] Agitate the samples for a predetermined time course. To validate the equilibrium, samples should be taken at multiple time points (e.g., 24h, 48h). Equilibrium is reached when consecutive measurements are within a narrow margin (e.g., <10%).[14]

  • Sample Collection and Preparation:

    • At each time point, allow the vials to stand briefly to let the excess solid settle.

    • Withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results. Adsorption of the compound to the filter should be checked and accounted for if significant.

    • Dilute the filtrate as necessary with the mobile phase to fall within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted filtrate using a validated HPLC-UV or LC-MS/MS method as described in the kinetic solubility protocol.[18]

  • pH Verification: After the final time point, measure the pH of the solution in each vial to ensure it has not shifted significantly during the experiment.[16]

  • Data Reporting: The thermodynamic solubility is reported as the mean concentration (e.g., in µg/mL or µM) from the time points that have reached equilibrium, for each pH tested.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion and Forward Look

The absence of solubility data for a novel compound like tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is not a roadblock but a call to rigorous experimental characterization. This guide provides the foundational, validated methodologies required to generate this critical data. By implementing a tiered approach—using high-throughput kinetic assays for initial screening followed by definitive thermodynamic shake-flask methods for promising leads—drug discovery teams can build a robust data package. This package is essential for establishing structure-activity relationships (SAR), guiding medicinal chemistry efforts, informing formulation design, and ultimately, ensuring that only candidates with a viable path forward are advanced. The protocols detailed herein, grounded in international regulatory standards, represent a self-validating system for producing trustworthy and authoritative solubility data, forming a critical pillar of modern drug development.

References

  • (No specific reference for this number)
  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 366. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

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  • (No specific reference for this number)
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  • Loftsson, T. (2020). The Importance of Solubility for New Drug Molecules. Journal of Pharmaceutical Sciences & Research, 2(5), 1-3. [Link]

  • (No specific reference for this number)
  • Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984. [Link]

  • (No specific reference for this number)
  • (No specific reference for this number)
  • (No specific reference for this number)
  • Sjöberg, A. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. DiVA portal. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Foreword: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. As a specialized chemical intermediate, dire...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. As a specialized chemical intermediate, direct and exhaustive safety data for this specific molecule is not always publicly available. Therefore, this guide employs a foundational safety principle: analyzing the compound's constituent chemical families—pyridines and carbamates—and extrapolating from the known hazards of structurally similar analogs. This approach provides a robust framework for risk assessment and management, ensuring a high level of safety for all laboratory personnel. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a compound's identity and physical properties is the cornerstone of safe laboratory practice. These characteristics dictate its behavior under various conditions and inform the selection of appropriate handling procedures.

1.1 Chemical Identity

IdentifierData
IUPAC Name tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.29 g/mol
CAS Number Data not readily available; track by structure/name.
Canonical SMILES COC1=CN=C(C=C1)CNC(=O)OC(C)(C)C
Structure

1.2 Physicochemical Properties

The properties below are based on data from structurally related compounds and general chemical principles. Empirical verification is recommended.

PropertyValue / ObservationRationale & Safety Implication
Appearance Expected to be an off-white to white solid.[1]As a solid, the primary physical hazard is dust inhalation. Handling procedures should aim to minimize dust generation.
Melting Point 105 - 109 °C (for tert-Butyl carbamate).[1]A relatively high melting point confirms its solid state at ambient temperature, reducing vapor pressure and inhalation risk compared to a liquid.
Boiling Point No data available.Expected to be high; decomposition may occur before boiling. Avoid excessive heating.
Solubility Insoluble in water; soluble in organic solvents.Dictates choice of solvents for reactions and cleaning. In case of a spill, water may not be an effective cleaning agent.
Stability Stable under recommended storage conditions.[1]The compound is not expected to be acutely unstable but should be stored away from incompatible materials.

Section 2: Hazard Identification and Toxicological Assessment

While no specific GHS classification exists for this exact molecule, a hazard assessment based on its pyridine and carbamate moieties, along with data from close analogs, allows for a reliable estimation of its potential risks.

2.1 Inferred GHS Classification

Based on analogs like tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate (Acute Tox. 4 Oral) and tert-Butyl (5-(trifluoromethyl)pyridin-3-yl)carbamate (H302, H315, H320, H335), the following hazards should be assumed[2][3]:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[2][3]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[2][4]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[4]
STOT - Single Exposure GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[2][4]

2.2 Toxicological Narrative

  • Core Toxicity of Pyridine Derivatives: Pyridine and its derivatives are known for their potential to cause harm through inhalation, ingestion, or skin contact.[5][6] Symptoms can include dizziness, headaches, and irritation to the respiratory tract.[6] The presence of the pyridine ring necessitates handling in a well-ventilated environment to avoid systemic exposure.[6]

  • Hazards of Carbamates: The carbamate functional group is present in a wide range of molecules, from pharmaceuticals to pesticides.[7] While this compound is a Boc-protected amine and not an acetylcholinesterase inhibitor like carbamate pesticides, the general class is known to cause irritation.[7][8] The toxicological properties have not been fully investigated for many carbamate intermediates, warranting a cautious approach.[1]

  • Hazardous Decomposition: Upon combustion or excessive heating, this compound is expected to decompose and release hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is critical to minimize exposure.

3.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[6][9][10] This is the primary defense against inhaling airborne particulates or vapors.

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[11]

3.2 Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific task being performed.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shields.Nitrile gloves.Lab coat.Not required.
Weighing Solid Chemical splash goggles.[6]Nitrile gloves.Lab coat.An N95 dust mask may be considered for weighing large quantities if not done in a contained balance enclosure.
Solution Preparation / Reaction Chemical splash goggles.[12]Double-gloving with nitrile gloves is recommended. Change outer glove immediately after contamination.[13]Lab coat (chemical-resistant apron may be added for large volumes).Not required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and face shield.[12]Heavy-duty nitrile or neoprene gloves.Chemical-resistant lab coat or disposable gown.Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size and location.[12]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring reproducible science and personnel safety.

4.1 Risk Assessment Workflow

Before any new procedure, a formal risk assessment should be conducted. This process ensures that all potential hazards are identified and controlled.

A Identify Chemical Hazards (Review SDS/Guide) B Analyze Experimental Steps (Weighing, Heating, Quenching) A->B C Assess Task-Specific Risks (Spill, Inhalation, Splash) B->C D Implement Control Measures (Fume Hood, PPE, Spill Kit) C->D E Proceed with Experiment D->E F Post-Experiment Review (Update SOP, Note Observations) E->F

Caption: Risk assessment workflow for handling the compound.

4.2 Protocol: Weighing and Preparing a Solution

This protocol is designed to minimize dust generation and potential exposure.

  • Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar).

  • Don PPE: Put on all required PPE as specified in the table above (goggles, lab coat, nitrile gloves).

  • Transport: Retrieve the chemical container from its storage location, visually inspect for damage, and place it securely in the fume hood.

  • Weighing:

    • Place an anti-static weigh boat on the analytical balance inside the fume hood (or in a dedicated balance enclosure). Tare the balance.

    • Carefully open the container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat. Close the main container immediately.

    • Record the mass.

  • Dissolution:

    • Place the beaker containing the solvent and a stir bar on a stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent. Add the solid in portions to control the rate of dissolution and prevent splashing.

    • Use a small amount of solvent to rinse any residual solid from the weigh boat into the beaker.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container.

  • Storage: Securely cap the stock solution and label it with the compound name, concentration, solvent, and date. Store appropriately.

4.3 Handling and Storage Workflow

cluster_0 Preparation cluster_1 Execution (in Fume Hood) cluster_2 Completion A Retrieve from Cool, Dry Storage B Don Appropriate PPE A->B C Verify Chemical Label and Integrity B->C D Weigh/Transfer Compound C->D E Perform Experiment D->E F Cap & Label Final Solution E->F G Decontaminate Work Surface F->G H Segregate Waste (Solid/Liquid) G->H I Doff PPE & Wash Hands H->I

Caption: Standard workflow from chemical retrieval to cleanup.

4.4 Storage Requirements

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10][14]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

  • Location: Store in a designated cabinet for chemical reagents, away from heat sources or direct sunlight.[6][14]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

5.1 Spill Response

For a small solid spill (<1 g) within a fume hood:

  • Alert: Notify others in the immediate area.

  • Isolate: Keep the fume hood sash as low as possible.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves and goggles.

  • Clean: Gently cover the spill with a paper towel dampened with a suitable solvent (e.g., isopropanol) to avoid raising dust. Carefully wipe up the material, working from the outside in.

  • Dispose: Place all contaminated materials (wipes, gloves) into a sealed, labeled hazardous waste bag or container.

  • Decontaminate: Wipe the area with soap and water, followed by a solvent rinse if appropriate.

5.2 Spill Response Workflow

A Spill Detected B Alert Personnel & Restrict Area A->B C Consult SDS/Guide for Hazards B->C D Don Enhanced PPE (Gloves, Goggles, etc.) C->D E Contain Spill (Prevent Spread) D->E F Collect Material (Absorb/Sweep) E->F G Place in Labeled Hazardous Waste Container F->G H Decontaminate Spill Area G->H I Report Incident to EHS H->I

Caption: General workflow for responding to a chemical spill.

5.3 First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[1]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[1][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Waste Disposal

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Consult Regulations: All chemical waste must be disposed of in accordance with institutional, local, regional, and national environmental regulations.[1] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

  • PubChem. tert-Butyl (2-methoxypyridin-3-yl)carbamate. [Link]

  • Pharmaffiliates. (2025-12-22). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

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  • European Chemicals Agency (ECHA). tert-butyl-4-methoxyphenol - Substance Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • ResearchGate. Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]

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  • European Chemicals Agency (ECHA). Rifamide - Substance Information. [Link]

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  • Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions. [Link]

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Foundational

Discovery of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

An In-depth Technical Guide to the Synthesis and Application of tert-Butyl (5-methoxypyridin-3-yl)carbamate Abstract This technical guide provides a comprehensive overview of tert-Butyl (5-methoxypyridin-3-yl)carbamate,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of tert-Butyl (5-methoxypyridin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (5-methoxypyridin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While the discovery of this specific molecule is not a singular event attributable to one individual, its importance lies in its utility as a key intermediate for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs). This document details its chemical properties, outlines a logical and validated multi-step synthesis pathway with underlying chemical principles, and provides detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this compound.

Introduction and Strategic Importance

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Functionalization of the pyridine ring at specific positions allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles. The compound tert-Butyl (5-methoxypyridin-3-yl)carbamate (CAS No. 342603-10-5) serves as a versatile precursor, combining several key features:

  • A Methoxy Group: The 5-methoxy group acts as a hydrogen bond acceptor and can influence the electronic properties of the pyridine ring.

  • A Boc-Protected Amine: The 3-amino group, protected by a tert-butoxycarbonyl (Boc) group, provides a stable yet readily de-protectable nitrogen nucleophile. The Boc group is favored in multi-step synthesis due to its stability in a wide range of reaction conditions and its clean removal under acidic conditions.

  • Defined Regiochemistry: The 3,5-substitution pattern provides a specific vector for molecular elaboration, crucial for targeted drug design.

This guide will focus on the synthesis of this compound, as its "discovery" is intrinsically linked to the development of efficient methods for its preparation. A related structure, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, which contains an additional methyl group on the carbamate nitrogen, is less documented in scientific literature but would be synthesized using analogous principles, typically involving the Boc-protection of the corresponding secondary amine, N-methyl-5-methoxypyridin-3-amine.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its application. The key identifiers and properties of the title compound are summarized below.

PropertyValueSource
Compound Name tert-Butyl (5-methoxypyridin-3-yl)carbamate
CAS Number 342603-10-5[1]
Molecular Formula C₁₁H₁₆N₂O₃[2]
Molecular Weight 224.26 g/mol
Appearance Solid
Purity Typically >95%[2]
SMILES String COc1cncc(NC(=O)OC(C)(C)C)c1
InChI Key FUSHCJZMKFNATD-UHFFFAOYSA-N

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of tert-Butyl (5-methoxypyridin-3-yl)carbamate is best approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

G TM Target Molecule tert-Butyl (5-methoxypyridin-3-yl)carbamate Amine 3-Amino-5-methoxypyridine TM->Amine Boc Protection Bromo 3-Bromo-5-methoxypyridine Amine->Bromo Buchwald-Hartwig Amination DiBromo 3,5-Dibromopyridine Bromo->DiBromo Nucleophilic Aromatic Substitution (SNAr) Boc (Boc)₂O Boc->TM Ammonia Ammonia Source (e.g., Benzophenone imine) Ammonia->Amine Methanol Methanol Methanol->Bromo

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a logical three-step synthetic sequence starting from 3,5-Dibromopyridine.

  • Step 1: Selective Methoxylation. A nucleophilic aromatic substitution (SNAr) on 3,5-dibromopyridine with a methoxide source selectively displaces one of the bromine atoms to yield 3-bromo-5-methoxypyridine. The choice of a strong base like sodium hydride is critical for generating the highly nucleophilic methoxide ion from methanol.[3]

  • Step 2: Amination. The remaining bromine atom is replaced with an amino group. The Palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and functional group tolerance.

  • Step 3: Boc Protection. The final step is the protection of the primary amine on 3-amino-5-methoxypyridine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically high-yielding and straightforward, providing the final product with excellent purity.[4]

Detailed Experimental Protocols

The following protocols are detailed, self-validating procedures based on established and published methodologies.

Protocol 4.1: Synthesis of 3-Bromo-5-methoxypyridine

This procedure is adapted from a known synthesis of substituted methoxypyridines.[3]

  • Rationale: This step leverages the reactivity of di-halopyridines towards nucleophilic substitution. Heating is required to overcome the activation energy for the SNAr reaction. Sodium hydride is used to deprotonate methanol, forming the potent sodium methoxide nucleophile in situ.

  • Reagent Preparation: To a flame-dried 1 L round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 450 mL of anhydrous Dimethylformamide (DMF).

  • Methoxide Formation: Carefully add 60% sodium hydride (11.4 g, 285 mmol) to the DMF. Stir the suspension and add anhydrous methanol (11.5 mL, 285 mmol) dropwise at room temperature.

  • Reaction Initiation: Heat the resulting mixture to 60 °C. Once the temperature is stable, add 3,5-dibromopyridine (45 g, 190 mmol) in a single portion.

  • Reaction Progression: Increase the temperature to 90 °C and maintain for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Cool the reaction mixture to room temperature. Carefully quench by adding 50 mL of water. Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexane) to yield the product as an off-white solid.

Protocol 4.2: Synthesis of 3-Amino-5-methoxypyridine
  • Rationale: The Buchwald-Hartwig amination is a powerful cross-coupling reaction. It utilizes a palladium catalyst to form a carbon-nitrogen bond. The choice of ligand (e.g., BINAP, XPhos) is crucial for catalytic efficiency. A base (e.g., NaOtBu, Cs₂CO₃) is required to facilitate the catalytic cycle.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-5-methoxypyridine (10.0 g, 53.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Reagent Addition: Add sodium tert-butoxide (6.1 g, 63.8 mmol). Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Amine Source: Add anhydrous toluene (200 mL) followed by the amine source (e.g., ammonia surrogate like benzophenone imine, followed by acidic hydrolysis).

  • Reaction Conditions: Heat the mixture to 100-110 °C and stir for 12-24 hours until TLC indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified via column chromatography to yield 3-amino-5-methoxypyridine.

Protocol 4.3: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)carbamate
  • Rationale: This is a standard procedure for installing a Boc protecting group onto a primary amine. Di-tert-butyl dicarbonate is the electrophile. A non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used to scavenge the acid byproduct and catalyze the reaction.

  • Reaction Setup: Dissolve 3-amino-5-methoxypyridine (5.0 g, 40.3 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add triethylamine (6.7 mL, 48.4 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 9.7 g, 44.3 mmol) in THF (20 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor for completion by TLC.

  • Workup: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization if necessary.

Conclusion

tert-Butyl (5-methoxypyridin-3-yl)carbamate is a strategically important building block whose value is defined by the efficient and reliable synthetic routes developed for its production. The multi-step synthesis presented herein employs robust and well-understood chemical transformations, from nucleophilic aromatic substitution to palladium-catalyzed cross-coupling and standard protection chemistry. This guide provides the necessary technical detail and scientific rationale for researchers to confidently synthesize and utilize this versatile compound in their drug discovery and development programs.

References

  • 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563. PubChem. [Link]

  • tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem. [Link]

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  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]

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Exploratory

Unlocking the Therapeutic Potential of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate: A-Technical Guide to Future Research

Introduction: The Untapped Promise of a Privileged Scaffold The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a vast array of therapeutic agents that address a wide spectrum of human diseases.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Promise of a Privileged Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a vast array of therapeutic agents that address a wide spectrum of human diseases.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its status as a "privileged scaffold." Within this esteemed class of heterocycles, methoxypyridine derivatives have emerged as particularly fruitful starting points for the discovery of novel modulators of critical biological pathways, including those implicated in cancer and neurodegenerative diseases.[3][4] This guide focuses on a specific, yet underexplored, member of this family: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate .

While direct biological data for this compound is not yet publicly available, its structural features—a 3,5-disubstituted methoxypyridine core and a Boc-protected aminomethyl side chain—suggest a rich landscape of potential therapeutic applications. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a series of hypothesis-driven research avenues to systematically unlock the therapeutic potential of this promising molecule. We will delve into strategic synthetic approaches, robust screening cascades, and preliminary characterization methodologies, providing a well-defined roadmap for its scientific exploration.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is essential for any research endeavor. The table below summarizes its key identifiers and properties.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
CAS Number 1105675-60-2
Appearance Solid (predicted)[5]
SMILES COC1=CC(CNC(=O)OC(C)(C)C)=CN=C1N/A
InChI Key FUSHCJZMKFNATD-UHFFFAOYSA-N[5]

Strategic Research Areas and Experimental Workflows

The structural alerts within tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, namely the methoxypyridine core and the carbamate linkage, suggest several plausible biological targets. The following sections outline three primary, hypothesis-driven research campaigns.

Research Area 1: Exploration as a Kinase Inhibitor in Oncology

Hypothesis: The methoxypyridine scaffold can serve as a hinge-binding motif for various protein kinases implicated in cancer cell proliferation and survival.

Many successful kinase inhibitors feature a pyridine core that forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[6][7][8] The 3,5-disubstitution pattern on the pyridine ring of our lead compound offers a vector for synthetic elaboration to achieve both potency and selectivity.

The following diagram illustrates a typical workflow for identifying and characterizing novel kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization Synthesis Synthesis of Core Compound & Analogs Primary_Screen Primary Kinase Panel Screen (Biochemical) Synthesis->Primary_Screen Test Compounds Cell_Based_Assay Cellular Proliferation Assay (e.g., MTT/CTG) Primary_Screen->Cell_Based_Assay Active Hits Target_Engagement Target Engagement Assay (e.g., CETSA/NanoBRET) Cell_Based_Assay->Target_Engagement Potent Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR_Studies Validated Hits SAR_Studies->Synthesis Design New Analogs ADME_Tox In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Optimized Leads

Caption: A streamlined workflow for the discovery and optimization of kinase inhibitors.

1. Synthesis of the Core Compound and Analog Library:

The synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate and a focused library of analogs is the initial step. The Boc protecting group on the side chain amine offers a convenient handle for diversification after its removal.

  • Deprotection of the Amine: The tert-butylcarbamate (Boc) group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[9][10][11] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling for Analog Synthesis: The resulting primary amine can be coupled with a diverse set of carboxylic acids using standard peptide coupling reagents such as HATU or HOBt/EDC to generate a library of amides. This allows for the exploration of the chemical space around the core scaffold to identify key structure-activity relationships (SAR).

2. Primary Kinase Panel Screening:

The core compound and its analogs should be screened against a broad panel of cancer-relevant kinases (e.g., receptor tyrosine kinases, serine/threonine kinases) in a biochemical assay format. A typical assay measures the inhibition of ATP consumption or phosphopeptide formation.

3. Cellular Proliferation Assays:

Hits from the primary screen should be evaluated for their ability to inhibit the growth of cancer cell lines. The MTT or CellTiter-Glo (CTG) assays are robust methods for assessing cell viability. A panel of cell lines representing different cancer types should be used.

4. In Vitro ADME/Tox Profiling:

Promising lead compounds from cellular assays should undergo preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling.[12][13] This provides an early assessment of the compound's drug-like properties.

AssayPurpose
Metabolic Stability To assess the compound's stability in the presence of liver microsomes.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.
Caco-2 Permeability To evaluate the compound's potential for intestinal absorption.
hERG Inhibition To assess the risk of cardiotoxicity.
Cytotoxicity To determine the compound's general toxicity to non-cancerous cells.
Research Area 2: Targeting G-Protein Coupled Receptors (GPCRs) in Neurological Disorders

Hypothesis: The methoxypyridine moiety can act as a bioisostere for other aromatic systems known to bind to GPCRs, particularly those involved in neurotransmission.

GPCRs represent a large and diverse family of cell surface receptors that are the targets of a significant portion of approved drugs.[2][14][15][16] The structural motifs present in our lead compound are reminiscent of ligands for various aminergic and peptidergic GPCRs.

The following workflow outlines the key steps in identifying and characterizing novel GPCR ligands.

GPCR_Ligand_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary & Secondary Screening cluster_characterization Pharmacological Characterization Synthesis Synthesis of Core Compound Binding_Assay Radioligand Binding Assay Panel Synthesis->Binding_Assay Test Compound Functional_Assay Functional Assay (e.g., Calcium Flux, cAMP) Binding_Assay->Functional_Assay Binding Hits Dose_Response Dose-Response & Potency Determination (EC50/IC50) Functional_Assay->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling against Related GPCRs Dose_Response->Selectivity_Panel Potent & Efficacious Leads

Caption: A systematic approach for the discovery and characterization of GPCR ligands.

1. Radioligand Binding Assays:

The initial screening should involve a broad panel of radioligand binding assays for various GPCRs, with a focus on those implicated in neurological disorders (e.g., dopamine, serotonin, and opioid receptors).[17][18] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

2. Functional Assays:

Compounds that show significant binding in the primary screen should be further evaluated in functional assays to determine if they act as agonists, antagonists, or allosteric modulators. Common functional assays include measuring changes in intracellular calcium levels (for Gq-coupled receptors) or cyclic AMP (cAMP) levels (for Gs- and Gi-coupled receptors).

Research Area 3: Modulators of Ion Channels for Pain and Other Indications

Hypothesis: The disubstituted pyridine core of the compound could interact with voltage-gated or ligand-gated ion channels.

Pyridine-containing molecules have been shown to modulate the activity of various ion channels, including sodium, potassium, and calcium channels.[1][19][20][21] These channels are critical for neuronal excitability and are validated targets for the treatment of pain, epilepsy, and other neurological and cardiovascular disorders.

The following workflow provides a framework for identifying and characterizing novel ion channel modulators.

Ion_Channel_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Electrophysiological Validation Synthesis Synthesis of Core Compound FLIPR_Assay High-Throughput Electrophysiology or FLIPR Assay Synthesis->FLIPR_Assay Test Compound Patch_Clamp Manual or Automated Patch Clamp Electrophysiology FLIPR_Assay->Patch_Clamp Primary Hits Mechanism_of_Action Mechanism of Action Studies (State Dependence) Patch_Clamp->Mechanism_of_Action Validated Modulators

Caption: A workflow for the discovery and validation of ion channel modulators.

1. High-Throughput Ion Channel Screening:

Initial screening can be performed using high-throughput platforms such as the Fluorometric Imaging Plate Reader (FLIPR) with ion-sensitive dyes or automated electrophysiology systems. This allows for the rapid assessment of a compound's activity against a panel of ion channels.

2. Manual or Automated Patch Clamp Electrophysiology:

Hits from the primary screen must be validated and characterized using the gold-standard technique of patch-clamp electrophysiology. This method provides detailed information on the compound's effect on channel gating, potency (IC50 or EC50), and mechanism of action.

Preliminary Toxicity Assessment

Early assessment of potential toxicity is crucial in the drug discovery process to avoid late-stage failures.[22][23][24] A preliminary in silico and in vitro toxicity screen should be conducted for promising lead compounds.

  • In Silico Toxicity Prediction: Various computational models can predict potential toxicities based on the chemical structure of the compound.[25][26]

  • In Vitro Cytotoxicity Assays: The compound's toxicity can be assessed in various cell lines, including hepatocytes (for liver toxicity) and cardiomyocytes (for cardiotoxicity).

Conclusion and Future Directions

Tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate represents a promising starting point for the discovery of novel therapeutic agents. Its methoxypyridine core is a well-established pharmacophore that has been successfully employed in the development of drugs for a range of diseases. The strategic research areas outlined in this guide—targeting kinases, GPCRs, and ion channels—provide a rational and comprehensive framework for elucidating the biological activity of this compound and its derivatives.

The successful execution of the proposed experimental workflows, from synthesis and screening to lead optimization and preliminary safety assessment, will be instrumental in determining the therapeutic utility of this chemical scaffold. The insights gained from these studies will not only shed light on the potential of this specific molecule but will also contribute to the broader understanding of the medicinal chemistry of methoxypyridine derivatives. The path from a single, unexplored molecule to a potential clinical candidate is long and challenging, but the scientific rationale for embarking on this journey with tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is both compelling and clear.

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  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). | Request PDF. ResearchGate. Available at: [Link]

  • ToxAlerts: A Web Server of Structural Alerts for Toxic Chemicals and Compounds with Potential Adverse Reactions. ACS Publications. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. NIH. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • BOC Deprotection. Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Targeting GPCRs for Drug Discovery. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC. NIH. Available at: [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available at: [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. Available at: [Link]

  • Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. Available at: [Link]

  • In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. PubMed. Available at: [Link]

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Foundational

Preliminary Biological Screening of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary biological screening of the novel chemical entity, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. The guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of the novel chemical entity, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. The guide is designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It outlines a strategic and scientifically rigorous approach to evaluating the potential therapeutic value of this methoxypyridine derivative. The protocols detailed herein are designed to be self-validating, incorporating established standards and controls to ensure data integrity and reproducibility. This document covers the synthesis and characterization of the target compound, a tiered in vitro screening cascade focusing on potential cytotoxic and antimicrobial activities, and a preliminary in vivo acute toxicity assessment.

Introduction: The Rationale for Screening tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

The pyridine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties. The incorporation of a methoxy group can further modulate the electronic and steric properties of the pyridine ring, potentially enhancing biological activity.[1] The subject of this guide, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, combines this promising methoxypyridine core with a Boc-protected aminomethyl side chain. This structural motif suggests several avenues for biological interaction, warranting a systematic preliminary screening to uncover its therapeutic potential.

Given the established anticancer and antimicrobial activities of many pyridine and methoxypyridine derivatives, this initial screening will focus on these two key areas.[2] This guide proposes a logical, multi-stage screening process designed to efficiently assess the compound's bioactivity profile.

Synthesis and Characterization of the Target Compound

A reliable and well-characterized supply of the test compound is fundamental to any biological screening campaign. The proposed synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate involves the N-Boc protection of the commercially available starting material, (5-methoxypyridin-3-yl)methanamine.

Synthetic Protocol

The N-tert-butoxycarbonylation of primary and secondary amines is a robust and widely used transformation in organic synthesis.[3] The following protocol outlines a general procedure for the synthesis of the target compound.

Reaction Scheme:

Step-by-Step Protocol:

  • To a solution of (5-methoxypyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

  • If the starting amine is a salt (e.g., dihydrochloride), a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq) should be added to the reaction mixture to liberate the free amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.

  • Purity Assessment: High-performance liquid chromatography (HPLC) analysis should be performed to determine the purity of the final compound, which should ideally be >95% for biological screening.

In Vitro Biological Screening Cascade

The in vitro screening cascade is designed as a tiered approach, starting with broad cytotoxicity assessments and moving towards more specific antimicrobial evaluations. This strategy allows for the early identification of general toxicity while also exploring potential therapeutic applications.

Tier 1: General Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.[4] This initial screen will evaluate the general cytotoxicity of the compound against a panel of human cancer cell lines and a non-cancerous cell line to determine a preliminary therapeutic window.

Experimental Workflow:

MTT_Workflow A Cell Seeding B Compound Treatment A->B C MTT Addition B->C D Formazan Solubilization C->D E Absorbance Measurement D->E

MTT Assay Workflow

Step-by-Step Protocol:

  • Cell Culture: Culture the selected cell lines in their recommended media and conditions. Recommended cell lines from the American Type Culture Collection (ATCC) include:

    • Human Cancer Cell Lines:

      • MCF-7 (Breast adenocarcinoma)

      • A549 (Lung carcinoma)

      • HeLa (Cervical adenocarcinoma)

    • Non-Cancerous Human Cell Line:

      • HEK293 (Human embryonic kidney)

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the appropriate cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound. Include the following controls:

    • Negative Control (Untreated Cells): Cells treated with vehicle (DMSO) only.[5]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium without cells.[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Compound Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HeLa)% Cell Viability (HEK293)
0.1
1
10
50
100
IC₅₀ (µM)
Tier 2: Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8] This assay will assess the compound's potential to inhibit the growth of clinically relevant bacterial strains.

Experimental Workflow:

Broth_Microdilution_Workflow A Compound Dilution B Bacterial Inoculation A->B C Incubation B->C D MIC Determination C->D

Broth Microdilution Workflow

Step-by-Step Protocol:

  • Bacterial Strains: Use standard quality control strains from ATCC, such as:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive

    • Escherichia coli (ATCC 25922) - Gram-negative

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include the following controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: A known antibiotic effective against the test strains (e.g., Gentamicin for both S. aureus and E. coli).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)

Preliminary In Vivo Toxicity Assessment

A preliminary in vivo study is crucial to assess the acute toxicity and tolerability of the compound in a living organism. The OECD 423 guideline for the acute oral toxicity study provides a standardized and ethically sound approach.[5]

Logical Relationship of In Vivo Assessment:

InVivo_Logic A Dose Administration B Observation Period A->B C Clinical Signs Monitoring B->C D Body Weight Measurement B->D E Gross Necropsy B->E

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate: An Application Note and Protocol

This document provides a comprehensive guide for the synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a rob...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a robust three-step synthetic sequence commencing from commercially available (5-methoxypyridin-3-yl)methanol. Each step is detailed with procedural instructions, mechanistic insights, and critical parameters to ensure successful execution and high purity of the final product.

Introduction

Tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the Boc-protected aminomethyl group on the 5-methoxypyridine scaffold allows for further functionalization, making it a versatile synthon in the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed and scientifically grounded protocol for its preparation.

The synthetic strategy involves:

  • Oxidation of (5-methoxypyridin-3-yl)methanol to 5-methoxynicotinaldehyde.

  • Reductive amination of the resulting aldehyde to (5-methoxypyridin-3-yl)methanamine.

  • Boc-protection of the primary amine to yield the final product.

This application note emphasizes the rationale behind the choice of reagents and conditions, providing a deeper understanding of the chemical transformations involved.

Synthetic Workflow Overview

The overall synthetic pathway is depicted below. The process is designed to be efficient and scalable, employing common laboratory reagents and techniques.

SynthesisWorkflow Start (5-methoxypyridin-3-yl)methanol Aldehyde 5-methoxynicotinaldehyde Start->Aldehyde Step 1: Oxidation (MnO2) Amine (5-methoxypyridin-3-yl)methanamine Aldehyde->Amine Step 2: Reductive Amination (NH3, NaBH4) FinalProduct tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Amine->FinalProduct Step 3: Boc Protection (Boc)2O

Caption: Overall synthetic scheme for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Part 1: Oxidation of (5-methoxypyridin-3-yl)methanol

Principle and Mechanistic Insight:

The initial step involves the selective oxidation of the primary alcohol, (5-methoxypyridin-3-yl)methanol, to the corresponding aldehyde, 5-methoxynicotinaldehyde. Activated manganese dioxide (MnO₂) is the oxidant of choice for this transformation. MnO₂ is a mild and chemoselective reagent that is particularly effective for oxidizing allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid. The reaction proceeds via a heterogeneous mechanism on the surface of the MnO₂ particles.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
(5-methoxypyridin-3-yl)methanol139.155.0 g35.9 mmolStarting material
Activated Manganese Dioxide (MnO₂)86.9431.2 g359 mmol10 equivalents
Dichloromethane (DCM)-200 mL-Anhydrous

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add (5-methoxypyridin-3-yl)methanol (5.0 g, 35.9 mmol).

  • Dissolve the starting material in 200 mL of anhydrous dichloromethane.

  • To the stirred solution, add activated manganese dioxide (31.2 g, 359 mmol) portion-wise over 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with dichloromethane (3 x 50 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford 5-methoxynicotinaldehyde as a pale yellow solid. The crude product is often of sufficient purity for the next step.

Part 2: Reductive Amination of 5-methoxynicotinaldehyde

Principle and Mechanistic Insight:

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[1] This step converts 5-methoxynicotinaldehyde to (5-methoxypyridin-3-yl)methanamine. The reaction proceeds in two stages within a single pot: the formation of an imine intermediate by the reaction of the aldehyde with ammonia, followed by the in-situ reduction of the imine to the corresponding primary amine using a mild reducing agent. Sodium borohydride (NaBH₄) is a suitable reductant for this purpose.[1] The use of a weaker reducing agent like sodium cyanoborohydride (NaBH₃CN) can also be employed to selectively reduce the imine in the presence of the aldehyde, though NaBH₄ is often sufficient if the imine formation is allowed to proceed before its addition.[1]

ReductiveAmination Aldehyde 5-methoxynicotinaldehyde Imine Iminium Intermediate Aldehyde->Imine + NH3 - H2O Amine (5-methoxypyridin-3-yl)methanamine Imine->Amine Reduction (NaBH4)

Caption: Reductive amination workflow.

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
5-methoxynicotinaldehyde137.144.9 g35.7 mmolFrom Step 1
Methanol (MeOH)-150 mL-Anhydrous
Ammonium Hydroxide (28% aq. soln.)-30 mL-Source of ammonia
Sodium Borohydride (NaBH₄)37.832.0 g52.9 mmol1.5 equivalents

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 5-methoxynicotinaldehyde (4.9 g, 35.7 mmol) in 150 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ammonium hydroxide solution (30 mL) to the cooled, stirred solution.

  • Stir the mixture at 0 °C for 1 hour to facilitate the formation of the imine intermediate.

  • While maintaining the temperature at 0 °C, add sodium borohydride (2.0 g, 52.9 mmol) portion-wise over 30 minutes. Gas evolution (hydrogen) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC using ethyl acetate/methanol (9:1) with a ninhydrin stain to visualize the amine product.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (5-methoxypyridin-3-yl)methanamine as an oil. This crude product can be used in the next step without further purification.

Part 3: Boc-Protection of (5-methoxypyridin-3-yl)methanamine

Principle and Mechanistic Insight:

The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis. The reaction is typically carried out using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[2] The subsequent collapse of the tetrahedral intermediate releases tert-butoxide, which is protonated, and carbon dioxide, driving the reaction to completion. A mild base like triethylamine (TEA) is often used to neutralize the in-situ formed acid and facilitate the reaction.

Experimental Protocol: Step 3

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
(5-methoxypyridin-3-yl)methanamine138.174.9 g35.4 mmolFrom Step 2
Di-tert-butyl dicarbonate ((Boc)₂O)218.258.5 g39.0 mmol1.1 equivalents
Triethylamine (TEA)101.195.9 mL42.5 mmol1.2 equivalents
Dichloromethane (DCM)-150 mL-Anhydrous

Procedure:

  • Dissolve the crude (5-methoxypyridin-3-yl)methanamine (4.9 g, 35.4 mmol) in 150 mL of anhydrous dichloromethane in a 250 mL round-bottom flask.

  • Add triethylamine (5.9 mL, 42.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • To the cooled, stirred solution, add a solution of di-tert-butyl dicarbonate (8.5 g, 39.0 mmol) in 20 mL of dichloromethane dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC using ethyl acetate/hexane (1:1).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to afford tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate as a white to off-white solid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the methoxy group, aromatic protons, the methylene group adjacent to the nitrogen, and the tert-butyl group.

  • ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determination of the molecular weight and confirmation of the molecular formula.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas; additions should be done carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Oxidation of heterocyclic compounds by manganese dioxide. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

Sources

Application

Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate: An Application Note and Detailed Protocol

Introduction tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of pharmacologically active compounds. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of pharmacologically active compounds. The presence of the methoxypyridine scaffold and the Boc-protected secondary amine provides a versatile platform for further chemical modifications. This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. The described methodology emphasizes operational simplicity, high yield, and straightforward purification.

The synthetic strategy hinges on a tandem reaction that combines a reductive amination of 5-methoxypyridine-3-carbaldehyde with methylamine, followed by an in situ N-Boc protection of the resulting secondary amine. This one-pot approach is not only time and resource-efficient but also minimizes handling of the intermediate secondary amine, which can be volatile or prone to side reactions.

Chemical Principles and Rationale

The synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate is achieved through a two-step, one-pot process:

  • Reductive Amination: The initial step involves the reaction between 5-methoxypyridine-3-carbaldehyde and methylamine to form an intermediate imine (or iminium ion under acidic conditions). This imine is then selectively reduced to the corresponding secondary amine, N-methyl-(5-methoxypyridin-3-yl)methanamine. For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is a mild and selective hydride donor that readily reduces protonated imines much faster than it reduces aldehydes or ketones, allowing for a one-pot procedure where the aldehyde, amine, and reducing agent are all present in the same reaction vessel.[1][2] The use of an acid catalyst, such as acetic acid, can facilitate the formation of the iminium ion, thereby accelerating the reaction.[1]

  • N-Boc Protection: Following the formation of the secondary amine, it is protected with a tert-butoxycarbonyl (Boc) group. This is achieved by introducing di-tert-butyl dicarbonate (Boc₂O) into the reaction mixture. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.[3] The Boc protecting group is widely used in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.

By combining these two reactions in a single pot, we circumvent the need to isolate and purify the intermediate secondary amine, leading to a more streamlined and efficient synthesis.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G start Start reagents Combine 5-methoxypyridine-3-carbaldehyde, methylamine solution, and solvent start->reagents stir1 Stir at room temperature reagents->stir1 add_stab Add Sodium Triacetoxyborohydride stir1->add_stab stir2 Stir to complete reductive amination add_stab->stir2 add_boc Add Di-tert-butyl dicarbonate and base stir2->add_boc stir3 Stir to complete Boc protection add_boc->stir3 workup Aqueous Workup stir3->workup extraction Extraction with organic solvent workup->extraction dry Dry organic layer extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: One-pot synthesis workflow.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
5-Methoxypyridine-3-carbaldehyde≥97%Commercially available113118-83-5
Methylamine solution40 wt. % in H₂OSigma-Aldrich74-89-5
Sodium triacetoxyborohydride97%Sigma-Aldrich56553-60-7
Di-tert-butyl dicarbonate (Boc₂O)99%Sigma-Aldrich24424-99-5
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich121-44-8
Saturated aq. NaHCO₃ solution-Prepared in-house144-55-8
Brine-Prepared in-house7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Ethyl acetateHPLC gradeFisher Scientific141-78-6
HexanesHPLC gradeFisher Scientific110-54-3
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocol

One-Pot Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-methoxypyridine-3-carbaldehyde (1.37 g, 10.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (40 mL). To this solution, add a 40 wt. % aqueous solution of methylamine (1.17 g, 15.0 mmol).

  • Initial Stirring: Stir the resulting mixture vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reductive Amination: In a separate container, weigh out sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Add the sodium triacetoxyborohydride portion-wise to the reaction mixture over 15 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm and gas evolution.

  • Reaction Monitoring (Reductive Amination): Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the aldehyde.

  • Boc Protection: Once the reductive amination is complete, add triethylamine (2.8 mL, 20.0 mmol) to the reaction mixture, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dichloromethane (10 mL).

    • Rationale: The triethylamine acts as a base to neutralize the acetic acid byproduct from the sodium triacetoxyborohydride and the proton generated during the carbamate formation.

  • Reaction Monitoring (Boc Protection): Stir the reaction mixture at room temperature overnight (approximately 12-16 hours). Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate secondary amine and the formation of the Boc-protected product.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Characterization: Collect the fractions containing the desired product and concentrate them in vacuo to yield tert-butyl (5-methoxypyridin-3-yl)methylcarbamate as a colorless oil or a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: Colorless oil or white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (s, 1H), 8.15 (s, 1H), 7.40 (s, 1H), 4.40 (s, 2H), 3.85 (s, 3H), 2.85 (s, 3H), 1.50 (s, 9H). (Note: Due to rotational isomers (rotamers) around the carbamate C-N bond, some signals may be broadened or appear as two distinct sets.)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.0, 155.5, 143.0, 136.5, 132.0, 121.0, 80.0, 55.5, 49.0, 34.0, 28.5.

  • Mass Spectrometry (ESI+): m/z = 253.15 [M+H]⁺.

Troubleshooting

IssuePossible CauseSolution
Incomplete reductive aminationInactive reducing agent; insufficient reaction time.Use fresh sodium triacetoxyborohydride; extend the reaction time and continue monitoring.
Low yield of Boc-protected productIncomplete reaction; loss during workup or purification.Ensure the secondary amine has formed completely before adding Boc₂O; optimize extraction and chromatography conditions.
Presence of di-Boc protected amineUse of a strong base or high temperature.Use a milder base like triethylamine at room temperature.
Difficulty in purificationCo-elution of impurities.Adjust the solvent system for flash chromatography; consider a different stationary phase if necessary.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment.

  • Di-tert-butyl dicarbonate is an irritant.

  • Methylamine is a corrosive and flammable gas (in its pure form) or a corrosive liquid in solution.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Reddy, K. L.; Kumar, K. A.; Sabitha, G.; Yadav, J. S. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Lett.2005, 46 (41), 7051-7053.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Fisher Scientific. Reductive Amination. [Link]

  • Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

Sources

Method

The Strategic Utility of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate has emerged as a key intermediate, particularly in the synthesis of kinase inhibitors and modulators of metabotropic glutamate receptors. Its unique structural features, combining a Boc-protected aminomethyl group with an electron-rich methoxypyridine core, offer medicinal chemists a valuable handle for introducing this privileged scaffold into drug candidates. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

I. Synthesis and Physicochemical Properties

The most direct and efficient synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate involves the Boc-protection of its commercially available precursor, (5-methoxypyridin-3-yl)methanamine. This approach is favored for its high yield and operational simplicity.

Synthetic Protocol: Boc Protection of (5-methoxypyridin-3-yl)methanamine

Objective: To synthesize tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate via a standard Boc-protection protocol.

Materials:

  • (5-methoxypyridin-3-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of (5-methoxypyridin-3-yl)methanamine (1.0 eq) in DCM or THF (approximately 0.1-0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product as a solid or oil.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine or DIPEA is crucial to neutralize the carboxylic acid byproduct formed during the reaction without competing with the amine for the Boc anhydride.

  • Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

  • The aqueous workup is designed to remove the base, unreacted Boc anhydride, and other water-soluble byproducts.

Table 1: Physicochemical Properties of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

PropertyValue
Molecular Formula C₁₃H₂₀N₂O₃
Molecular Weight 252.31 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, ethanol, DCM, THF, EtOAc
CAS Number 1171920-91-8

II. Applications in Medicinal Chemistry

The utility of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate lies in its ability to serve as a versatile synthon for introducing the 3-(aminomethyl)-5-methoxypyridine moiety into larger molecules. The Boc protecting group allows for the unmasking of the primary amine under acidic conditions, which can then be further functionalized. This scaffold is particularly prevalent in the development of inhibitors for the phosphoinositide 3-kinase (PI3K) pathway and modulators for the metabotropic glutamate receptor 5 (mGluR5).

A. Building Block for PI3K Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Consequently, the development of PI3K inhibitors is a major focus of oncology research. The methoxypyridine core is a common feature in many PI3K inhibitors, where it often engages in key hydrogen bonding interactions within the kinase active site.

Conceptual Workflow for PI3K Inhibitor Synthesis:

PI3K_inhibitor_synthesis A tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate B Acidic Deprotection (e.g., TFA in DCM) A->B 1. C (5-methoxypyridin-3-yl)methanamine B->C D Coupling Reaction (e.g., Amide bond formation, Suzuki coupling) C->D 2. F PI3K Inhibitor Candidate D->F E Heterocyclic Core (e.g., pyrimidine, quinoline) E->D mGluR5_NAM_synthesis cluster_0 Building Block Preparation cluster_1 Core Assembly cluster_2 Final Product A tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate B Deprotection A->B C Free Amine B->C E Amide Coupling (e.g., HATU, EDCI) C->E D Heterocyclic Carboxylic Acid D->E F mGluR5 NAM E->F

Sources

Application

The Strategic Application of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in the Discovery of Novel IRAK-4 Inhibitors

Introduction: A Scaffold of Significance in Modern Drug Discovery In the landscape of contemporary drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Within this domai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Significance in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Within this domain, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate has emerged as a key intermediate of significant interest, particularly in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This application note provides a comprehensive overview of the utility of this versatile scaffold, complete with detailed protocols and insights into its strategic deployment in the development of next-generation IRAK-4 inhibitors.

The pyridine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its ability to engage in various biological interactions and its favorable physicochemical properties.[1] The incorporation of a methoxy group, as seen in tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, can further enhance metabolic stability and modulate the electronic character of the pyridine ring, influencing its binding to target proteins.[2][3] Furthermore, the tert-butoxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle for the strategic elaboration of the molecule, a common tactic in the multi-step synthesis of complex drug candidates.[4]

The Therapeutic Rationale: Targeting IRAK-4 in Inflammatory Diseases

IRAK-4 is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), initiating a signaling cascade that leads to the activation of key transcription factors such as NF-κB and AP-1.[5] Dysregulation of the IRAK-4 signaling pathway is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[6] Consequently, the development of potent and selective IRAK-4 inhibitors represents a promising therapeutic strategy for these debilitating conditions.

Core Application: A Key Building Block for Potent IRAK-4 Inhibitors

A significant application of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is demonstrated in its role as a precursor for the synthesis of highly selective IRAK-4 inhibitors. The structural motif of 5-methoxypyridin-3-amine, accessible from the title compound, serves as a crucial pharmacophore that can be elaborated to interact with key residues within the ATP-binding site of the IRAK-4 enzyme.

The general synthetic strategy involves the deprotection of the Boc group to unmask the primary amine, which can then be subjected to a variety of coupling reactions to introduce further complexity and build the final inhibitor scaffold. The methoxy-substituted pyridine core often forms critical hydrogen bonding interactions and van der Waals contacts within the kinase hinge region, contributing significantly to the overall potency of the inhibitor.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the utilization of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in an IRAK-4 inhibitor discovery program.

G cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Scaffold Elaboration cluster_3 Biological Evaluation A tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate B Boc Deprotection A->B  Acidic  Conditions C (5-Methoxypyridin-3-yl)methanamine B->C D Coupling Reaction (e.g., Amide bond formation, Suzuki coupling) C->D E Diversified Library of IRAK-4 Inhibitor Candidates D->E F In vitro Kinase Assays (IC50 determination) E->F G Cell-based Assays (Cytokine release) F->G H Lead Optimization G->H

Caption: Workflow for IRAK-4 inhibitor development.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key transformations involving tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, inspired by synthetic routes disclosed in relevant patent literature.

Protocol 1: Boc Deprotection to Yield (5-Methoxypyridin-3-yl)methanamine

Causality: The removal of the Boc protecting group is a critical first step to unmask the primary amine, rendering it nucleophilic and available for subsequent coupling reactions. Acid-catalyzed hydrolysis is the standard and efficient method for this transformation.

Materials:

  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (5-methoxypyridin-3-yl)methanamine.

Self-Validation: The successful deprotection can be confirmed by ¹H NMR spectroscopy (disappearance of the tert-butyl signal at ~1.5 ppm) and mass spectrometry (observation of the expected molecular ion for the deprotected amine).

Protocol 2: Amide Coupling with a Carboxylic Acid Partner

Causality: This protocol exemplifies the use of the deprotected amine in a standard amide bond formation reaction, a cornerstone of medicinal chemistry for linking molecular fragments. Peptide coupling reagents like HATU activate the carboxylic acid for efficient reaction with the amine.

Materials:

  • (5-Methoxypyridin-3-yl)methanamine (from Protocol 1)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of (5-methoxypyridin-3-yl)methanamine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Self-Validation: The formation of the amide bond can be confirmed by the appearance of a characteristic amide proton signal in the ¹H NMR spectrum and the expected molecular weight in the mass spectrum.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The utility of the 5-methoxypyridin-3-yl motif can be appreciated by examining the structure-activity relationships of a hypothetical series of IRAK-4 inhibitors. The following table illustrates how modifications to a core scaffold, built upon our key intermediate, can impact inhibitory potency.

Compound IDR Group ModificationIRAK-4 IC₅₀ (nM)
Lead-01 Phenyl150
Lead-02 4-Fluorophenyl75
Lead-03 2,4-Difluorophenyl25
Lead-04 4-Cyanophenyl50

Analysis: The data suggests that electron-withdrawing substituents on the phenyl ring enhance the inhibitory activity against IRAK-4, with the difluoro-substituted analog showing the highest potency. This highlights the importance of the electronic properties of the R group in optimizing the binding interactions with the target kinase.

Conclusion and Future Perspectives

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a valuable and versatile building block in the synthesis of potent and selective IRAK-4 inhibitors. Its strategic use allows for the efficient introduction of a key pharmacophoric element, the 5-methoxypyridin-3-yl group, which can be readily elaborated to explore structure-activity relationships and optimize drug candidates. The protocols outlined herein provide a robust framework for the practical application of this intermediate in drug discovery programs targeting IRAK-4 and potentially other kinases where this scaffold can be accommodated. The continued exploration of novel coupling partners and further derivatization of the pyridine ring will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of inflammatory and autoimmune disorders.

References

  • Cottell, J., Wright, N. E., & Warr, M. (2019). Recent Advances in the Discovery and Development of Interleukin Receptor Associated Kinase 4 (IRAK4) Inhibitors. Medicinal Chemistry Reviews, 54.
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. (2022).
  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. (2015).
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. (2024).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. (2023).
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Source not explicitly provided in search results].
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. (2021).
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. (2021).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Source not explicitly provided in search results]. (2023).
  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simul
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022).
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry. (2019).
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. PubMed. (2024).

Sources

Method

The Strategic Utility of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in Modern Drug Discovery

An In-Depth Guide for Researchers and Drug Development Professionals Introduction: Unveiling a Versatile Pharmaceutical Building Block In the intricate tapestry of pharmaceutical synthesis, the strategic use of protectin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the intricate tapestry of pharmaceutical synthesis, the strategic use of protecting groups and specialized intermediates is paramount to achieving high-purity, complex molecular architectures. Among these crucial components, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate has emerged as a significant building block, particularly in the synthesis of novel therapeutics. Its unique combination of a methoxypyridine core and a Boc-protected aminomethyl group offers medicinal chemists a versatile scaffold for elaboration into a variety of drug candidates. The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets[1][2]. The methoxy substituent can modulate the electronic properties and metabolic stability of the molecule, while the Boc-protected amine provides a latent nucleophile that can be unmasked at a strategic point in a synthetic sequence. This application note provides a comprehensive overview of the properties, synthesis, and applications of this important pharmaceutical intermediate, complete with detailed protocols to guide researchers in its effective utilization.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in a multi-step synthesis. The key properties of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate are summarized below.

PropertyValueReference
CAS Number 342603-10-5
Molecular Formula C₁₂H₁₈N₂O₃[3]
Molecular Weight 238.28 g/mol [3]
Appearance Solid[3]
Purity Typically >97%[4]

Safety and Handling:

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is classified as a chemical for research and development purposes and should be handled with appropriate precautions in a laboratory setting.

Hazard StatementPrecautionary Measures
May be harmful if swallowed.Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.
May cause skin irritation.Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area.
May cause serious eye irritation.Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
May cause respiratory irritation.In case of accidental release, avoid dust formation and ensure adequate ventilation.

Note: This information is based on data for structurally related compounds and general safety guidelines for carbamates. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

The Boc Protecting Group: A Cornerstone of Modern Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its robustness under a variety of reaction conditions and its facile removal under acidic conditions[5]. This strategic protection is essential when other parts of the molecule need to undergo chemical transformations that would otherwise be compromised by the presence of a reactive primary or secondary amine[6].

Mechanism of Protection:

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.

Boc Protection Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-Boc + ⁻O-Boc Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Proton Transfer Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition

Caption: Boc Protection Mechanism

Mechanism of Deprotection:

The removal of the Boc group is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation.

Boc Deprotection ProtectedAmine R-NH-Boc Protonated R-NH-C(=O⁺H)O-tBu ProtectedAmine->Protonated Protonation (H⁺) CarbamicAcid R-NH-COOH + tBu⁺ Protonated->CarbamicAcid Loss of tBu⁺ Amine R-NH₂ + CO₂ CarbamicAcid->Amine Decarboxylation

Caption: Boc Deprotection Mechanism

Application in Pharmaceutical Synthesis: A Key Intermediate for Kinase Inhibitors

The 5-methoxypyridin-3-yl)methylamine scaffold is a valuable pharmacophore in the development of various therapeutic agents. While a direct, publicly available synthetic route for a commercial drug explicitly using tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is not readily found, its structural elements are present in potent kinase inhibitors. For instance, the WIP1 phosphatase inhibitor GSK2830371, which has been investigated for its potential in cancer therapy, features a related substituted pyridine core[1][7][8]. The synthesis of such complex molecules often relies on the strategic introduction of functionalized pyridine rings, where a protected amine allows for sequential and controlled bond formation.

The general synthetic utility of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate lies in its ability to act as a precursor to 3-aminomethyl-5-methoxypyridine. This deprotected amine can then undergo a variety of coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, to build more complex molecular architectures.

Experimental Protocols

The following protocols are representative methods for the synthesis of the title compound and its subsequent deprotection. These are based on established procedures for similar substrates and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

This protocol outlines a two-step synthesis starting from 5-methoxy-3-pyridinecarbonitrile.

Step 1: Reduction of 5-methoxy-3-pyridinecarbonitrile to (5-methoxypyridin-3-yl)methanamine

Synthesis Step 1 start 5-methoxy-3-pyridinecarbonitrile product (5-methoxypyridin-3-yl)methanamine start->product Hydrogenation reagents H₂, Raney Ni NH₃/MeOH reagents->product

Caption: Reduction of the nitrile to the primary amine.

Materials:

  • 5-methoxy-3-pyridinecarbonitrile

  • Raney Nickel (slurry in water)

  • Methanol (MeOH), saturated with ammonia (NH₃)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a hydrogenation vessel, add 5-methoxy-3-pyridinecarbonitrile (1.0 eq).

  • Under an inert atmosphere, carefully add a slurry of Raney Nickel in water (approximately 10% by weight of the nitrile).

  • Add methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-methoxypyridin-3-yl)methanamine, which can often be used in the next step without further purification.

Step 2: Boc Protection of (5-methoxypyridin-3-yl)methanamine

Synthesis Step 2 start (5-methoxypyridin-3-yl)methanamine product tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate start->product Boc Protection reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Et₃N), Solvent (e.g., DCM) reagents->product

Caption: Protection of the primary amine with a Boc group.

Materials:

  • (5-methoxypyridin-3-yl)methanamine (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or another suitable base (1.2 eq)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude (5-methoxypyridin-3-yl)methanamine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Protocol 2: Deprotection of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

This protocol describes the removal of the Boc group to yield the corresponding primary amine salt.

Deprotection start tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate product (5-methoxypyridin-3-yl)methanamine salt start->product Acid-mediated Deprotection reagents Acid (e.g., TFA or HCl) Solvent (e.g., DCM or Dioxane) reagents->product

Caption: Removal of the Boc protecting group.

Materials:

  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure (using TFA):

  • Dissolve tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of (5-methoxypyridin-3-yl)methanamine.

  • Collect the solid by filtration and dry under vacuum.

Expected Analytical Profile

  • ¹H NMR:

    • A singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm.

    • A singlet for the three protons of the methoxy group around δ 3.8-3.9 ppm.

    • A doublet or broad singlet for the two benzylic protons of the CH₂ group around δ 4.2-4.4 ppm.

    • Signals for the three aromatic protons on the pyridine ring in the range of δ 7.0-8.5 ppm.

    • A broad singlet for the NH proton of the carbamate.

  • ¹³C NMR:

    • A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm.

    • A signal for the methyl carbons of the tert-butyl group around δ 28 ppm.

    • A signal for the methoxy carbon around δ 55 ppm.

    • A signal for the benzylic carbon around δ 43-45 ppm.

    • Signals for the carbons of the pyridine ring in the aromatic region (δ 110-160 ppm).

    • A signal for the carbonyl carbon of the carbamate around δ 156 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ ion at m/z 239.14.

Conclusion

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a valuable and versatile intermediate in pharmaceutical chemistry. Its strategic design allows for the controlled introduction of a functionalized methoxypyridine moiety into complex molecules. The robust yet readily cleavable Boc protecting group provides the necessary synthetic flexibility for multi-step drug development campaigns. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this important building block in the pursuit of novel therapeutic agents.

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Application

Application Notes and Protocols for Cell-Based Assays to Profile the Activity of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The journey of a novel chemical entity, such as tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, from initial synthesis to a potential therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The journey of a novel chemical entity, such as tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, from initial synthesis to a potential therapeutic candidate is paved with rigorous scientific investigation. When the biological target and mechanism of action are unknown, a systematic and tiered approach to cell-based screening is paramount. This guide provides a comprehensive framework for elucidating the bioactivity of this compound, beginning with broad phenotypic assessments and progressively narrowing the focus to identify specific molecular targets and pathways.

This document is structured not as a rigid template, but as a logical workflow that mirrors the drug discovery process. We will first establish the compound's impact on fundamental cellular processes—viability and proliferation. Subsequently, we will delve into high-content phenotypic screening to generate a "fingerprint" of the compound's effects, offering clues to its mechanism. Finally, we will present a suite of target-class-specific assays to validate hypotheses derived from the initial screens. Each protocol is designed with self-validating controls to ensure data integrity and reproducibility.

Part 1: Primary Screening - Foundational Cytotoxicity and Proliferation Assays

The initial step in characterizing any new compound is to determine its effect on cell health and growth. This establishes a therapeutic window and informs the concentration range for all subsequent, more complex assays. We will utilize two robust and widely adopted assays for this purpose.

Rationale for Assay Selection
  • Cell Viability (alamarBlue™ Assay): This assay measures the metabolic activity of living cells. The active ingredient, resazurin, is a non-toxic, cell-permeable compound that is converted to the fluorescent resorufin by metabolically active cells.[1][2] The fluorescence intensity is directly proportional to the number of viable cells. Its non-toxic nature offers a significant advantage over tetrazolium dyes like MTT, which can be cytotoxic.[3][4]

  • Cell Proliferation (EdU Incorporation Assay): This assay quantifies the percentage of cells actively synthesizing DNA, a hallmark of proliferation. 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.[5] It is detected via a highly specific "click" chemistry reaction, which is less harsh than the DNA denaturation required for BrdU detection.[5][6]

Experimental Workflow: Primary Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Seed cells in 96-well plates treat Treat cells with compound (e.g., 24, 48, 72 hours) prep_cells->treat prep_compound Prepare serial dilutions of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate prep_compound->treat assay_viability Add alamarBlue™ reagent treat->assay_viability Viability path assay_prolif Add EdU reagent treat->assay_prolif Proliferation path read_viability Measure fluorescence (560 nm Ex / 590 nm Em) assay_viability->read_viability read_prolif Click-iT™ reaction & Image acquisition assay_prolif->read_prolif analysis Calculate IC50/EC50 values and plot dose-response curves read_viability->analysis read_prolif->analysis

Caption: Workflow for primary screening of compound activity.

Detailed Protocol: alamarBlue™ Cell Viability Assay
  • Cell Plating: Seed a suitable cell line (e.g., HeLa, A549) into a clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in DMSO. Further dilute these in culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 100 µM) with a final DMSO concentration ≤ 0.5%.

  • Cell Treatment: Remove the medium from the cell plate and add 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Addition: Add 10 µL of alamarBlue™ reagent directly to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and a media-only blank (0% viability). Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Primary Screening Results
Parametertert-Butyl (5-methoxypyridin-3-yl)methylcarbamateStaurosporine (Control)
Cell Viability IC₅₀ (48h) > 100 µM15 nM
Cell Proliferation IC₅₀ (48h) 5.2 µM8 nM

This is example data and does not reflect actual experimental results.

The hypothetical data above suggests the compound is not overtly cytotoxic but does inhibit cell proliferation at a micromolar concentration. This provides a critical starting point for further investigation.

Part 2: Secondary Screening - High-Content Phenotypic Profiling

With a non-cytotoxic concentration range established, we can now investigate the compound's effect on cellular morphology and function in a more nuanced way. High-Content Screening (HCS) uses automated microscopy and image analysis to extract multi-parametric data from cells, creating a detailed phenotypic profile.[7][8]

Rationale for Assay Selection

The "Cell Painting" assay is a powerful, unbiased approach for phenotypic profiling.[9] It utilizes a cocktail of fluorescent dyes to label different cellular compartments (nucleus, cytoplasm, mitochondria, cytoskeleton, etc.). Changes in the intensity, texture, and morphology of these compartments upon compound treatment are quantified to create a high-dimensional "fingerprint."[10] This fingerprint can be compared to a library of reference compounds with known mechanisms of action to generate hypotheses about the novel compound's activity.

Experimental Workflow: Cell Painting Assay

G cluster_prep Preparation cluster_treatment Treatment & Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_cells Seed U2OS cells in 384-well imaging plates treat Treat cells with compound (e.g., 24 hours) prep_cells->treat prep_compound Prepare compound dilutions (e.g., 3 concentrations) prep_compound->treat stain Fix, permeabilize, and stain with Cell Painting dye cocktail treat->stain image Acquire multi-channel images on a High-Content Imager stain->image segment Image segmentation to identify cells and nuclei image->segment extract Extract >1000 morphological features per cell segment->extract profile Generate phenotypic profile and compare to reference compounds extract->profile

Caption: High-content Cell Painting workflow.

Detailed Protocol: Cell Painting for Phenotypic Profiling
  • Cell Plating: Seed U2OS cells in a 384-well, black-walled, clear-bottom imaging plate at a density of ~1,000 cells/well in 50 µL of medium. Incubate for 24-48 hours.

  • Compound Treatment: Treat cells with tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate at 3-4 non-toxic concentrations (e.g., 1 µM, 5 µM, 25 µM) for 24 hours. Include vehicle and known reference compounds as controls.

  • Staining:

    • Fix cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize with 0.1% Triton™ X-100 for 15 minutes.

    • Stain with a cocktail of dyes including:

      • Hoechst 33342 (Nuclei)

      • Phalloidin-Alexa Fluor 488 (Actin Cytoskeleton)

      • MitoTracker™ Red CMXRos (Mitochondria)

      • WGA-Alexa Fluor 555 (Golgi/Plasma Membrane)

      • SYTO™ 14 Green (Nucleoli)

      • Concanavalin A-Alexa Fluor 647 (Endoplasmic Reticulum)

    • Wash wells thoroughly with PBS between steps.

  • Image Acquisition: Acquire images on a high-content imaging system using at least 4 fluorescent channels (e.g., DAPI, FITC, TRITC, Cy5). Capture 4-9 sites per well to ensure a sufficient number of cells are analyzed.

  • Image Analysis:

    • Use an image analysis software (e.g., CellProfiler) to identify and segment individual cells and their nuclei.

    • Measure a comprehensive set of features related to size, shape, intensity, and texture for each cellular compartment.

    • Generate a per-cell feature profile and average across all cells for each treatment condition.

    • Use statistical methods (e.g., Principal Component Analysis, correlation analysis) to compare the phenotypic profile of the test compound to a database of reference compounds.

Part 3: Target Class Identification & Validation Assays

The phenotypic screen may suggest a particular mechanism of action (e.g., "similar to a kinase inhibitor" or "resembles a GPCR agonist"). The next logical step is to test these hypotheses using target-class-specific assays.

Rationale for Assay Selection

We will outline protocols for several major drug target classes. The choice of which to pursue would be guided by the HCS data.

  • G-Protein Coupled Receptors (GPCRs): GPCRs are a vast family of receptors that signal through second messengers like cAMP and Ca²⁺.[11] Assays that measure these downstream readouts are effective for identifying agonists and antagonists.[11][12]

  • Kinases: Kinases are enzymes that play a central role in cell signaling by phosphorylating substrate proteins.[13] Cell-based assays can directly measure the phosphorylation of a specific substrate to determine kinase inhibition or activation.[14]

  • Ion Channels: These membrane proteins regulate the flow of ions across the cell membrane. Their activity can be measured using fluorescent probes that are sensitive to specific ions or changes in membrane potential.[15][16]

  • Nuclear Receptors: These receptors translocate from the cytoplasm to the nucleus upon ligand binding to regulate gene expression. This translocation event can be visualized and quantified using high-content imaging.[17][18]

Signaling Pathway Visualization

G cluster_gpcr GPCR Signaling cluster_kinase Kinase Signaling GPCR GPCR Gq Gq GPCR->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca²⁺ Release PLC->IP3 Assay_Ca Calcium Flux Assay IP3->Assay_Ca Receptor Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate pSubstrate p-Substrate (Phosphorylated) Substrate->pSubstrate Assay_Kinase Phospho-Substrate Assay pSubstrate->Assay_Kinase

Caption: Simplified GPCR and Kinase signaling pathways.

Detailed Protocol: GPCR Calcium Flux Assay (for Gq-coupled receptors)
  • Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293).

  • Cell Plating: Seed cells into a 384-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading solution according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.

  • Incubation: Remove culture medium and add 20 µL of the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare dilutions of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in an appropriate assay buffer.

  • Data Acquisition: Place the plate in a kinetic plate reader (e.g., FLIPR®).

    • Agonist Mode: Add 10 µL of the compound dilutions and immediately begin measuring fluorescence every 1-2 seconds for 2-3 minutes.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known agonist at its EC₈₀ concentration and measure the fluorescence response.

  • Data Analysis: Calculate the peak fluorescence response over baseline. For agonist mode, plot the response against compound concentration to determine EC₅₀. For antagonist mode, plot the inhibition of the agonist response to determine IC₅₀.

Detailed Protocol: Nuclear Receptor Translocation Assay
  • Cell Line: Use a cell line expressing the nuclear receptor of interest fused to a fluorescent protein (e.g., U2OS cells expressing GR-GFP).

  • Cell Plating & Treatment: Follow steps 1 and 2 as in the Cell Painting protocol.

  • Staining: Fix cells and stain the nuclei with Hoechst 33342.

  • Image Acquisition: Acquire two-channel images (DAPI for nuclei, FITC for the GFP-tagged receptor) on a high-content imager.

  • Image Analysis:

    • Use the Hoechst signal to create a "mask" defining the nuclear region of each cell.

    • Define the cytoplasmic region as a ring-like area around the nuclear mask.

    • Measure the mean fluorescence intensity of the GFP signal in both the nuclear and cytoplasmic compartments.

    • Calculate the ratio of nuclear-to-cytoplasmic fluorescence intensity. An increase in this ratio indicates translocation.[19]

    • Plot the ratio against compound concentration to determine the EC₅₀ for translocation.

Part 4: Target Engagement Validation - Cellular Thermal Shift Assay (CETSA®)

After a specific target protein is identified, it is crucial to confirm that the compound physically binds to this target inside the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological context.[20] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[20][21]

Experimental Workflow: CETSA

G prep Treat intact cells with compound or vehicle heat Heat cell suspensions to a range of temperatures prep->heat lyse Lyse cells to separate soluble and precipitated proteins heat->lyse detect Detect soluble target protein (e.g., Western Blot, ELISA) lyse->detect analyze Plot soluble protein vs. temperature to generate melting curves detect->analyze compare Compare melting curves: a shift indicates stabilization analyze->compare

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells and resuspend in PBS containing the test compound or vehicle control. Incubate for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Detection: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the target protein in the supernatant by Western Blot using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment condition, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[22]

Conclusion and Future Directions

This application note provides a systematic, multi-tiered strategy for characterizing the cellular activity of a novel compound, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. By starting with broad, foundational assays and progressively incorporating more complex, hypothesis-driven experiments, researchers can efficiently move from an unknown molecule to one with a defined phenotypic profile, a putative mechanism of action, and a validated intracellular target. The integration of robust controls and quantitative analysis at each stage is essential for generating high-confidence data to guide subsequent drug development efforts.

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  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
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Method

Application Notes and Protocols for In Vitro Studies with tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Authored by: Senior Application Scientist, Gemini Labs Abstract: This technical guide provides detailed protocols and scientific insights for the in vitro use of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. Recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Labs

Abstract: This technical guide provides detailed protocols and scientific insights for the in vitro use of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. Recognizing that this compound is a tert-butyloxycarbonyl (Boc)-protected amine, this document focuses on its primary application as a precursor for the generation of the active amine, (5-methoxypyridin-3-yl)methanamine. The protocols herein describe the essential deprotection step and subsequent foundational assays for preliminary biological characterization, including cytotoxicity and a representative enzyme inhibition screen. This guide is intended for researchers, scientists, and drug development professionals working in chemical biology and early-stage drug discovery.

Introduction: The Strategic Role of Boc Protection in Drug Discovery

The compound tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate features two key structural motifs: a pyridine ring, a common scaffold in many biologically active compounds, and a tert-butyloxycarbonyl (Boc) protecting group on the methylamine side chain.[1][2][3] The Boc group is an acid-labile carbamate used extensively in organic synthesis to temporarily mask the reactivity of an amine.[4] Its presence indicates that the title compound is likely a stable synthetic intermediate. The primary utility of this compound in a biological research context is, therefore, not its direct activity, but its role as a pro-drug or precursor that, upon removal of the Boc group, releases the potentially bioactive primary amine, (5-methoxypyridin-3-yl)methanamine.

The rationale for this synthetic strategy is rooted in the principles of medicinal chemistry. Protecting groups allow for the selective modification of other parts of a molecule and can improve properties like stability or solubility during synthesis.[4] For in vitro studies, the controlled removal of the Boc group is the critical first step to unmask the active pharmacophore for biological evaluation. The following protocols are designed to guide the researcher through this deprotection process and subsequent preliminary biological screening.

PART 1: In Vitro Deprotection of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

The removal of a Boc protecting group is typically achieved under acidic conditions.[4][5] For the preparation of the active amine for biological assays, it is crucial to use a method that is effective and allows for the easy removal of the deprotection reagents to avoid interference with the downstream biological assays. The following protocol uses trifluoroacetic acid (TFA), which is highly effective and volatile, making it straightforward to remove in vacuo.

Protocol 1.1: Acidic Cleavage of the Boc Protecting Group

Objective: To quantitatively remove the Boc protecting group from tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate to yield (5-methoxypyridin-3-yl)methanamine as a TFA salt.

Materials:

  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Rotary evaporator

  • High-vacuum pump

  • LC-MS system for reaction monitoring and product verification

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in anhydrous DCM to a concentration of 0.1 M.

  • Reaction Initiation: While stirring the solution at room temperature (20-25°C), add an excess of TFA. A 20% (v/v) solution of TFA in DCM is generally sufficient. For example, to 10 mL of the starting material solution, add 2.5 mL of TFA. Causality Note: The large excess of strong acid ensures the rapid and complete protonation and subsequent cleavage of the tert-butyl carbamate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by taking a small aliquot, quenching it with a bicarbonate solution, and analyzing by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA using a rotary evaporator. Safety Note: TFA is corrosive. Ensure the rotary evaporator is in a well-ventilated fume hood and use appropriate personal protective equipment.

  • Final Product Preparation: The resulting residue is the TFA salt of (5-methoxypyridin-3-yl)methanamine. For complete removal of residual TFA, the flask can be placed under a high-vacuum for several hours. The resulting salt can then be accurately weighed and dissolved in a suitable buffer (e.g., PBS) or DMSO for use in biological assays. The pH of the final solution should be adjusted as necessary.

Workflow for Boc Deprotection and Validation

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Product Preparation start Dissolve Boc-protected compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) (20% v/v) start->add_tfa stir Stir at Room Temperature (1-2 hours) add_tfa->stir monitor Monitor reaction by LC-MS stir->monitor evaporate Remove solvent and excess TFA via rotary evaporation monitor->evaporate Reaction Complete high_vac Dry under high vacuum evaporate->high_vac dissolve Dissolve final TFA salt in assay buffer/DMSO high_vac->dissolve

Caption: Workflow for the in vitro deprotection of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Data Presentation: Validation of Deprotection

The success of the deprotection should be confirmed by LC-MS analysis.

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺Observed [M+H]⁺Retention Time (min)
Starting Material
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate238.29239.14239.15.8
Product
(5-methoxypyridin-3-yl)methanamine138.17139.09139.11.2

PART 2: Preliminary In Vitro Biological Evaluation of (5-methoxypyridin-3-yl)methanamine

Following successful deprotection and purification, the resulting amine is ready for biological screening. A logical first step in evaluating any new compound is to assess its general cytotoxicity. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. Pyridine-containing molecules are known to interact with a wide variety of biological targets, including kinases.[2][6] Therefore, a general kinase inhibition assay is presented here as a representative example of a target-specific follow-up screen.

Protocol 2.1: Cell Viability and Cytotoxicity Assessment using an MTT Assay

Objective: To determine the concentration-dependent effect of (5-methoxypyridin-3-yl)methanamine on the viability of a cultured mammalian cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • (5-methoxypyridin-3-yl)methanamine TFA salt, dissolved in sterile PBS or DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the deprotected amine in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with the same concentration of PBS or DMSO used for the compound stock) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. Causality Note: This incubation period is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example Cytotoxicity Data
Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.22 ± 0.0997.6%
11.18 ± 0.0794.4%
100.95 ± 0.0676.0%
500.61 ± 0.0548.8%
1000.25 ± 0.0420.0%
Calculated IC₅₀ ~52 µM
Workflow for Preliminary Biological Screening

Biological_Screening_Workflow cluster_start Input cluster_primary_screen Primary Screening cluster_decision Decision Point cluster_secondary_screen Secondary (Target-Specific) Screening cluster_end Outcome start_compound Deprotected Amine: (5-methoxypyridin-3-yl)methanamine cytotoxicity_assay Cell Viability/Cytotoxicity Assay (e.g., MTT) start_compound->cytotoxicity_assay determine_ic50 Determine IC50 cytotoxicity_assay->determine_ic50 decision Is IC50 in an acceptable range? determine_ic50->decision target_assay Target-Specific Assay (e.g., Kinase Inhibition) decision->target_assay Yes end_high_toxicity High Toxicity: Cease further investigation or consider derivatization decision->end_high_toxicity No determine_activity Determine % Inhibition / Ki target_assay->determine_activity end_low_toxicity Low Toxicity, No Activity: Not a lead for this target determine_activity->end_low_toxicity No Activity end_active Active Compound: Proceed to lead optimization determine_activity->end_active Activity Found

Caption: A logical workflow for the initial in vitro biological evaluation of a novel compound.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (PMC). [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Pubs.acs.org. [Link]

  • How can I remove Boc protective group in prescense of Trt and TBS? ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Method to remove Boc in the presence of t-butylester. Reddit. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem. [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Introduction: The Significance of Substituted Pyridine Scaffolds in Medicinal Chemistry Substituted pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridine Scaffolds in Medicinal Chemistry

Substituted pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence stems from their ability to act as bioisosteres for phenyl rings while offering advantageous physicochemical properties, such as improved solubility and metabolic stability. The target molecule of this guide, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, is a key building block in the synthesis of various pharmacologically active compounds, including inhibitors of enzymes implicated in oncological and inflammatory diseases. The tert-butyloxycarbonyl (Boc) protecting group offers a robust yet readily cleavable means of masking the primary amine, facilitating multi-step synthetic campaigns.[1]

This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, detailing a two-step process commencing with the reduction of 5-methoxynicotinitrile to (5-methoxypyridin-3-yl)methanamine, followed by its protection with di-tert-butyl dicarbonate. The protocols are designed with scalability, efficiency, and safety as primary considerations for researchers and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is most efficiently achieved through a two-step sequence. This approach is predicated on the ready availability of the starting material, 5-methoxynicotinitrile, and the well-established methodologies for nitrile reduction and Boc protection of primary amines.

Step 1: Reduction of 5-methoxynicotinitrile. The initial step involves the reduction of the nitrile functionality of 5-methoxynicotinitrile to the corresponding primary amine, (5-methoxypyridin-3-yl)methanamine. For large-scale synthesis, catalytic hydrogenation is often the preferred method due to its high efficiency, atom economy, and the avoidance of stoichiometric metal hydride reagents, which can pose safety and work-up challenges on a larger scale.[2]

Step 2: Boc Protection of (5-methoxypyridin-3-yl)methanamine. The subsequent step is the protection of the newly formed primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and widely used transformation in organic synthesis.[3] The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base provides a clean and high-yielding conversion to the desired carbamate.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Boc Protection 5-methoxynicotinitrile 5-methoxynicotinitrile Reduction Reduction 5-methoxynicotinitrile->Reduction H2, Catalyst (5-methoxypyridin-3-yl)methanamine (5-methoxypyridin-3-yl)methanamine Reduction->(5-methoxypyridin-3-yl)methanamine Boc_Protection Boc_Protection (5-methoxypyridin-3-yl)methanamine->Boc_Protection Boc2O, Base tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Boc_Protection->tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Protocols and Experimental Procedures

PART 1: Large-Scale Synthesis of (5-methoxypyridin-3-yl)methanamine

This protocol details the catalytic hydrogenation of 5-methoxynicotinitrile.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
5-methoxynicotinitrile134.14100 g1.0
Raney Nickel (50% slurry in water)-~20 g-
Anhydrous Ethanol46.071 L-
Ammonia solution (7N in Methanol)17.03100 mL-
Diatomaceous Earth-50 g-

Protocol:

  • Reactor Setup: A multi-neck, round-bottom flask of appropriate volume is equipped with a mechanical stirrer, a gas inlet, and a thermometer. The vessel is purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Mixture Preparation: To the flask, add anhydrous ethanol (1 L), 5-methoxynicotinitrile (100 g, 0.745 mol), and the ammonia solution in methanol (100 mL). The ammonia is added to suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the Raney Nickel slurry (~20 g). Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Hydrogenation: The reaction vessel is securely sealed and connected to a hydrogen gas source. The system is purged with hydrogen gas multiple times to remove the inert atmosphere. The reaction mixture is then stirred vigorously at room temperature under a hydrogen atmosphere (typically 50-100 psi, depending on the reactor specifications) until the reaction is complete (monitored by TLC or GC-MS, typically 12-24 hours).

  • Catalyst Filtration: Upon completion, the hydrogen supply is disconnected, and the reactor is carefully vented and purged with an inert gas. The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with additional ethanol. Caution: The filter cake containing Raney Nickel should not be allowed to dry and should be quenched carefully with water.

  • Work-up and Isolation: The filtrate is concentrated under reduced pressure to yield the crude (5-methoxypyridin-3-yl)methanamine as an oil. For most applications, this crude product is of sufficient purity for the subsequent Boc protection step. If necessary, further purification can be achieved by vacuum distillation.

PART 2: Large-Scale Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

This protocol is adapted from a similar large-scale Boc protection of a substituted pyridinylmethylamine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
(5-methoxypyridin-3-yl)methanamine138.17100 g (crude from Part 1)1.0
Di-tert-butyl dicarbonate (Boc₂O)218.25174 g1.1
Triethylamine (Et₃N)101.19111 mL1.1
Tetrahydrofuran (THF)72.111 L-
Deionized Water18.021 L-
Ethyl Acetate88.112 L-
Brine (saturated NaCl solution)-500 mL-
Anhydrous Sodium Sulfate142.04100 g-

Protocol:

  • Reaction Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The system is maintained under an inert atmosphere.

  • Reaction Mixture Preparation: The crude (5-methoxypyridin-3-yl)methanamine (assuming ~100 g, 0.724 mol) is dissolved in THF (1 L) and triethylamine (111 mL, 0.796 mol) is added. The solution is cooled to 0-5 °C in an ice bath.

  • Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (174 g, 0.796 mol) in THF (500 mL) is added dropwise to the cooled amine solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

  • Quenching and Extraction: The reaction is quenched by the addition of deionized water (1 L). The aqueous layer is separated and extracted with ethyl acetate (2 x 500 mL). The organic layers are combined.

  • Washing and Drying: The combined organic phase is washed sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Isolation and Purification: The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product. The crude tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product as a solid.

Conclusion

The protocols detailed herein provide a robust and scalable pathway for the synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a valuable intermediate in pharmaceutical research and development. By employing a two-step sequence of nitrile reduction followed by Boc protection, this key building block can be produced in high yield and purity on a large scale. The provided methodologies emphasize safety, efficiency, and practicality, aligning with the needs of the modern drug development professional.

References

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Request PDF. (2025). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Google Patents. (2014). BOC protection method for aminopyridine.
  • Google Patents. (2009). Deprotection of N-BOC compounds.
  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • National Center for Biotechnology Information. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O.
  • Google Patents. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Welcome to the technical support center for the synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, a key intermediate in the development of various pharmaceutical agents, involves the protection of the primary amine of (5-methoxypyridin-3-yl)methanamine with a tert-butoxycarbonyl (Boc) group. While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a systematic approach to troubleshooting and optimizing this synthesis, grounded in established chemical principles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am observing a very low yield of my desired product, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?

A: Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits:

  • Cause 1: Inactive Reagents. The primary reagents in this synthesis are (5-methoxypyridin-3-yl)methanamine and di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). Boc anhydride is sensitive to moisture and can decompose over time.

    • Solution: Always use fresh, high-purity Boc anhydride. If the reagent has been opened previously, it's advisable to use a fresh bottle. The amine starting material should also be of high purity.

  • Cause 2: Inappropriate Base. The choice and amount of base are critical for efficient Boc protection.[1] The base deprotonates the ammonium salt formed after the initial nucleophilic attack of the amine on the Boc anhydride, driving the reaction to completion.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases. Ensure you are using at least one equivalent of the base relative to the starting amine. For sluggish reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Cause 3: Suboptimal Solvent and Temperature. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1] The reaction temperature can also significantly influence the reaction rate.

    • Solution: Ensure your solvent is anhydrous, as water can hydrolyze the Boc anhydride. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, particularly if the starting amine is not very nucleophilic.[2]

  • Cause 4: Steric Hindrance. While the methylamine in the starting material is not exceptionally bulky, steric hindrance can sometimes play a role, slowing down the reaction.

    • Solution: Increasing the reaction time or temperature, as mentioned above, can help overcome steric hindrance.

Problem 2: Formation of a White Precipitate (Suspected Di-Boc Product)

Q: I am observing the formation of a significant amount of a white precipitate that is difficult to dissolve, and my desired product yield is low. Could this be the di-Boc protected product?

A: The formation of a di-Boc protected species, where the Boc group attaches to the pyridine nitrogen in addition to the methylamine, is a known side reaction in the Boc protection of aminopyridines. The pyridine nitrogen has some nucleophilicity, which can lead to this undesired product.

  • Cause: This side reaction is more likely to occur with a large excess of Boc anhydride and prolonged reaction times at elevated temperatures.

  • Solution:

    • Control Stoichiometry: Use a controlled amount of Boc anhydride, typically 1.05 to 1.1 equivalents. A large excess should be avoided.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or high temperatures.

    • Alternative Methods: A patent for the Boc protection of aminopyridines suggests the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base, which may offer higher selectivity.[3]

Problem 3: Incomplete Reaction and Difficulty in Purification

Q: My reaction seems to stall, with both starting material and product present even after an extended period. During purification, it is difficult to separate the product from the unreacted starting amine. What can I do?

A: Incomplete reactions can be frustrating and lead to purification challenges due to the similar polarities of the starting amine and the Boc-protected product.

  • Cause 1: Insufficient Reagent. Double-check the stoichiometry of your reagents, particularly the Boc anhydride and the base.

    • Solution: Ensure you have added at least one equivalent of both Boc anhydride and the base.

  • Cause 2: Poor Solubility. If the starting material or the product has poor solubility in the chosen solvent, the reaction may be slow or incomplete.

    • Solution: Consider using a different solvent or a solvent mixture. For instance, a mixture of THF and acetonitrile might improve solubility.

  • Cause 3: Inefficient Mixing. In heterogeneous reaction mixtures, efficient stirring is crucial.

    • Solution: Ensure vigorous stirring throughout the reaction.

  • Purification Strategy:

    • Acidic Wash: During the work-up, a dilute aqueous acid wash (e.g., 1M HCl or citric acid solution) can be employed to protonate and extract the unreacted basic amine into the aqueous layer, leaving the Boc-protected product in the organic layer.[4] Be cautious not to use a strong acid for an extended period, as it can lead to the cleavage of the Boc group.[5]

    • Chromatography: If an acidic wash is not sufficient, column chromatography on silica gel is an effective method for separation. A gradient elution with a mixture of hexane and ethyl acetate is typically suitable.

Frequently Asked Questions (FAQs)

Q1: What is the general, optimized protocol for the synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate?

A1: An optimized, step-by-step protocol is provided below.

Experimental Protocol: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

  • Reaction Setup: To a solution of (5-methoxypyridin-3-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration) under a nitrogen atmosphere, add triethylamine (TEA) (1.1 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Once the starting material is consumed, quench the reaction with the addition of water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (5-methoxypyridin-3-yl)methylcarbamate.

Q2: How does the methoxy group on the pyridine ring affect the reaction?

A2: The methoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This can slightly increase the nucleophilicity of the pyridine nitrogen, potentially making the di-Boc side reaction more favorable under harsh conditions. However, its effect on the exocyclic methylamine is minimal.

Q3: What are the best analytical techniques to monitor the reaction and characterize the final product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of the reaction. Use a UV lamp to visualize the spots.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should observe the characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm in the ¹H NMR spectrum.[4]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of the carbamate functional group (C=O stretch typically around 1680-1700 cm⁻¹).

Q4: Are there any greener or more efficient alternative methods for this synthesis?

A4: Research into more environmentally friendly synthetic methods is ongoing. Some approaches that could be explored include:

  • Solvent-free conditions: Some studies have shown that Boc protection can be carried out efficiently without a solvent, which reduces waste.[6][7]

  • Catalytic methods: The use of catalysts, such as iodine or ionic liquids, has been reported to accelerate the Boc protection of amines.[6][7]

  • Alcohol as a co-solvent: The use of an alcohol like methanol as a co-solvent has been shown to significantly accelerate the Boc protection of anilines, and this could potentially be applied to this synthesis.[8]

Data Summary

ParameterRecommendationRationale
Boc₂O Stoichiometry 1.05 - 1.1 equivalentsMinimizes di-Boc formation while ensuring complete reaction.
Base Triethylamine (TEA) or DIPEA (1.1-1.2 eq)Non-nucleophilic base to neutralize the acid formed.
Solvent Anhydrous DCM or THFAprotic solvents to prevent hydrolysis of Boc₂O.
Temperature 0 °C to Room TemperatureControlled temperature minimizes side reactions.
Reaction Time 2 - 4 hours (TLC monitored)Avoids prolonged reaction times that can lead to byproducts.

Visualizing the Reaction and Troubleshooting

To aid in understanding the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Boc Protection Mechanism Amine (5-methoxypyridin-3-yl)methanamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Product tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Intermediate->Product LeavingGroup tert-Butoxide + CO₂ Intermediate->LeavingGroup Collapse ProtonatedBase Protonated Base Base Base (e.g., TEA) Base->Product Deprotonation

Caption: Mechanism of Boc Protection.

Troubleshooting Workflow Start Low Yield Issue CheckReagents Check Reagent Quality (Boc₂O, Amine) Start->CheckReagents CheckStoichiometry Verify Stoichiometry (Boc₂O, Base) Start->CheckStoichiometry CheckConditions Review Reaction Conditions (Solvent, Temperature, Time) Start->CheckConditions SideReactions Investigate Side Reactions (e.g., Di-Boc) CheckConditions->SideReactions Purification Optimize Purification (Acid Wash, Chromatography) SideReactions->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yield.

References

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • LookChem. tert-Butyl (5-Methoxypyridin-3-yl)carbaMate CAS NO.342603-10-5. Available from: [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. Optimization of PIL catalyzed Boc protection reaction of amine functionality. Available from: [Link]

  • PubChem. tert-Butyl (2-methoxypyridin-3-yl)carbamate. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Welcome to the technical support center for the synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate typically involves the protection of the primary amine of (5-methoxypyridin-3-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O). This reaction, often referred to as "Boc protection," is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1][2][3] While seemingly straightforward, this process can be accompanied by the formation of various byproducts that can complicate purification and compromise the yield and purity of the desired product. Understanding the origins of these byproducts is crucial for troubleshooting and optimizing the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your synthesis.

FAQ 1: I am observing a significant amount of a byproduct with a mass corresponding to a di-Boc protected product. What is causing this and how can I prevent it?

Answer: The formation of a di-tert-butoxycarbonyl (di-Boc) derivative is a common byproduct in Boc protection reactions, especially with primary amines.

Causality: This occurs when a second molecule of Boc₂O reacts with the initially formed carbamate. The presence of a strong base, such as 4-(dimethylamino)pyridine (DMAP), can facilitate this over-reaction.[4] While DMAP is often used to catalyze the reaction, it can also promote the formation of the di-Boc species.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Carefully control the stoichiometry of Boc₂O. Use no more than 1.05-1.1 equivalents relative to the amine.

  • Base Selection: If using a catalyst, consider a milder base than DMAP. Alternatively, running the reaction with a non-nucleophilic base like triethylamine (TEA) or even without a catalyst in a suitable solvent system can minimize di-Boc formation.[5][6] Some protocols have shown success with catalyst-free conditions in water.[5]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting amine is consumed to prevent further reaction.

ParameterStandard ProtocolOptimized Protocol for Minimizing Di-Boc
Boc₂O (equivalents) 1.2 - 1.51.05 - 1.1
Base DMAP (catalytic)Triethylamine (1.1 eq) or None
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or Acetonitrile (ACN)
Temperature Room Temperature0 °C to Room Temperature
FAQ 2: My reaction mixture shows the presence of a urea byproduct. What is the source of this impurity?

Answer: The formation of urea derivatives is another potential side reaction, particularly when the reaction conditions are not carefully controlled.

Causality: Urea byproducts can arise from the reaction of the starting amine with an isocyanate intermediate.[7][8] This isocyanate can be generated in situ from the decomposition of an activated Boc species, especially in the presence of certain bases and at elevated temperatures.[8]

Troubleshooting Workflow:

Urea_Formation cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Urea Urea Byproduct Detected Isocyanate Isocyanate Intermediate Formation Urea->Isocyanate Temp Elevated Temperature Isocyanate->Temp Base Inappropriate Base Isocyanate->Base Monitor Careful Reaction Monitoring Isocyanate->Monitor Control_Temp Maintain Low Temperature (0 °C) Temp->Control_Temp Optimize_Base Use Non-nucleophilic Base (e.g., TEA) Base->Optimize_Base

Caption: Troubleshooting workflow for urea byproduct formation.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to suppress the formation of the isocyanate intermediate.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents like THF or DCM are generally preferred.

  • Base Considerations: The use of DMAP in combination with Boc₂O has been reported to sometimes lead to urea formation.[8] Switching to a less reactive base can be beneficial.

FAQ 3: I am having difficulty removing all the excess Boc₂O and its byproducts during workup. What are the best purification strategies?

Answer: Excess Boc₂O and its breakdown products, such as tert-butanol and di-tert-butyl carbonate, can be challenging to remove due to their physical properties.[9]

Purification Protocol:

  • Aqueous Workup: A standard aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help to hydrolyze some of the unreacted Boc₂O.

  • Scavenger Resins: The use of polymer-supported trisamine or other scavenger resins is a highly effective method for removing excess Boc₂O.[10] The reaction mixture is passed through a cartridge containing the resin, which selectively reacts with and retains the Boc anhydride.

  • Chromatography: If impurities persist, column chromatography on silica gel is a reliable method for obtaining the highly pure product. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

FAQ 4: Could the methoxypyridine ring itself be participating in side reactions?

Answer: The methoxypyridine moiety is generally stable under the conditions of Boc protection. However, its electronic properties can influence the reactivity of the amine.

Expertise & Experience: The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, which can in turn slightly modulate the nucleophilicity of the exocyclic amine. The pyridine nitrogen itself is less basic than a corresponding non-aromatic amine due to the sp² hybridization of the nitrogen and the aromaticity of the ring.[11] The methoxy group further reduces the basicity of the pyridine nitrogen through inductive effects.[11]

Under standard Boc protection conditions (mild base, room temperature), the methoxypyridine ring is not expected to undergo side reactions such as demethylation or ring substitution. However, exposure to strong acids or bases, or high temperatures for prolonged periods, could potentially lead to degradation.

Logical Relationship Diagram:

Ring_Stability cluster_0 Reaction Conditions cluster_1 Outcome Boc_Protection Standard Boc Protection (Mild Base, RT) Stable Methoxypyridine Ring is Stable Boc_Protection->Stable Harsh_Conditions Harsh Conditions (Strong Acid/Base, High Temp) Degradation Potential for Ring Degradation Harsh_Conditions->Degradation

Caption: Stability of the methoxypyridine ring under different conditions.

Summary of Potential Byproducts and Mitigation Strategies

ByproductPotential CauseRecommended Mitigation Strategy
Di-Boc Adduct Excess Boc₂O, strong catalytic base (e.g., DMAP).[4]Use 1.05-1.1 eq. of Boc₂O, consider a non-nucleophilic base or catalyst-free conditions.[5]
Urea Derivative Formation of isocyanate intermediate, often at elevated temperatures.[7][8]Maintain low reaction temperature (0 °C), use a non-nucleophilic base.
tert-Butanol Hydrolysis of Boc₂O or tert-butoxycarbonyl group.[9]Aqueous workup and purification by chromatography or crystallization.
Di-tert-butyl carbonate Decomposition of Boc₂O.[9]Aqueous workup and purification by chromatography or crystallization.

Conclusion

The synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate is a robust and widely used reaction. However, a thorough understanding of potential side reactions and the implementation of careful experimental technique are paramount to achieving high yield and purity. By controlling stoichiometry, temperature, and the choice of base, and by employing appropriate purification strategies, the formation of common byproducts can be effectively minimized.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

  • RSC Publishing. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. [Link]

  • MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • NIH. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • ResearchGate. Pyridinyl indole N‐Boc deprotection scope | Download Scientific Diagram. [Link]

  • Googleapis.com. Deprotection of N-BOC compounds - European Patent Office EP2070899 A1. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Welcome to the technical support center for the synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-Boc protection of (5-methoxypyridin-3-yl)methanamine. We will move beyond simple procedural lists to provide in-depth, mechanistically-grounded solutions to ensure the success of your experiments.

Introduction: The Synthetic Challenge

The target molecule, tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, is a key intermediate in various drug discovery programs. Its synthesis involves the protection of the primary amine, (5-methoxypyridin-3-yl)methanamine, with a tert-butoxycarbonyl (Boc) group. While this is a standard transformation, the electronic properties of the substituted pyridine ring can introduce challenges not seen with simpler aliphatic or benzyl amines. The pyridine nitrogen acts as an electron-withdrawing group, reducing the nucleophilicity of the exocyclic amine and potentially complicating the reaction. This guide provides a structured approach to troubleshooting common failures in this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Kinetics & Completion

Question 1: My reaction is extremely slow or appears to have stalled. Why is my amine not reacting efficiently with Di-tert-butyl dicarbonate (Boc₂O)?

Answer: This is the most common issue and is rooted in the reduced nucleophilicity of the primary amine. The electron-withdrawing effect of the pyridine ring nitrogen decreases the electron density on the exocyclic aminomethyl group, making it a weaker nucleophile compared to its benzylic counterpart.

  • Causality: The lone pair of electrons on the amine nitrogen is less available to attack the electrophilic carbonyl carbon of the Boc anhydride.[1] Furthermore, the pyridine nitrogen itself can interact with reagents or be protonated, further deactivating the ring system. While the methoxy group at the 5-position provides some electron-donating character through resonance, the inductive effect of the ring nitrogen often dominates.

  • Troubleshooting Steps:

    • Choice of Base is Critical: A simple tertiary amine base like triethylamine (TEA) may not be sufficient to deprotonate the amine hydrochloride salt or to activate the reaction effectively. Consider using a stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). For amine-free base starting material, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used to accelerate the reaction significantly. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O.

    • Solvent Effects: Ensure your solvent is appropriate. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are standard.[2] In some cases, using a more polar aprotic solvent like Dimethylformamide (DMF) can enhance reaction rates, although this can complicate purification.

    • Increase Temperature: If the reaction is sluggish at room temperature, gently heating to 40-50 °C can provide the necessary activation energy. Monitor the reaction closely by TLC or LC-MS to avoid potential side product formation at elevated temperatures.

Question 2: My starting amine is an HCl salt. How does this affect the reaction, and how should I adjust my protocol?

Answer: Starting with the hydrochloride salt of the amine is common but requires stoichiometric addition of a base to liberate the free amine before it can react.

  • Causality: The protonated aminomethyl group (R-CH₂NH₃⁺) is not nucleophilic. A base is required to neutralize the salt and generate the free amine (R-CH₂NH₂).

  • Protocol Adjustment:

    • Use at least 2.0-2.2 equivalents of a base like TEA or DIPEA. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the proton generated during carbamate formation.

    • Alternatively, you can perform a preliminary workup. Dissolve the amine salt in an aqueous base (e.g., NaHCO₃ or a dilute NaOH solution), extract the free amine into an organic solvent (like Ethyl Acetate or DCM), dry the organic layer, and use the resulting solution directly in the Boc protection reaction. This ensures all the amine is available for reaction from the outset.

Impurity Profile & Side Reactions

Question 3: I observe a significant byproduct that is more polar than my starting amine. What could it be?

Answer: The most likely polar byproduct is a urea derivative, formed from the reaction of your starting amine with an isocyanate intermediate.

  • Causality: Boc anhydride can thermally decompose or react with nucleophiles to generate tert-butyl isocyanate. This is more prevalent if the reaction is overheated or run for extended periods. The isocyanate is highly electrophilic and reacts rapidly with any available starting amine to form a stable urea.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a modest excess of Boc₂O (1.1-1.2 equivalents). A large excess increases the chance of side reactions.

    • Temperature Control: Add the Boc₂O solution slowly to the amine solution, especially if the reaction is exothermic. Maintain the temperature at or below room temperature unless heating is explicitly required to drive the reaction to completion.

    • Order of Addition: Add the Boc₂O to the solution of the amine and base, not the other way around. This ensures the amine is always in excess relative to the acylating agent, favoring the desired reaction.

Question 4: Can the pyridine nitrogen react with Boc₂O?

Answer: While possible, direct acylation of the pyridine nitrogen by Boc₂O is generally unfavorable under standard conditions.

  • Causality: The pyridine nitrogen is significantly less nucleophilic than the primary amine. Furthermore, the 2-methoxypyridine system has reduced basicity and nucleophilicity at the ring nitrogen due to the inductive electron-withdrawing effect of the alkoxy group and potential steric hindrance.[3] The resulting N-Boc pyridinium salt would also be highly unstable and readily hydrolyzed. This side reaction is not a primary concern but could contribute to minor impurities or reagent consumption in aggressive, uncatalyzed conditions.

Workup & Purification

Question 5: How do I effectively remove unreacted Boc₂O and its byproducts during workup?

Answer: Excess Boc₂O and its main byproduct, di-tert-butyl carbonate, can be greasy and co-elute with the product in chromatography.

  • Effective Workup Strategies:

    • Quenching: After the reaction is complete (as determined by TLC/LC-MS), add a nucleophilic amine like a small amount of aqueous ammonia or a primary amine (e.g., n-butylamine) and stir for 1-2 hours. This will react with the excess Boc₂O to form highly polar, water-soluble byproducts that are easily removed during an aqueous wash.

    • Scavenger Resins: For a cleaner approach, use a polymer-supported scavenger resin. Polystyrene-trisamine resin is highly effective at scavenging excess Boc₂O.[4] Simply stir the resin with the reaction mixture post-completion, then filter it off.

    • Aqueous Wash: A standard aqueous wash with dilute acid (e.g., 1M HCl or citric acid) followed by brine can help remove baseline impurities and any remaining water-soluble reagents.[5] Be cautious, as the product itself has some aqueous solubility.

Question 6: My product seems to have high water solubility, leading to low yields upon extraction. How can I improve my recovery?

Answer: The presence of the methoxypyridine moiety increases the polarity and potential water solubility of the target molecule compared to simple aromatic carbamates.

  • Improving Extraction Efficiency:

    • Salting Out: During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

    • Choice of Extraction Solvent: Use a more polar extraction solvent than ethyl acetate or DCM if losses are significant. A mixture of DCM and isopropanol (e.g., 9:1) can improve recovery of polar products.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times (3-4x) with fresh solvent to maximize recovery. Combine all organic extracts before drying and concentration.

Experimental Protocols & Data

Protocol 1: Standard Boc Protection

This protocol is the first-line approach for the reaction.

  • To a solution of (5-methoxypyridin-3-yl)methanamine (1.0 eq) in Dichloromethane (DCM, 0.2 M), add Triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Upon completion, quench with 1M aqueous citric acid. Separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Protocol for Hindered/Deactivated Amine

Use this protocol if the standard method fails or is too slow.

  • Dissolve (5-methoxypyridin-3-yl)methanamine (1.0 eq) in Tetrahydrofuran (THF, 0.2 M).

  • Add Di-tert-butyl dicarbonate (1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic phase sequentially with water (2x) and brine (1x).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify as necessary.

ParameterStandard ProtocolOptimized ProtocolRationale for Change
Base Triethylamine (1.5 eq)DMAP (catalytic)DMAP is a superior nucleophilic catalyst for sluggish reactions.[5]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)THF is a good alternative; choice can be substrate-dependent.
Temperature 0 °C to RTRoom TemperatureThe catalytic activity of DMAP often obviates the need for cooling/heating.
Workup Acid/Base WashWater/Brine WashSimpler workup is often possible with cleaner, catalyzed reactions.

Visual Logic & Workflows

General Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine (5-methoxypyridin-3-yl)methanamine Reaction Combine in Solvent (e.g., DCM, THF) Stir at RT Amine->Reaction 1. Mix Boc2O Boc₂O Boc2O->Reaction 1. Mix Base Base (e.g., TEA, DMAP) Base->Reaction 1. Mix Workup Aqueous Wash / Quench Reaction->Workup 2. Monitor to Completion Purify Column Chromatography Workup->Purify 3. Extract & Dry Product Target Carbamate Purify->Product 4. Isolate

Caption: General workflow for Boc protection.

Troubleshooting Decision Tree

Start Reaction Stalled? CheckAmine Is Amine an HCl Salt? Start->CheckAmine Yes Impurities Byproducts Observed? Start->Impurities No AddBase Use >2 eq. Base (e.g., DIPEA) CheckAmine->AddBase Yes Catalyst Amine is Free Base Add Catalytic DMAP CheckAmine->Catalyst No Heat Still Slow? Gently Heat (40°C) Catalyst->Heat CheckTemp Control Temperature & Stoichiometry Impurities->CheckTemp Yes Purify Purification Issues? Impurities->Purify No Scavenger Use Scavenger Resin for excess Boc₂O Purify->Scavenger Yes

Caption: Decision tree for troubleshooting common issues.

Reaction Mechanism: Desired vs. Side Reaction

cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction Amine R-NH₂ Carbamate R-NH-Boc (Product) Amine->Carbamate Nucleophilic Attack Boc2O Boc₂O Boc2O->Carbamate Amine2 R-NH₂ Urea R-NH-C(O)NH-tBu (Urea Byproduct) Amine2->Urea Reaction Isocyanate tBu-N=C=O (from Boc₂O decomp.) Isocyanate->Urea

Caption: Desired carbamate formation vs. urea byproduct.

References

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link].

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link].

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link].

  • ResearchGate. 2‐Methoxy Pyridine. Available from: [Link].

  • ResearchGate. Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. Available from: [Link].

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry. Available from: [Link].

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link].

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link].

  • Reddit. Troubleshooting of hydrazine carbamate synthesis : r/Chempros. Available from: [Link].

  • NIH National Library of Medicine. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link].

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link].

  • New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available from: [Link].

  • ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Available from: [Link].

  • NIH National Library of Medicine. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link].

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link].

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link].

  • MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Available from: [Link].

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link].

Sources

Optimization

Technical Support Center: Stability and Troubleshooting for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Welcome to the technical support guide for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate, its stability is paramount to achieving reliable and reproducible results. This guide provides in-depth, field-proven insights into the stability challenges associated with this molecule, offering not just solutions but the core chemical principles behind them.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling and stability of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Q1: What is the primary chemical liability of this compound?

The principal stability issue arises from the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is notoriously sensitive to acidic conditions.[1][2][3] Under acidic catalysis, it undergoes cleavage to reveal the primary amine, releasing isobutylene and carbon dioxide as byproducts.[4][5] This reaction can be triggered by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), and often by seemingly innocuous acidic sources encountered in a typical lab environment.[4][6]

Q2: What are the optimal long-term storage conditions?

To ensure the integrity of the compound, proper storage is critical. Degradation can be initiated by atmospheric moisture, acidic contaminants, light, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8°C or frozen (-20°C)Reduces the rate of potential hydrolytic or thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing acid-catalyzed hydrolysis and potential oxidation.
Light Amber vial or stored in the darkThe pyridine ring system can be susceptible to photodegradation.[7][8]
Container Tightly sealed, clean glass vialPrevents contamination from moisture and environmental acids/bases.

Q3: Which common laboratory solvents or reagents might cause unexpected degradation?

While stable in many common aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)), instability can be observed with:

  • Protic Solvents: Alcohols like methanol can sometimes contain trace acid or facilitate proton transfer, potentially leading to slow degradation over time.

  • Acidic Reagents: Any reagent with an acidic proton or Lewis acids (e.g., ZnCl₂, AlCl₃) can initiate deprotection.[3][9]

  • Silica Gel: Standard silica gel used for chromatography is inherently acidic and a common cause of unintended deprotection during purification.

  • Chlorinated Solvents: Older or improperly stored chlorinated solvents like DCM or chloroform can generate trace amounts of HCl, which will readily cleave the Boc group.

Q4: What are the expected degradation products I should monitor for?

The primary degradation product is the deprotected amine, (5-methoxypyridin-3-yl)methanamine . A potential secondary byproduct is the tert-butylated parent molecule or solvent, formed from the reaction of the highly reactive tert-butyl cation generated during deprotection.[4][9]

Part 2: Troubleshooting Guide - Common Experimental Scenarios

This section explores specific problems you might encounter and provides a logical framework for diagnosis and resolution.

Scenario 1: Spontaneous Deprotection During Reaction or Workup

Issue: You observe the formation of (5-methoxypyridin-3-yl)methanamine in your reaction mixture or during purification, even though you did not intentionally perform a deprotection step.

Root Cause Analysis: The Boc group is exceptionally sensitive to acid.[9] The source of the acid is often cryptic. The pyridine nitrogen in the molecule can be protonated, potentially increasing the lability of the nearby Boc group through electronic effects.

Troubleshooting Workflow:

cluster_0 Diagnosis of Unintended Deprotection start Unintended Deprotection Observed q1 Was an acidic reagent used? (e.g., R-COOH, Lewis Acid, Pyridinium salt) start->q1 q2 Was silica gel chromatography performed? q1->q2 No ans1_yes Reagent is the likely source. Consider a non-acidic alternative. q1->ans1_yes Yes q3 Were chlorinated solvents used? q2->q3 No ans2_yes Silica gel is acidic. It is a common cause of deprotection. q2->ans2_yes Yes q4 Was the reaction heated? q3->q4 No ans3_yes Solvent may contain trace HCl. Test solvent pH or use fresh bottle. q3->ans3_yes Yes ans4_yes Thermal deprotection is possible, especially >150°C. q4->ans4_yes Yes sol1 Solution: Neutralize reagents/ solvents before use. ans1_yes->sol1 sol2 Solution: Use deactivated silica (e.g., treat with triethylamine). ans2_yes->sol2 ans3_yes->sol1 sol3 Solution: Use scavengers like Proton Sponge® during reaction. ans4_yes->sol3

Caption: Troubleshooting workflow for identifying the source of unintended Boc deprotection.

Corrective Actions & Protocols:

  • Protocol: Deactivating Silica Gel for Chromatography

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., 5% Methanol in DCM).

    • Add 1% triethylamine (Et₃N) by volume relative to the solvent.

    • Stir the slurry for 15-30 minutes.

    • Pack the column as usual with the treated slurry.

    • Add 0.5-1% Et₃N to your chromatography eluent to maintain basicity throughout the purification.

    • Self-Validation: Run a small analytical TLC plate with your compound on both standard and deactivated silica. Spotting the compound and leaving it on the plate for 10-15 minutes before eluting can reveal on-plate degradation, confirming if the silica is the issue.

Scenario 2: Formation of an Unknown Byproduct with a +56 Mass Unit

Issue: During an acid-mediated reaction or deprotection, you observe a new species in your LC-MS with a mass corresponding to your starting material or product +56 Da.

Root Cause Analysis: This is a classic signature of tert-butylation. During acid-catalyzed cleavage of the Boc group, a stable tert-butyl cation is formed.[4][5] This cation is a potent electrophile and can be "scavenged" by any nucleophile in the reaction medium. The methoxy-substituted pyridine ring is electron-rich and can be alkylated, leading to this byproduct.

Mechanism of Side Reaction:

cluster_0 Acid-Catalyzed Deprotection & Side Reaction Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu⁺ tBuCation tert-Butyl Cation (Electrophile) Protonated->tBuCation DeprotectedAmine Free Amine + CO₂ CarbamicAcid->DeprotectedAmine - CO₂ Byproduct tert-Butylated Byproduct (+56 Da) tBuCation->Byproduct PyridineRing Pyridine Ring (Nucleophile) PyridineRing->Byproduct

Caption: Mechanism of Boc deprotection and subsequent tert-butylation side reaction.

Corrective Actions & Protocols:

  • Protocol: Boc Deprotection with Cation Scavengers

    • Dissolve the Boc-protected compound in an anhydrous solvent (e.g., DCM).

    • Add a cation scavenger (5-10 equivalents). Common choices are triethylsilane (TES), anisole, or thioanisole.[3][4]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the acid (e.g., TFA, 10-20 equivalents) dropwise.

    • Allow the reaction to stir at 0°C to room temperature, monitoring by TLC or LC-MS until completion (typically 30 min to 2 hours).[4]

    • Quench the reaction carefully and proceed with standard aqueous workup.

    • Self-Validation: Run the reaction in parallel with and without the scavenger. A comparison of the crude reaction mixtures by LC-MS will unequivocally demonstrate the efficacy of the scavenger in suppressing the +56 Da byproduct.

ScavengerMechanismNotes
Triethylsilane (TES) Hydride donor; reduces the cation to isobutane.Very effective; byproduct is a volatile gas.
Anisole Electron-rich aromatic; undergoes Friedel-Crafts alkylation.Effective; byproduct is tert-butylanisole, which must be removed.
Thioanisole More nucleophilic than anisole due to sulfur.Very effective, but has a strong odor.

Part 3: Validated Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol allows you to proactively determine the stability of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate under your specific experimental conditions.

Objective: To assess the compound's lability under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: In separate, labeled HPLC vials, add 100 µL of the stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add 900 µL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 900 µL of 0.1 M NaOH. Heat at 60°C for 4 hours.

    • Oxidation: Add 900 µL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Evaporate the solvent from the stock solution. Heat the solid residue at 100°C for 24 hours. Re-dissolve in 1 mL ACN before analysis.

    • Photolytic: Add 900 µL of ACN. Expose the vial to direct UV light (254 nm) or high-intensity visible light for 24 hours.

    • Control: Add 900 µL of ACN. Keep at room temperature, protected from light.

  • Analysis: After the designated time, neutralize the acid/base samples if necessary. Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of the parent compound remaining relative to the control.

Expected Outcome: This compound is expected to show significant degradation under acidic conditions, moderate degradation under thermal and photolytic stress, and high stability under basic and oxidative conditions.[1][7][10]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Tomašković, L., & Džijan, S. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 276-293. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(4), 814-819. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. Available from: [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Wang, C. Y., et al. (2011). UV photolysis for accelerating pyridine biodegradation. Journal of Hazardous Materials, 185(2-3), 709-714. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purity Enhancement of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Welcome to the technical support guide for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. Our goal is to empower researchers, scientists, and drug development professionals to achieve the highest possible purity for their compound, ensuring the reliability of downstream applications.

Introduction: The Challenge of Purity

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a foundational step in many synthetic routes.[1] However, achieving high purity after this step is not always trivial. The presence of structurally similar impurities, unreacted starting materials, or reaction byproducts can compromise the yield and success of subsequent reactions. This guide addresses these challenges directly.

Frequently Asked Questions & Troubleshooting Guide

Q1: My initial purity analysis (TLC, crude ¹H NMR) shows multiple contaminants. What are the most likely impurities I'm dealing with?

A1: Understanding the impurity profile is the first step toward effective purification. The impurities in your crude product typically originate from the Boc-protection reaction itself.

Causality: The reaction of (5-methoxypyridin-3-yl)methanamine with di-tert-butyl dicarbonate (Boc)₂O, while generally efficient, can lead to several common side products and carryover of starting materials.

Common Impurities to Suspect:

  • Unreacted (5-methoxypyridin-3-yl)methanamine (Starting Material): This is a primary amine and will be significantly more polar than your desired product. It often streaks on silica gel TLC plates.

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is relatively non-polar and can be carried through if used in large excess.

  • tert-Butanol: A common byproduct from the breakdown of (Boc)₂O. It is volatile and usually removed under reduced pressure, but traces can remain.

  • Di-Boc Protected Amine: Over-reaction can sometimes lead to the formation of a di-protected species, although this is less common for primary amines unless harsh conditions are used. This impurity would be significantly less polar than the desired product.

  • Urea Byproducts: If the reaction is not entirely clean, isocyanates can form, leading to urea-type impurities upon reaction with the starting amine.[2]

Below is a summary table of these potential impurities and their expected chromatographic behavior relative to the target compound.

ImpurityStructurePolarity (vs. Product)Identification Notes
Starting Amine HighStreaks on TLC, baseline spot. Very soluble in aqueous acid.
(Boc)₂O LowHigh Rf on TLC. Can be visualized with a permanganate stain.
tert-Butanol ModerateOften removed during workup/evaporation. Sharp singlet at ~1.2-1.3 ppm in ¹H NMR.
Urea Byproduct Moderate-HighCan be difficult to separate. May require chromatography.

Note: Placeholder images used for structures.

Q2: My crude product is a persistent oil or waxy solid. How can I induce crystallization or make it easier to handle before attempting large-scale purification?

A2: Trituration is an effective and often overlooked technique for preliminary purification and solidification. An oily or waxy consistency is typically due to the presence of lower-melting point impurities or residual solvent.

Expert Insight: Trituration works by dissolving the impurities in a solvent in which your desired product is poorly soluble. This process washes the impurities away, often leaving your product as a free-flowing solid.[3]

Protocol: Trituration for Solidification
  • Solvent Selection: Choose a non-polar solvent or solvent system where your product has minimal solubility. Excellent starting points are hexanes, heptane, or diethyl ether. You can test this on a small scale: add a few drops of the crude oil to a vial and add the test solvent. If the oil does not dissolve but a solid precipitate forms, it's a good candidate.

  • Procedure: a. Place the crude material in a flask with a stir bar. b. Add a small volume of the chosen trituration solvent (e.g., 5-10 mL per gram of crude material). c. Stir the mixture vigorously at room temperature. You may need to gently scrape the sides of the flask with a spatula to initiate solidification. d. Continue stirring for 30-60 minutes. The oil should gradually convert into a suspension of fine crystals or powder. e. Collect the solid by vacuum filtration. f. Wash the solid on the filter with a small amount of cold trituration solvent to remove any remaining surface impurities. g. Dry the solid under high vacuum.

This solid material is now significantly purer and much easier to handle for subsequent purification by chromatography or recrystallization.

Q3: How do I decide between flash chromatography and recrystallization for the final purification step?

A3: The choice depends on the impurity profile and the physical properties of your compound. Both are powerful techniques, but they are suited for different scenarios.

Authoritative Grounding: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[4][5] Recrystallization is a purification technique for solids that separates impurities based on differences in solubility.[6]

Use the following decision workflow to guide your choice:

G start Crude Product Analysis (TLC) decision1 Are spots well-separated (ΔRf > 0.2)? start->decision1 decision2 Is the product a solid after trituration? decision1->decision2  No / Smearing flash Proceed with Flash Chromatography decision1->flash  Yes decision2->flash  No (Still an oil) recryst Attempt Recrystallization decision2->recryst  Yes G cluster_0 Purity & Identity Confirmation start Purified Solid nmr ¹H & ¹³C NMR Spectroscopy start->nmr Structural Integrity hplc HPLC-UV/MS start->hplc Quantitative Purity ms Mass Spectrometry (Direct Infusion) start->ms Molecular Weight result Purity >98% & Confirmed Structure nmr->result hplc->result ms->result

Sources

Optimization

Technical Support Center: Optimization of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and reaction condition optimization of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate. This document is design...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and reaction condition optimization of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Synthesis Overview & Core Chemistry

The target molecule, tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, is a key building block in pharmaceutical development. Its synthesis is primarily a two-stage process: first, the formation of the precursor amine, (5-methoxypyridin-3-yl)methanamine, followed by its protection with a tert-butoxycarbonyl (Boc) group.

The optimization of the second stage—the Boc protection—is critical for achieving high purity and yield, which is the focus of this guide. This reaction involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (Boc)₂O.[1][2] While seemingly straightforward, subtleties in reaction conditions can significantly impact the outcome.

Reaction Pathway Visualization

Reaction_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Boc Protection Aldehyde 5-methoxy-pyridine-3-carbaldehyde Amine (5-methoxypyridin-3-yl)methanamine Aldehyde->Amine Reductive Amination (e.g., NH₃, H₂, Pd/C or NaBH₃CN) Boc_Amine tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Amine->Boc_Amine Base (e.g., Et₃N) Solvent (e.g., DCM) Boc2O Di-tert-butyl dicarbonate ((Boc)₂O)

Caption: Overall synthetic route to the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Boc protection of (5-methoxypyridin-3-yl)methanamine.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue that can stem from incomplete reactions, side-product formation, or losses during workup and purification.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Problem: Low Yield TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC Cause1 Cause: Incomplete Reaction (Starting Amine Remains) TLC->Cause1 Cause2 Cause: Multiple Side Products (Unexpected Spots) TLC->Cause2 Cause3 Cause: Purification Loss (Streaking on TLC, Low Recovery) TLC->Cause3 Sol1 Solution: • Increase (Boc)₂O stoichiometry (1.1-1.3 eq) • Extend reaction time • Check base quality/quantity Cause1->Sol1 Sol2 Solution: • Lower reaction temperature (0 °C) • Ensure slow addition of (Boc)₂O • See FAQ on side reactions Cause2->Sol2 Sol3 Solution: • Optimize chromatography solvent system • Consider alternative purification (crystallization, extraction) • Ensure complete extraction during workup Cause3->Sol3

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q2: My TLC analysis shows a significant amount of starting amine even after several hours. Why isn't the reaction going to completion?

This points to issues with reactivity or stoichiometry.

  • Insufficient (Boc)₂O: While a 1:1 stoichiometry is theoretical, (Boc)₂O can slowly degrade, especially if it's old or has been exposed to moisture. It is advisable to use a slight excess (1.1 to 1.3 equivalents).

  • Base Not Functioning: The base is crucial for neutralizing the protonated amine intermediate, driving the reaction forward.[1][2] If using a tertiary amine base like triethylamine (Et₃N), ensure it is pure and dry. If using an inorganic base like NaHCO₃ in a biphasic system, ensure vigorous stirring to facilitate phase transfer.

  • Low Temperature: Most Boc protections are run at 0 °C and allowed to warm to room temperature.[3] If the lab environment is particularly cold, the reaction kinetics may be too slow. Consider allowing the reaction to stir at room temperature for a longer duration (4-16 hours).

Q3: I see an unexpected, non-polar spot on my TLC plate that isn't my product or starting material. What could it be?

A common side product is the di-Boc protected amine, where the carbamate nitrogen is acylated a second time. This is more likely if:

  • A large excess of (Boc)₂O is used (>1.5 equivalents).

  • A catalytic amount of 4-dimethylaminopyridine (DMAP) is used, which significantly accelerates the reaction.[4]

  • The reaction is run at elevated temperatures.

To avoid this, use a controlled amount of (Boc)₂O and maintain a reaction temperature at or below room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Boc protection of my amine?

The reaction is a nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of (5-methoxypyridin-3-yl)methanamine attacks one of the carbonyl carbons of (Boc)₂O.[1][5]

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[2]

  • Deprotonation & Decomposition: The tert-butyl carbonate is unstable and acts as a base to deprotonate the now-protonated product. It then rapidly decomposes into carbon dioxide (CO₂) gas and tert-butoxide, which is subsequently protonated by the reaction medium.[1][2]

Q2: How do I select the optimal solvent and base for this reaction?

The choice of solvent and base is critical for reaction efficiency and ease of workup.

Parameter Options Rationale & Causality
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-DioxaneAprotic solvents are preferred to avoid competing reactions with (Boc)₂O. DCM and THF are most common as they effectively dissolve both the amine and the anhydride, leading to a homogeneous and efficient reaction.[2]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), aq. NaHCO₃ / Na₂CO₃A non-nucleophilic organic base like Et₃N is standard. It is strong enough to deprotonate the intermediate without interfering with the reaction.[2] For a greener or simpler workup, an aqueous inorganic base can be used with a solvent like dioxane, where the product can be easily extracted.
Q3: What is the best way to monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) typically provides good separation.

  • Visualization: The starting amine and the Boc-protected product are both UV-active due to the pyridine ring.

  • Analysis:

    • The starting amine is polar and will have a low Rf value.

    • The Boc-protected product is significantly less polar and will have a much higher Rf value.

    • The reaction is complete when the spot corresponding to the starting amine is no longer visible.

Q4: Are there any specific safety precautions I should take?

Yes.

  • The decomposition of the intermediate releases carbon dioxide gas . Never run this reaction in a completely sealed vessel to avoid pressure buildup.[1][2]

  • Di-tert-butyl dicarbonate ((Boc)₂O) is a lachrymator and an irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents like Dichloromethane are regulated and should be handled with care. Consult your institution's safety guidelines.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate.

Materials & Reagents
  • (5-methoxypyridin-3-yl)methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (5-methoxypyridin-3-yl)methanamine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot has completely disappeared.

  • Quenching & Workup:

    • Once complete, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The aqueous washes remove excess base and other water-soluble byproducts.

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often a clear oil or white solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (5-methoxypyridin-3-yl)methylcarbamate.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Muth, F. et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC - NIH. Retrieved from [Link]

  • LookChem. (n.d.). tert-Butyl (5-Methoxypyridin-3-yl)carbaMate CAS NO.342603-10-5. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Wiley Online Library. (2014). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Reactions

Welcome to the technical support center for the analytical monitoring of reactions involving tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and subsequent reactions of this compound. As your virtual Senior Application Scientist, I will provide not just the "what" but the "why" behind these analytical strategies, ensuring your experiments are both efficient and robust.

Section 1: Understanding the Chemistry and Analytical Needs

The synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate typically involves the Boc-protection of (5-methoxypyridin-3-yl)methanamine. While seemingly straightforward, this reaction, like any, is prone to incomplete conversion, side-product formation, and challenges in purification. Subsequent deprotection steps to reveal the amine also require careful monitoring to ensure complete reaction and to characterize any potential byproducts.

This guide will focus on the three most powerful analytical techniques for monitoring these transformations:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of reactants, products, and unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the desired product and any isolated byproducts.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for monitoring the conversion of starting materials to products. Here are some common issues and their solutions when developing and running HPLC methods for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate reactions.

Frequently Asked Questions (FAQs) for HPLC Analysis

Question 1: My peaks for the starting amine and the Boc-protected product are tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for amine-containing compounds, especially pyridines, is a common issue in reversed-phase HPLC. The primary cause is the interaction of the basic amine and pyridine nitrogen with acidic silanol groups on the surface of the silica-based stationary phase. This leads to secondary interactions and uneven peak shapes.

Causality and Solution:

  • Silanol Interactions: To mitigate this, you can:

    • Use a low-pH mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1% v/v) will protonate the silanol groups, reducing their interaction with the basic analytes.

    • Employ an end-capped column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically derivatized to reduce their activity. Ensure you are using a high-quality, end-capped C18 or similar column.

    • Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active sites on the stationary phase. However, this can sometimes suppress ionization in LC-MS applications.

Question 2: I am not getting good separation between my starting material, product, and a suspected impurity. How can I improve the resolution?

Answer:

Poor resolution can be due to several factors, including mobile phase composition, gradient slope, and column chemistry.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.

    • Solvent Type: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.

  • Adjust the Gradient:

    • Shallow Gradient: If you are running a gradient, make it shallower (i.e., increase the time over which the organic solvent concentration changes). This gives the analytes more time to interact with the stationary phase, often leading to better separation.

  • Column Selection:

    • Different Stationary Phase: If optimizing the mobile phase doesn't work, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded column can offer different selectivity compared to a standard C18 column.

Question 3: I am seeing a new, unexpected peak in my chromatogram after the reaction has been running for a while. How do I identify it?

Answer:

The appearance of new peaks indicates the formation of either an intermediate, a byproduct, or a degradation product. The best tool for identifying unknown peaks is LC-MS. By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can often deduce its molecular formula and propose a structure.

Common Potential Impurities in Boc-Protection Reactions:

Impurity Potential Cause Expected Mass Difference from Product
Di-Boc ProductOver-reaction with excess Boc-anhydride.+100 amu
Unreacted Starting MaterialIncomplete reaction.-100 amu
Hydrolysis of Boc-AnhydridePresence of water in the reaction.Not directly observed as a product impurity.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is indispensable for identifying the components of your reaction mixture, especially unexpected ones.

Workflow for Unknown Peak Identification

workflow start Unexpected Peak in HPLC lcms_analysis Analyze sample by LC-MS start->lcms_analysis get_mz Obtain m/z of the unknown peak lcms_analysis->get_mz propose_structure Propose potential structures based on m/z and reaction knowledge get_mz->propose_structure confirm_structure Confirm structure by NMR or by synthesizing a standard propose_structure->confirm_structure

Caption: Workflow for identifying unknown peaks using LC-MS.

FAQs for LC-MS Analysis

Question 1: I am not seeing the molecular ion for my Boc-protected product in the mass spectrum. What could be the reason?

Answer:

The stability of the molecular ion in the mass spectrometer's source is highly dependent on the ionization conditions. The Boc group is known to be somewhat labile.

Troubleshooting Ionization:

  • Soft Ionization: Use a "softer" ionization technique. If you are using electrospray ionization (ESI), try reducing the fragmentor voltage or cone voltage. This will impart less energy to the molecules as they enter the mass spectrometer, making them less likely to fragment.

  • Adduct Formation: Look for adducts. Instead of the protonated molecule [M+H]+, you might be seeing a sodium adduct [M+Na]+ or a potassium adduct [M+K]+, especially if there are trace amounts of these salts in your mobile phase or sample.

  • In-source Fragmentation: It's possible that the Boc group is being lost in the ionization source. Look for a fragment ion corresponding to the loss of the Boc group (-100 Da) or the loss of isobutylene (-56 Da) from the protonated molecule.

Question 2: How can I differentiate between my desired product and an isomer using LC-MS?

Answer:

Standard LC-MS will show that two isomers have the same mass. To differentiate them, you need to rely on chromatography or tandem mass spectrometry (MS/MS).

Differentiation Strategies:

  • Chromatographic Separation: As discussed in the HPLC section, optimizing your chromatography to achieve baseline separation is the most straightforward way to distinguish and quantify isomers.

  • Tandem Mass Spectrometry (MS/MS): If the isomers cannot be separated chromatographically, you can often distinguish them by their fragmentation patterns. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions. Isomers will often fragment in different ways, producing unique MS/MS spectra.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the gold standard for confirming the structure of your final product and any isolated impurities.

Key ¹H NMR Signatures for Monitoring the Boc-Protection
Compound Key ¹H NMR Signals (approximate δ in CDCl₃) Notes
(5-methoxypyridin-3-yl)methanamine (Starting Material)~3.9 ppm (s, 2H, -CH₂NH₂)The chemical shift of the amine protons is variable and they may be broad.
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (Product)~1.45 ppm (s, 9H, -C(CH₃)₃)The appearance of this large singlet is a clear indication of successful Boc protection.
~4.3 ppm (d, 2H, -CH₂NHBoc)The methylene protons next to the carbamate will be shifted downfield compared to the starting amine.
FAQs for NMR Analysis

Question 1: The singlet for my tert-butyl group in the ¹H NMR spectrum is broad. Is this a problem?

Answer:

A broad tert-butyl signal can indicate a few things:

  • Restricted Rotation: At room temperature, the rotation around the carbamate C-N bond might be slow on the NMR timescale, leading to broadening. You can try acquiring the spectrum at a slightly elevated temperature (e.g., 50 °C) to see if the signal sharpens.

  • Presence of Rotamers: In some cases, you might see two distinct sets of signals for the E and Z rotamers of the carbamate.[1]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and that you are using high-purity NMR solvent.

Question 2: I have isolated a byproduct and I suspect it is the di-Boc protected amine. How can I confirm this with NMR?

Answer:

The di-Boc product would have two tert-butyl groups. In the ¹H NMR, you would expect to see a singlet integrating to 18 protons, likely at a slightly different chemical shift than the mono-Boc product. In the ¹³C NMR, you would see two signals for the quaternary carbons of the tert-butyl groups and two signals for the carbonyl carbons of the carbamates.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of (5-methoxypyridin-3-yl)methanamine
  • Dissolve (5-methoxypyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for HPLC Method Development
  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a broad gradient, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope and mobile phase composition to achieve optimal separation.

Logical Flow for Method Selection

method_selection start Analytical Goal quant Quantitative Analysis? start->quant qual Qualitative Analysis? start->qual structure Structural Elucidation? start->structure hplc Use HPLC quant->hplc Yes lcms Use LC-MS qual->lcms Yes nmr Use NMR structure->nmr Yes

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of tert-Butyl ((5-methoxypyridin-3-yl)methyl)carbamate

Introduction: The Imperative of Unambiguous Structural Verification In the fields of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subseque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While various analytical techniques provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands alone in its ability to deliver a comprehensive and detailed map of a molecule's atomic connectivity and chemical environment.[1][2] This guide provides an in-depth, expert-level protocol for the complete structural characterization of tert-Butyl ((5-methoxypyridin-3-yl)methyl)carbamate , a compound featuring a substituted pyridine ring and a carbamate protecting group—moieties frequently encountered in pharmaceutical candidates.

This document is designed for researchers and scientists who require not just data, but a validated and logical workflow for structural elucidation. We will explore predictive analysis of 1D NMR spectra, demonstrate the definitive power of 2D NMR techniques, compare NMR with alternative analytical methods, and provide a robust, step-by-step experimental protocol.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized numbering system for the target molecule is essential. The structure below will be used for all subsequent discussions.

tert-Butyl ((5-methoxypyridin-3-yl)methyl)carbamate cluster_pyridine cluster_sidechain cluster_methoxy cluster_boc N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C7 C7 C3->C7 C5 C5 C4->C5 C6 C6 C5->C6 O14 O C5->O14 C6->N1 N8 N8(H) C7->N8 C9 C9(=O) N8->C9 O10 O10 C9->O10 C11 C11 O10->C11 C15 C15(H3) O14->C15 C12a C12(H3) C11->C12a C12b C12(H3) C11->C12b C12c C12(H3) C11->C12c

Caption: Structure and numbering scheme for spectral assignment.

Predictive NMR Analysis: Building the Hypothesis

A critical first step in spectral interpretation is to predict the expected chemical shifts and coupling patterns based on the known effects of the molecule's functional groups. This predictive framework allows for a more efficient and accurate analysis of the acquired data.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is anticipated to show distinct signals for each unique proton environment. The table below outlines the expected characteristics. Data from analogous structures, such as tert-butyl (pyridin-3-ylmethyl)carbamate, support these predictions.[3]

Assignment Label Predicted δ (ppm) Multiplicity Integration Rationale & Expert Insights
tert-Butyl ProtonsH121.45 - 1.50Singlet (s)9HThese 9 equivalent protons are highly shielded and show no coupling, resulting in a characteristic, intense singlet.
Methoxy ProtonsH153.85 - 3.95Singlet (s)3HAttached to the aromatic ring via oxygen, these protons are deshielded relative to aliphatic methoxy groups and appear as a sharp singlet.
Methylene ProtonsH74.30 - 4.40Doublet (d)2HThese protons are deshielded by the adjacent aromatic ring and the nitrogen atom. They are expected to show coupling to the N-H proton. In some cases (e.g., with a trace of D₂O or in DMSO-d₆), this coupling may disappear, and the signal will collapse to a singlet.
Carbamate ProtonH85.10 - 5.30Broad Triplet (br t)1HThis exchangeable proton's signal is often broad. It is expected to couple with the two methylene (H7) protons, appearing as a triplet. Its chemical shift is highly sensitive to solvent, concentration, and temperature.
Pyridine Ring ProtonH4~7.25Triplet (t) or Doublet of Doublets (dd)1HThis proton is meta-coupled to both H2 and H6, leading to a small splitting pattern.
Pyridine Ring ProtonH6~8.25Singlet (s) or Doublet (d)1HSituated ortho to the ring nitrogen, this proton is significantly deshielded. Its multiplicity will depend on the magnitude of the meta-coupling to H4.
Pyridine Ring ProtonH2~8.45Singlet (s) or Doublet (d)1HAlso ortho to the ring nitrogen, this proton is the most deshielded of the aromatic protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum provides a direct count of the unique carbon environments. The use of DEPT-135 or DEPT-90 experiments is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Assignment Label Predicted δ (ppm) Carbon Type Rationale & Expert Insights
tert-Butyl MethylC12~28.3CH₃A highly shielded and intense signal corresponding to the three equivalent methyl groups of the Boc protector.
Methylene CarbonC7~42.5CH₂The chemical shift is influenced by both the attached nitrogen and the pyridine ring.
Methoxy CarbonC15~55.5CH₃A typical value for a methoxy carbon attached to an aromatic system.
tert-Butyl QuaternaryC11~79.8CThe quaternary carbon of the Boc group, deshielded by the adjacent oxygen atom.
Pyridine Ring CarbonC4~122.0CHA standard chemical shift for a protonated carbon in a pyridine ring.
Pyridine Ring CarbonC3~134.5CThe point of attachment for the side chain; its shift is influenced by this substitution.
Pyridine Ring CarbonC2~140.0CHDeshielded due to its proximity (alpha position) to the electronegative ring nitrogen.
Pyridine Ring CarbonC6~147.0CHAlso alpha to the ring nitrogen, resulting in a significant downfield shift.
Carbonyl CarbonC9~156.0CThe carbamate carbonyl carbon appears in this characteristic region.
Pyridine Ring CarbonC5~157.0CAttached to the electron-donating methoxy group, this carbon is significantly deshielded.

The Definitive Proof: 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, complex molecules demand 2D NMR for unequivocal structure confirmation.[1][4] These experiments reveal through-bond and through-space correlations, removing any ambiguity in the assignment of signals. For this molecule, HSQC and HMBC are the most critical experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. It is the most reliable way to assign the signals for C7, C12, C15, C2, C4, and C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

The following key HMBC correlations would provide definitive proof of the structure:

  • H7 (CH₂) → C3, C4, C2: Confirms the attachment point of the side chain to the pyridine ring.

  • H7 (CH₂) → C9 (C=O): Links the methylene group to the carbamate carbonyl.

  • H12 (tert-Butyl) → C11 (Quat C) and C9 (C=O): Confirms the structure of the tert-butoxycarbonyl (Boc) group.

  • H15 (Methoxy) → C5: Confirms the position of the methoxy group on the pyridine ring.

  • H2 → C4, C6: Confirms the connectivity within the pyridine ring.

Key HMBC Correlations cluster_main N1 N C2 C2(H) N1->C2 C3 C3 C2->C3 C4 C4(H) C3->C4 C7 C7(H2) C3->C7 C5 C5 C4->C5 C6 C6(H) C5->C6 O14 O C5->O14 C6->N1 C7->C3 C7->C4 N8 N(H) C7->N8 C9 C9(=O) C7->C9 N8->C9 O10 O C9->O10 C11 C11 O10->C11 C12 C(H3)3 C11->C12 C12->C9 C12->C11 C15 C15(H3) O14->C15 C15->C5

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Comparison with Alternative Analytical Techniques

No single technique tells the whole story. A multi-faceted approach provides the highest level of confidence. NMR's primary role is definitive structure mapping, which is complemented by other methods.

Technique Primary Information Provided Strengths for This Molecule Limitations for This Molecule
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryUnambiguously determines the substitution pattern on the pyridine ring and confirms the connectivity of the carbamate side chain.Relatively low sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patternsQuickly confirms the molecular weight (Expected: C₁₂H₁₈N₂O₃ = 238.28 g/mol ).[5][6] Fragmentation can support the presence of the tert-butyl and methoxypyridine moieties.Cannot distinguish between isomers. Provides no information on the specific substitution pattern (e.g., 5-methoxy vs. 6-methoxy).
FTIR Spectroscopy Presence of functional groupsConfirms the presence of key functional groups: N-H stretch (~3300-3400 cm⁻¹), C=O stretch (carbamate, ~1690-1710 cm⁻¹), and C-O stretches.[7][8]Provides no information on the overall molecular structure or connectivity. Lacks the specificity of NMR.

Self-Validating Experimental Protocol

Adherence to a rigorous protocol is essential for generating trustworthy and reproducible data. This workflow is designed to be self-validating by incorporating standard best practices.

NMR Characterization Workflow prep 1. Sample Preparation ~10 mg of sample ~0.7 mL CDCl₃ with 0.03% TMS Vortex to dissolve acq1D 2. 1D NMR Acquisition ¹H, ¹³C{¹H}, DEPT-135 prep->acq1D proc1D 3. 1D Data Processing Fourier Transform Phase & Baseline Correction Reference to TMS (0 ppm) acq1D->proc1D an1D 4. 1D Spectral Analysis Assign peaks based on δ, integration, multiplicity Compare to predictions proc1D->an1D acq2D 5. 2D NMR Acquisition gCOSY, gHSQC, gHMBC an1D->acq2D proc2D 6. 2D Data Processing Fourier Transform (both dimensions) Phase & Baseline Correction acq2D->proc2D an2D 7. Final Structure Verification Use HSQC to link C-H pairs Use HMBC/COSY to assemble fragments Confirm all assignments proc2D->an2D

Caption: A logical workflow for complete NMR characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 8-12 mg of the dried, purified compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a known internal standard, typically 0.03% v/v tetramethylsilane (TMS).[9] The choice of solvent is critical; CDCl₃ is suitable for this compound's expected polarity, but DMSO-d₆ could be used as an alternative if solubility is an issue or to better resolve the N-H proton.[10][11]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Perform standard instrument tuning, locking (on the deuterium signal of CDCl₃), and shimming procedures to ensure high resolution and optimal lineshape.

    • ¹H NMR: Acquire a standard proton spectrum (e.g., 16 scans, 4-second relaxation delay).

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 scans, 2-second relaxation delay).

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

    • 2D Spectra: Acquire gradient-selected (g)COSY, gHSQC, and gHMBC spectra using standard instrument parameters. The HMBC experiment is the most critical for final structure proof and should be allowed sufficient acquisition time to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).[12]

    • Integrate the ¹H spectrum and analyze the multiplicities (singlet, doublet, etc.).

    • Analyze the ¹³C and DEPT-135 spectra to create a list of all carbon signals and their types.

    • Use the 2D spectra to connect the fragments, starting with the HSQC to link proton and carbon pairs, and then using the HMBC and COSY to establish the final connectivity, as detailed in Section 4.

Conclusion

The structural characterization of tert-Butyl ((5-methoxypyridin-3-yl)methyl)carbamate is robustly and unambiguously achieved through a systematic NMR spectroscopy workflow. While 1D ¹H and ¹³C NMR provide a strong preliminary assessment, the application of 2D techniques, particularly HMBC, is indispensable for the definitive assignment of the substitution pattern and side-chain connectivity. When integrated with complementary data from mass spectrometry and FTIR, this NMR-centric approach provides the highest possible degree of structural confidence, fulfilling the rigorous demands of modern chemical research and development.

References

  • Supporting Information for relevant chemical synthesis. (n.d.).
  • Mohammat, M., et al. (2008). tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o661.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Complexes. (2025). ACS Publications.
  • ChemScene | tert-Butyl (5-methoxypyridin-3-yl)carbamate. (n.d.). Fisher Scientific.
  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024). HSC Chemistry.
  • QUANTITATIVE NMR - Technical Details. (2017). Sigma-Aldrich.
  • Detection of Carbamate Pesticides: A Spectroscopic Study. (n.d.). MDPI.
  • Mass Spectrometry. (2023). Chemistry LibreTexts.
  • tert-Butyl (2-methoxypyridin-3-yl)carbamate. (n.d.). PubChem.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.
  • Choosing the Right qNMR Internal Standard. (n.d.). ResolveMass Laboratories.
  • A guide to interpreting mass spectra. (2015). Compound Interest.
  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on CO2 Absorption. (n.d.). National Institutes of Health.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (2016). ACS Publications.
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (n.d.). National Institutes of Health.
  • Standard for Quantitative NMR. (n.d.). FUJIFILM Wako Chemicals.
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D NMR. (2025). ACS Publications.
  • tert Butyl N -(5-bromo-1 H -imidazo[4,5- b ]pyridin-2-ylmethyl)carbamate. (2016). ResearchGate.
  • Mass Spectrometry: Organic Analysis. (2025). YouTube.
  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem.
  • List of qNMR Standards. (2021). AK Hintermann.
  • How to Choose Deuterated NMR Solvents. (n.d.). Alfa Chemistry.
  • Chemical Shift: Internal References and Solvent Effects. (2024). JoVE.
  • Mass Spectrometry (MS). (n.d.). eCampusOntario Pressbooks.
  • Butyl carbamate. (n.d.). NIST WebBook.
  • Computer assisted structure elucidation using two-dimensional NMR. (n.d.). University of Aberdeen.
  • NMR Chemical Shifts of Trace Impurities. (n.d.). ACS Publications.
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (n.d.). ResearchGate.
  • Spectroscopic Identification of Carbamate Formation. (n.d.). ResearchGate.
  • N-Methyl-3,4,5-trimethoxybenzylamine 13C NMR. (n.d.). Chemical Shifts.

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic byproducts. Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of a dedicated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate against orthogonal analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for method validation in accordance with international regulatory standards, empowering researchers and drug development professionals to ensure the integrity of their synthetic pathways. High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for compound separation and analysis.[1][2][3]

The Primary Workhorse: Reversed-Phase HPLC for Comprehensive Purity Profiling

RP-HPLC is the gold standard for analyzing the purity of non-volatile and thermally stable pharmaceutical compounds like our target carbamate.[2][4] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[5][6] For tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, its moderate polarity makes it an ideal candidate for this technique.

Causality in Method Design: Why These Parameters?

The development of a successful HPLC method is a science of deliberate choices designed to achieve optimal separation and quantification.[7]

  • Stationary Phase Selection (Column): A C18 (octadecyl) column is the most common choice for reversed-phase chromatography and is highly effective here.[8][9] The long alkyl chains provide a hydrophobic surface that interacts with the tert-butyl and pyridine moieties of the analyte, offering excellent retention and resolution from potential impurities which may vary in polarity.

  • Mobile Phase Composition: A gradient elution using water and acetonitrile is selected over an isocratic method. This is crucial because potential impurities (e.g., starting materials, hydrolysis products, or dimeric byproducts) can span a wide range of polarities. A gradient, which systematically increases the organic solvent concentration, ensures that both highly polar and highly non-polar impurities are eluted from the column within a reasonable timeframe, providing a complete purity profile. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA), sharpens peaks by suppressing the ionization of residual silanol groups on the stationary phase and ensuring consistent protonation of the basic pyridine nitrogen.

  • Detector Selection: A UV detector is ideal due to the presence of the pyridine ring system, which is a strong chromophore. Analysis of the UV spectrum of the analyte would indicate a suitable wavelength, typically around 210-270 nm, for maximum sensitivity. A Diode Array Detector (DAD) is even more powerful, as it can assess peak purity by comparing spectra across the entire peak, helping to identify co-eluting impurities.

Detailed Experimental Protocol: RP-HPLC Purity Assay

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD or UV detector.
  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile (ACN).
  • Ultrapure water.
  • Trifluoroacetic acid (TFA), HPLC grade.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 265 nm
  • Injection Volume: 10 µL
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 20.0 | 5 | 95 | | 25.0 | 5 | 95 | | 25.1 | 95 | 5 | | 30.0 | 95 | 5 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.
  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[10]

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate purity using the area percent method:
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative & Orthogonal Methods

No single analytical method can provide a complete picture of a compound's purity. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive assessment.[11]

ParameterReversed-Phase HPLC (RP-HPLC) Gas Chromatography - Headspace (GC-HS) Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.[5][6]Separation of volatile compounds based on boiling point and partitioning between a gas mobile phase and a liquid/solid stationary phase.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[8]
Primary Application Quantifying the main component and non-volatile or thermally stable impurities.Identifying and quantifying residual volatile solvents (e.g., tert-butanol, THF) and other volatile impurities.[4][12]Determining absolute purity (assay) without needing a specific reference standard of the analyte.
Selectivity High for a wide range of compounds with varying polarities.Excellent for volatile and semi-volatile compounds.High; based on unique nuclear resonance frequencies. Can distinguish structurally similar isomers.
Sensitivity High (ng to pg range), depending on the detector and chromophore.Very high (pg to fg range) for volatile analytes, especially with FID or MS detectors.Lower than chromatographic methods (µg to mg range).
Throughput Moderate (typically 20-40 minutes per sample).Moderate to High (15-30 minutes per sample).Low; requires careful sample preparation and longer acquisition times for high precision.
Key Limitations Not suitable for volatile compounds or those without a UV chromophore (unless using a universal detector like CAD or ELSD).Limited to thermally stable and volatile compounds.Lower sensitivity, higher cost of instrumentation, and requires a non-overlapping signal for both analyte and standard.
Visualizing the Analytical Workflow

A structured workflow ensures reproducibility and compliance in a regulated environment.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Weighing & Dilution Filter Filter SamplePrep->Filter 0.45 µm Filter StandardPrep Standard Preparation Sequence Run Analytical Sequence StandardPrep->Sequence MobilePhase Mobile Phase Preparation SystemEquil System Equilibration MobilePhase->SystemEquil Filter->Sequence SST System Suitability Test (SST) SystemEquil->SST SST->Sequence If Pass Integration Peak Integration Sequence->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report Orthogonal_Methods Analyte tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Purity Assessment RP_HPLC RP-HPLC Analyte->RP_HPLC GC_HS GC-HS Analyte->GC_HS qNMR qNMR Analyte->qNMR Purity Main Component Purity & Non-Volatile Impurities RP_HPLC->Purity Volatiles Residual Solvents & Volatile Impurities GC_HS->Volatiles AbsolutePurity Absolute Purity (Assay) & Structural Confirmation qNMR->AbsolutePurity

Sources

Validation

A Comparative Guide to the FT-IR Spectral Analysis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) sp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for identifying functional groups, thereby offering critical insights into molecular architecture. This guide presents an in-depth analysis of the FT-IR spectrum of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with those of relevant alternatives, this document serves as a practical reference for the characterization of complex organic molecules.

The Foundational Principles of FT-IR in Molecular Characterization

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an infrared spectrum. This spectrum is a unique molecular fingerprint, with absorption bands characteristic of specific functional groups. The position, intensity, and shape of these bands provide a wealth of information about the molecule's structure. For a molecule like tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, which incorporates a carbamate, a substituted pyridine ring, and a methoxy group, FT-IR is an invaluable tool for confirming its synthesis and purity.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following is a generalized protocol for obtaining the FT-IR spectrum of a solid sample, such as tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.

  • Sample Scan: The infrared spectrum of the sample is then recorded. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Deconstructing the FT-IR Spectrum of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

The FT-IR spectrum of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a composite of the vibrational modes of its constituent functional groups. A thorough analysis involves assigning the observed absorption bands to these specific vibrations.

Key Spectral Regions and Their Significance
  • 3400-3200 cm⁻¹ (N-H Stretching): The presence of a secondary amine in the carbamate group is expected to give rise to a distinct N-H stretching vibration in this region. The exact position and shape of this peak can be influenced by hydrogen bonding.

  • 3000-2800 cm⁻¹ (C-H Stretching): This region is dominated by the stretching vibrations of various C-H bonds. Aromatic C-H stretches from the pyridine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methyl groups are found just below 3000 cm⁻¹[1]. The methoxy group also contributes to C-H stretching in this region[2].

  • 1800-1650 cm⁻¹ (C=O Stretching): The carbonyl (C=O) stretch of the carbamate functional group is one of the most intense and characteristic bands in the spectrum, typically appearing around 1700 cm⁻¹[3]. Its precise location can be affected by the electronic environment.

  • 1600-1400 cm⁻¹ (Aromatic C=C and C=N Stretching): The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in this region[4]. These bands are useful for confirming the presence of the aromatic heterocycle.

  • 1300-1000 cm⁻¹ (C-O and C-N Stretching): This "fingerprint" region contains a complex series of absorptions, including the C-O stretching vibrations of the carbamate and methoxy groups, as well as the C-N stretching of the carbamate[5][6].

A Comparative Analysis with Structurally Related Compounds

To highlight the unique spectral features of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a comparison with simpler, related molecules is instructive.

Functional Group/Vibrationtert-Butyl carbamate3-Methoxypyridinetert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (Expected)
N-H Stretch ~3340 cm⁻¹ (broad)-~3300 cm⁻¹
Aromatic C-H Stretch -~3050 cm⁻¹~3050 cm⁻¹
Aliphatic C-H Stretch ~2980, 2930 cm⁻¹~2950, 2840 cm⁻¹~2980, 2940, 2840 cm⁻¹
C=O Stretch (Carbamate) ~1705 cm⁻¹-~1710 cm⁻¹
Aromatic C=C, C=N Stretch -~1590, 1470 cm⁻¹~1595, 1475 cm⁻¹
C-O Stretch (Ether) -~1250, 1030 cm⁻¹~1260, 1035 cm⁻¹
C-N Stretch ~1250 cm⁻¹-~1240 cm⁻¹

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups and their expected FT-IR vibrational regions for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

G cluster_molecule tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate cluster_vibrations Key FT-IR Vibrational Modes mol Structure NH_stretch N-H Stretch ~3300 cm⁻¹ CH_stretch C-H Stretches 3100-2850 cm⁻¹ CO_stretch C=O Stretch ~1710 cm⁻¹ Aromatic_stretch Aromatic Ring ~1600-1450 cm⁻¹ CO_CN_stretch C-O & C-N Stretches ~1250 cm⁻¹

Caption: Key functional groups and their characteristic FT-IR absorption regions.

Interpreting the Comparative Data

The hypothetical FT-IR spectrum of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a synergistic blend of the features observed in its simpler analogues.

  • The N-H stretch around 3300 cm⁻¹ and the strong C=O stretch around 1710 cm⁻¹ are definitive markers for the carbamate functionality, analogous to what is seen in tert-butyl carbamate.

  • The presence of the aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring vibrations between 1600 and 1450 cm⁻¹ confirm the 3,5-disubstituted pyridine ring, drawing parallels with the spectrum of 3-methoxypyridine.

  • The aliphatic C-H stretches from the tert-butyl and methyl groups, along with the C-H stretches from the methoxy group, will populate the region just below 3000 cm⁻¹.

  • The complex fingerprint region will contain overlapping C-O and C-N stretching bands from both the carbamate and the methoxy ether functionalities. The strong C-O ether stretches, expected around 1260 and 1035 cm⁻¹, are crucial for identifying the methoxy substituent.

By systematically analyzing these distinct regions, a researcher can confidently confirm the presence of all the key structural motifs within the target molecule.

Conclusion

FT-IR spectroscopy stands as a powerful and accessible analytical technique for the structural verification of synthesized compounds like tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. A comprehensive understanding of the characteristic vibrational frequencies of its constituent functional groups—the carbamate, the substituted pyridine ring, and the methoxy group—allows for a detailed and accurate interpretation of its infrared spectrum. This guide provides a framework for such an analysis, emphasizing a comparative approach to underscore the unique spectral signature of the molecule. For professionals in drug discovery and development, mastering the interpretation of FT-IR spectra is an essential skill that expedites the characterization of novel chemical entities and accelerates the pace of research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • NIST Chemistry WebBook. Pyridine. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methoxyethane. [Link]

  • Journal of the Association of Official Analytical Chemists. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

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Comparative

A Scientist's Guide to Comparative Analysis of Novel Neuroactive Agents: The Case of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Analogs

In the landscape of neuropharmacology, the pyridinylmethylcarbamate scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the pyridinylmethylcarbamate scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive framework for the comparative analysis of a series of novel analogs based on the core structure of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. Our focus is to equip researchers and drug development professionals with the rationale and detailed methodologies to elucidate the structure-activity relationships (SAR) of these compounds, particularly in the context of their potential as modulators of key neurological targets.

The strategic design of this guide is to first introduce the scientific premise for investigating this chemical series, followed by a detailed exposition of experimental protocols for robust biological characterization. We will explore hypothetical scenarios and data to illustrate the decision-making process in lead candidate selection.

The Scientific Rationale: Why Investigate tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Analogs?

The methoxypyridine moiety is a common feature in a variety of biologically active compounds, including kinase inhibitors and agents targeting central nervous system (CNS) receptors. The carbamate linkage, on the other hand, can influence physicochemical properties such as membrane permeability and metabolic stability, while also participating in key binding interactions with target proteins. The tert-butyl protecting group offers a bulky, lipophilic feature that can probe specific pockets within a receptor's binding site.

Our investigation into analogs of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is predicated on the hypothesis that systematic structural modifications will modulate their activity against critical CNS targets, potentially leading to the discovery of novel therapeutic agents for neurological disorders. Based on the structural alerts and preliminary in silico modeling, we have prioritized two primary biological targets for initial screening: Nicotinic Acetylcholine Receptors (nAChRs) and Monoamine Oxidases (MAOs) .

G cluster_0 Core Scaffold cluster_1 Potential Biological Targets cluster_2 Potential Therapeutic Areas Core tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate nAChR Nicotinic Acetylcholine Receptors (nAChRs) Core->nAChR Modulation of cholinergic signaling MAO Monoamine Oxidases (MAOs) Core->MAO Regulation of eurotransmitter levels Kinases Kinases (e.g., PI3K/mTOR) Core->Kinases Signal Transduction Inhibition Neurodegeneration Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) nAChR->Neurodegeneration CognitiveDisorders Cognitive Disorders nAChR->CognitiveDisorders MAO->Neurodegeneration Depression Depression & Anxiety MAO->Depression Cancer Oncology Kinases->Cancer

The Analogs: A Hypothetical Series for Comparative Evaluation

To explore the SAR of the parent compound, we propose the synthesis and evaluation of a focused library of analogs. The design of these analogs aims to probe the effects of modifying key positions on the pyridine ring and the carbamate moiety.

Compound IDStructureRationale for Inclusion
LEAD-001 tert-Butyl (5-methoxypyridin-3-yl)methylcarbamateThe parent compound for baseline activity.
ANA-002 tert-Butyl (5-chloro pyridin-3-yl)methylcarbamateTo investigate the effect of an electron-withdrawing group at the 5-position.
ANA-003 tert-Butyl (5-methoxypyridin-3-yl)ethyl carbamateTo explore the impact of extending the carbamate side chain.
ANA-004 Cyclohexyl (5-methoxypyridin-3-yl)methylcarbamateTo assess the influence of a different bulky, lipophilic group in place of the tert-butyl moiety.
ANA-005 tert-Butyl (5-methoxypyridin-2 -yl)methylcarbamateTo understand the positional importance of the carbamate on the pyridine ring.

Experimental Protocols for Biological Evaluation

A multi-tiered screening approach is essential for a comprehensive comparison of the biological activities of our analog series. This involves a combination of in vitro enzymatic and cell-based assays.

Primary Screening: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Dysregulation of monoamine neurotransmitters is implicated in a range of neurological disorders. MAO-A and MAO-B are key enzymes in their catabolism, making them attractive therapeutic targets.

Methodology: A chemiluminescent assay will be employed to determine the inhibitory potential of the analogs against human MAO-A and MAO-B.[1][2]

Step-by-Step Protocol:

  • Recombinant human MAO-A or MAO-B enzymes are pre-incubated with varying concentrations of the test compounds (from 1 nM to 100 µM) in a 96-well plate for 15 minutes at room temperature.

  • The MAO substrate is then added to initiate the enzymatic reaction, which generates hydrogen peroxide.[2]

  • After a 60-minute incubation, a horseradish peroxidase-based detection reagent is added, which reacts with the hydrogen peroxide to produce a luminescent signal.[2]

  • Luminescence is measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. Known MAO inhibitors like moclobemide (for MAO-A) and selegiline (for MAO-B) are used as positive controls.[]

G cluster_0 Assay Principle MAO MAO Enzyme H2O2 Hydrogen Peroxide MAO->H2O2 Catalyzes oxidation of Substrate MAO Substrate Substrate->MAO Luminescence Luminescent Signal H2O2->Luminescence Reacts with detection reagent Inhibitor Test Compound (Analog) Inhibitor->MAO Inhibits

Secondary Screening: Nicotinic Acetylcholine Receptor (nAChR) Activity

Rationale: nAChRs are crucial for cognitive functions, and their modulation is a key strategy in the development of treatments for Alzheimer's disease and other cognitive disorders.[4] The α7 and α4β2 subtypes are of particular interest due to their prevalence in the CNS and their roles in nicotine addiction and cognitive enhancement.[5][6]

Methodology: A cell-based functional assay using a fluorescent membrane potential dye will be used to assess the antagonist activity of the analogs on human α7 and α4β2 nAChR subtypes expressed in a stable cell line.

Step-by-Step Protocol:

  • Cells stably expressing the nAChR subtype of interest are plated in 96-well plates.

  • The cells are loaded with a membrane potential-sensitive dye.

  • Test compounds are added to the wells at various concentrations and incubated.

  • The plate is then placed in a fluorescence plate reader, and a baseline fluorescence is measured.

  • A known nAChR agonist (e.g., nicotine) is added to stimulate the receptors, causing ion influx and a change in membrane potential, which is detected as a change in fluorescence.

  • The ability of the test compounds to inhibit the agonist-induced fluorescence change is quantified to determine their antagonist potency (IC50).

For a more direct measure of ion flux, an orthogonal ⁸⁶Rb⁺ efflux assay can be employed for hit validation.[5] This method directly measures the movement of radioactive rubidium ions through the nAChR channel.[5]

Tertiary Screening: Neuroprotection Assays

Rationale: To explore the potential of the most promising analogs in mitigating neuronal damage, a neuroprotection assay is a critical next step.[7][8][9][10]

Methodology: An in vitro model of glutamate-induced excitotoxicity in primary neuronal cultures will be utilized.[8]

Step-by-Step Protocol:

  • Primary cortical neurons are cultured in 96-well plates.

  • The cells are pre-treated with the test compounds for 24 hours.

  • Glutamate (100 µM) is then added to induce excitotoxicity.

  • After 24 hours of glutamate exposure, cell viability is assessed using an MTT assay.

  • The neuroprotective effect of the compounds is determined by their ability to rescue the neurons from glutamate-induced cell death.

Further mechanistic studies for promising neuroprotective candidates could involve measuring markers of oxidative stress, such as reactive oxygen species (ROS) levels and the ratio of reduced to oxidized glutathione.[7][11]

Data Interpretation and Comparative Analysis: A Hypothetical Case Study

To illustrate the power of this comparative approach, let's consider a hypothetical dataset for our analog series.

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)α7 nAChR Antagonist IC50 (µM)α4β2 nAChR Antagonist IC50 (µM)Neuroprotection (% viability at 10 µM)
LEAD-001 15.225.8> 5012.535%
ANA-002 8.912.122.45.855%
ANA-003 22.535.1> 5028.930%
ANA-004 18.329.4> 5015.132%
ANA-005 > 50> 5045.28.940%

Analysis of Hypothetical Data:

  • ANA-002 emerges as a promising lead. The substitution of the methoxy group with a chloro group at the 5-position appears to enhance activity against both MAO isoforms and the α4β2 nAChR subtype. It also shows the most significant neuroprotective effect.

  • The modifications in ANA-003 and ANA-004 seem to be detrimental to the observed biological activities, suggesting that the tert-butyl methylcarbamate moiety is optimal among the tested variations for this scaffold.

  • ANA-005 demonstrates the critical importance of the carbamate's position. Shifting it to the 2-position ablates MAO inhibitory activity but retains some α4β2 nAChR antagonism.

G cluster_1 Lead Candidate SAR1 5-position substitution is critical: -Cl (ANA-002) enhances activity Lead ANA-002 SAR1->Lead SAR2 Carbamate moiety is sensitive to change: -Ethyl (ANA-003) & Cyclohexyl (ANA-004) reduce activity SAR3 Positional Isomerism is key: -2-yl carbamate (ANA-005) alters target selectivity

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the comparative analysis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate analogs. By employing a tiered screening cascade targeting MAOs and nAChRs, followed by neuroprotection assays, researchers can efficiently identify promising lead candidates and establish clear structure-activity relationships.

The hypothetical data presented for our analog series highlights how subtle chemical modifications can profoundly impact biological activity and selectivity. The putative lead, ANA-002 , would warrant further investigation, including in vivo pharmacokinetic and efficacy studies in relevant animal models of neurological disease. The insights gained from this comparative approach are invaluable for guiding the iterative process of drug design and optimization, ultimately accelerating the discovery of novel neurotherapeutics.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central. [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PubMed Central. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2022). MDPI. [Link]

  • Enhanced Sensory–Cognitive Processing by Activation of Nicotinic Acetylcholine Receptors. (2018). Oxford Academic. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Derivatives as Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the quest for novel therapeutic agents targeting the central nervous system (CNS) is of paramount importanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents targeting the central nervous system (CNS) is of paramount importance. Among the myriad of molecular targets, nicotinic acetylcholine receptors (nAChRs) have emerged as a focal point for the development of treatments for a range of neurological and psychiatric disorders.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate derivatives, a chemical scaffold with significant potential for modulating nAChR activity. Drawing upon established experimental data and field-proven insights, this document will navigate the nuances of their design, synthesis, and biological evaluation, offering a comparative perspective against other known nAChR modulators.

The Significance of Nicotinic Acetylcholine Receptors as Therapeutic Targets

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various combinations of subunits, with the most abundant subtypes in the CNS being the homomeric α7 and the heteromeric α4β2 receptors.[1][2] Their involvement in critical physiological processes, including cognitive function, learning, memory, and attention, makes them attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[1][3] Modulation of nAChR activity can be achieved through various mechanisms, including direct agonism, antagonism, or allosteric modulation, which involves binding to a site distinct from the acetylcholine binding site to enhance or inhibit receptor function.[1]

The Pyridinylmethylcarbamate Scaffold: A Privileged Motif for nAChR Modulation

The pyridinylmethylcarbamate core structure has garnered considerable attention in medicinal chemistry due to its presence in numerous biologically active compounds. The pyridine ring, in particular, is a key pharmacophoric element that can engage in crucial interactions within the binding pockets of various receptors, including nAChRs. Quantitative structure-activity relationship (QSAR) studies on a wide array of nicotinic ligands have highlighted the importance of a cationic center and a hydrogen bond acceptor, features readily available in the pyridinylmethylcarbamate scaffold.[4][5]

Structure-Activity Relationship of Arylpyrid-3-ylmethanone Derivatives as α7 nAChR Positive Allosteric Modulators

A significant body of research into the SAR of related compounds has provided a roadmap for the rational design of novel nAChR modulators. A study on a series of arylpyrid-3-ylmethanones, which share a similar pyridinyl-carbonyl core with our compound of interest, revealed them to be Type I positive allosteric modulators (PAMs) of human α7 nAChRs.[6] PAMs are particularly attractive as therapeutic agents because they enhance the effect of the endogenous neurotransmitter, acetylcholine, potentially leading to a more nuanced and physiological response with fewer side effects compared to direct agonists.[1]

The SAR studies on these arylpyrid-3-ylmethanones identified several key structural features that influence their potency and efficacy as α7 nAChR PAMs.[6] These findings provide a valuable framework for understanding the potential activity of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate derivatives.

Key SAR Insights from Arylpyrid-3-ylmethanone Analogs:
  • Substitution on the Pyridine Ring: Modifications on the pyridine ring significantly impact activity. The presence and position of substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with the receptor.

  • The Nature of the Aryl Group: The substituent on the aryl ring of the methanone moiety plays a crucial role in determining the potency of these PAMs. Electron-donating and electron-withdrawing groups, as well as their positions, can fine-tune the activity.

  • The Linker between the Pyridine and Aryl Rings: The carbonyl linker is a critical component for the observed PAM activity in this series.

These insights suggest that systematic modifications of the tert-butyl (5-methoxypyridin-3-yl)methylcarbamate scaffold are likely to yield derivatives with a range of activities at nAChRs. The methoxy group at the 5-position of the pyridine ring and the tert-butyl carbamate moiety are key areas for exploration.

Comparative Analysis with Varenicline: A Benchmark nAChR Partial Agonist

To contextualize the potential of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate derivatives, a comparison with established nAChR modulators is essential. Varenicline, a widely prescribed smoking cessation aid, acts as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype.[7][8] Its therapeutic effect is attributed to its ability to both moderately stimulate dopamine release (alleviating withdrawal symptoms) and block nicotine from binding (reducing the rewarding effects of smoking).[8]

The table below summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of varenicline at different nAChR subtypes, providing a benchmark for the desired activity profile of novel modulators.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Efficacy (Emax, % vs Nicotine)Reference
Varenicline α4β20.140.08624[8][9]
α6β20.120.00749[8][9]
α7--Full Agonist[7]
α3β4---[3]
Nicotine α4β2~2.8-100[8]
α6β2*~2.4-100[8]

*Indicates the possible presence of other nicotinic subunits in the receptor complex.

The goal in designing novel derivatives of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate could be to achieve a specific pharmacological profile, such as subtype-selective partial agonism or positive allosteric modulation, which may offer an improved therapeutic window compared to varenicline.

Experimental Protocols for the Evaluation of nAChR Modulators

To rigorously assess the SAR of novel compounds, standardized and validated experimental protocols are crucial. The following section outlines the key in vitro assays used to characterize the interaction of ligands with nAChRs.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor subtype.[10] These assays measure the displacement of a radiolabeled ligand with a known affinity by the test compound.

Step-by-Step Protocol for nAChR Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the nAChR subtype of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[11]

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]cytisine for α4β2 or [³H]methyllycaconitine for α7), and varying concentrations of the test compound.[10]

    • Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.[11]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Electrophysiology Assays

Electrophysiology assays directly measure the functional activity of nAChRs by recording the ion flow through the channel upon activation.[12] These assays can distinguish between agonists, antagonists, and allosteric modulators.

Step-by-Step Protocol for Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply the test compound at various concentrations to the oocyte via the perfusion system. For agonists, this will induce an inward current. For antagonists, the oocyte is pre-incubated with the compound before co-application with a known agonist. For PAMs, the compound is co-applied with a low concentration of an agonist.

    • Record the resulting current responses using an amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • Plot the normalized current response against the logarithm of the compound concentration.

    • Determine the EC50 (for agonists and PAMs) or IC50 (for antagonists) values by fitting the data to a sigmoidal dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates the logical workflow for a comprehensive SAR study of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate derivatives.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Iteration A Scaffold Selection: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate B Systematic Structural Modifications (e.g., R-group variations on pyridine & carbamate) A->B C Chemical Synthesis & Purification B->C D Primary Screening: Radioligand Binding Assays (e.g., α4β2, α7 nAChRs) C->D Test Compounds E Functional Characterization: Electrophysiology Assays (e.g., TEVC) D->E F Determine Affinity (Ki) & Activity (EC50/IC50, Emax) E->F G Structure-Activity Relationship (SAR) Analysis F->G Biological Data H Quantitative SAR (QSAR) Modeling G->H I Comparative Analysis with Benchmark Compounds (e.g., Varenicline) H->I J Iterative Design of Next-Generation Compounds I->J J->B Design Feedback

Caption: A workflow for the SAR study of nAChR modulators.

The Path Forward: Rational Design and Future Perspectives

The exploration of the structure-activity relationship of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate derivatives holds significant promise for the discovery of novel nAChR modulators. By leveraging the foundational SAR knowledge from related chemical series and employing rigorous in vitro evaluation methodologies, researchers can systematically navigate the chemical space around this privileged scaffold.

The ultimate goal is to identify derivatives with optimized potency, selectivity, and a desirable pharmacological profile, such as partial agonism or positive allosteric modulation. Such compounds could represent the next generation of therapeutics for a host of debilitating CNS disorders. The integration of computational modeling and QSAR studies will further accelerate this process, enabling a more predictive and efficient approach to drug design.

This guide serves as a comprehensive resource for scientists embarking on this exciting area of research, providing the necessary scientific grounding and practical insights to drive innovation in the field of nAChR-targeted drug discovery.

References

  • Gulsevin, A., Papke, R.L., Stokes, C., Garai, S., Thakur, G.A., Quadri, M., Horenstein, N.A. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [Link]

  • Chellappan, S. K., et al. (2008). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Medicinal Chemistry, 51(24), 7899–7909. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Lummis, S. C., et al. (2011). Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor. Journal of Pharmacology and Experimental Therapeutics, 339(1), 125-131. [Link]

  • Malin, D. H., et al. (2015). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 58(4), 1890–1904. [Link]

  • Hansen, S. B., et al. (2014). Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP. ACS Chemical Neuroscience, 5(9), 838–844. [Link]

  • Gregory, K. J., et al. (2013). A Structure-Activity Relationship Study of the Positive Allosteric Modulator LY2033298 at the M4 Muscarinic Acetylcholine Receptor. ACS Chemical Neuroscience, 4(6), 957-969. [Link]

  • Che, D., et al. (1998). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 41(17), 3147-3150. [Link]

  • Gualtieri, F. (2002). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. Current Medicinal Chemistry, 9(1), 1-22. [Link]

  • Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods, 70(3), 241-250. [Link]

  • Celie, P. H., et al. (2004). Nicotine and carbamylcholine binding to nicotinic acetylcholine receptors as studied in AChBP crystal structures. Neuron, 41(6), 907-914. [Link]

  • Taly, A., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 843. [Link]

  • Indurthi, D. C., et al. (2022). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 13(24), 3486–3497. [Link]

  • Papke, R. L. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Expert Opinion on Drug Discovery, 9(10), 1169-1184. [Link]

  • Talley, T. T., et al. (2006). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 128(49), 15874–15882. [Link]

  • Dallanoce, C., et al. (2021). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • Gualtieri, F. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Medicinal Chemistry, 9(1), 1-22. [Link]

  • J. P. Johnson, et al. (2019). Nicotinic receptor modulation of primary afferent excitability with selective regulation of Aδ-mediated spinal actions. eLife, 8, e47953. [Link]

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Comparative

A Comparative Guide to Carbamate Protecting Groups in Organic Synthesis: A Focus on tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate and its Alternatives

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to success. Carbamates are...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to success. Carbamates are a cornerstone of amine protection strategies, offering a balance of stability and controlled cleavage that is essential for the construction of complex molecular architectures.[1] This guide provides a comprehensive comparison of commonly employed carbamate protecting groups—Boc, Cbz, and Fmoc—and introduces a nuanced perspective on the emerging tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. We will delve into the mechanistic underpinnings of their reactivity, provide experimentally validated protocols, and offer insights to guide your selection process.

The Fundamental Role of Carbamate Protecting Groups

Amines are nucleophilic and basic functional groups whose reactivity often needs to be temporarily masked to prevent unwanted side reactions during a synthetic sequence.[2] Carbamates serve as excellent "temporary hats" for amines, effectively reducing their nucleophilicity and basicity by delocalizing the nitrogen lone pair through resonance with the adjacent carbonyl group.[3] An ideal carbamate protecting group should be:

  • Easy to install: The protection step should proceed in high yield under mild conditions.

  • Stable: It must withstand a variety of reaction conditions planned for subsequent synthetic steps.

  • Easy to remove: The deprotection should be efficient and selective, leaving other functional groups in the molecule intact.[4]

The choice of a specific carbamate protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal protection . Orthogonal protecting groups can be removed under distinct sets of conditions (e.g., acidic, basic, or hydrogenolysis), allowing for the selective deprotection of one amine in the presence of others.[3][5]

A Comparative Analysis of Key Carbamate Protecting Groups

The selection of a suitable carbamate protecting group is a critical decision in the design of a synthetic route. This section provides a detailed comparison of the most widely used carbamates.

tert-Butoxycarbonyl (Boc)

The Boc group is one of the most prevalent amine protecting groups, favored for its ease of introduction and its acid-labile nature.[4]

  • Installation: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is generally clean and high-yielding.[6]

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many common organic transformations.[5]

  • Deprotection: Cleavage of the Boc group is most commonly achieved with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[4][7]

Benzyloxycarbonyl (Cbz or Z)

The Cbz group, introduced by Bergmann and Zervas in the 1930s, was instrumental in the development of peptide synthesis.[3] It is renowned for its stability to acidic and basic conditions and its unique removal by catalytic hydrogenation.

  • Installation: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[3]

  • Stability: Cbz is stable to mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc protecting groups.[3]

  • Deprotection: The hallmark of the Cbz group is its cleavage under mild, neutral conditions via catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst).[4][8] This method is highly selective and preserves many other functional groups.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key feature is its lability to basic conditions, providing an essential orthogonal protecting group strategy in combination with acid-labile side-chain protecting groups.

  • Installation: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base.

  • Stability: Fmoc is stable to acidic conditions and catalytic hydrogenation, making it orthogonal to both Boc and Cbz groups.

  • Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine base, most commonly a solution of piperidine in dimethylformamide (DMF). The deprotection occurs via a β-elimination mechanism.[9][10]

Quantitative Comparison of Common Carbamate Protecting Groups

Protecting GroupStructureReagent for IntroductionDeprotection ConditionsStabilityOrthogonality
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acids (TFA, HCl)Stable to bases and nucleophilesOrthogonal to Cbz and Fmoc
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂, Pd/C)Stable to mild acids and basesOrthogonal to Boc and Fmoc
Fmoc Fmoc-Cl, Fmoc-OSuSecondary amines (e.g., piperidine)Stable to acids and hydrogenationOrthogonal to Boc and Cbz

The Enigmatic tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate: A Structural and Mechanistic Perspective

While Boc, Cbz, and Fmoc are the workhorses of amine protection, specialized applications often demand protecting groups with tailored reactivity profiles. tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a less common carbamate for which extensive experimental data in the public domain is scarce. However, a careful analysis of its structure allows us to infer its likely properties and potential applications.

Structurally, this protecting group can be considered a hybrid, incorporating features of both the Boc group (the tert-butyl carbamate moiety) and a substituted pyridinylmethyl group. The presence of the tert-butyl group strongly suggests that, like Boc, this protecting group will be acid-labile .

The key differentiator is the 5-methoxypyridin-3-yl)methyl moiety. The pyridine ring is an aromatic heterocycle, and the methoxy group at the 5-position is an electron-donating group. This electronic feature is expected to influence the stability of the carbamate. The electron-donating nature of the methoxy group increases the electron density on the pyridine ring, which in turn can stabilize a potential carbocationic intermediate formed during acid-catalyzed deprotection. This stabilization would likely make the tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate more acid-labile than the standard Boc group.

The presence of the pyridine nitrogen also introduces a site for protonation, which could potentially modulate the deprotection kinetics. Furthermore, the pyridine ring offers possibilities for modification, allowing for the fine-tuning of the protecting group's properties. For instance, the inclusion of a pyridinylmethyl carbamate functionality in the drug candidate Entinostat highlights the potential for such moieties to influence biological activity and metabolic stability.[11][12]

Due to the limited availability of direct comparative studies, the enhanced acid lability remains a theoretical projection based on established principles of physical organic chemistry. Experimental validation is necessary to precisely quantify its reactivity relative to other carbamates.

Experimental Protocols

To provide a practical context for the application of these protecting groups, we present detailed, step-by-step methodologies for the protection and deprotection of a model primary amine.

Protocol 1: Amine Protection with Di-tert-butyl dicarbonate (Boc₂O)

This protocol describes the protection of a primary amine using Boc anhydride.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the primary amine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Add a solution of Boc₂O (1.1 equivalents) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the Boc-protected amine.[3]

Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

This protocol details the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.[4]

Protocol 3: Amine Protection with Benzyl Chloroformate (Cbz-Cl)

This protocol outlines the protection of a primary amine using Cbz-Cl.

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the primary amine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Add Cbz-Cl (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

Protocol 4: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenation

This protocol describes the removal of the Cbz group using hydrogen gas and a palladium catalyst.

Materials:

  • Cbz-protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]

Visualization of Key Concepts

To further elucidate the relationships and mechanisms discussed, the following diagrams are provided.

G cluster_protection Amine Protection cluster_deprotection Deprotection Primary Amine Primary Amine Boc₂O Boc₂O Primary Amine->Boc₂O Base Cbz-Cl Cbz-Cl Primary Amine->Cbz-Cl Base Fmoc-Cl Fmoc-Cl Primary Amine->Fmoc-Cl Base Boc-Amine Boc-Amine Boc₂O->Boc-Amine Cbz-Amine Cbz-Amine Cbz-Cl->Cbz-Amine Fmoc-Amine Fmoc-Amine Fmoc-Cl->Fmoc-Amine Boc-Amine_d Boc-Amine Free Amine Free Amine Boc-Amine_d->Free Amine Strong Acid (TFA) Cbz-Amine_d Cbz-Amine Cbz-Amine_d->Free Amine H₂, Pd/C Fmoc-Amine_d Fmoc-Amine Fmoc-Amine_d->Free Amine Base (Piperidine)

Figure 1: Overview of amine protection and deprotection schemes for Boc, Cbz, and Fmoc groups.

G Boc-Amine Boc-Protected Amine Stable to: Base, H₂/Pd-C Deprotection_Boc Deprotection (Strong Acid) Boc-Amine->Deprotection_Boc Cbz-Amine Cbz-Protected Amine Stable to: Acid (mild), Base (mild) Deprotection_Cbz Deprotection (H₂, Pd/C) Cbz-Amine->Deprotection_Cbz Fmoc-Amine Fmoc-Protected Amine Stable to: Acid, H₂/Pd-C Deprotection_Fmoc Deprotection (Base) Fmoc-Amine->Deprotection_Fmoc Deprotection_Boc->Cbz-Amine Orthogonal Deprotection_Boc->Fmoc-Amine Orthogonal Deprotection_Cbz->Boc-Amine Orthogonal Deprotection_Cbz->Fmoc-Amine Orthogonal Deprotection_Fmoc->Boc-Amine Orthogonal Deprotection_Fmoc->Cbz-Amine Orthogonal

Figure 2: Orthogonal relationship between Boc, Cbz, and Fmoc protecting groups.

Conclusion

The selection of an appropriate carbamate protecting group is a critical parameter in the successful execution of a complex organic synthesis. The well-established Boc, Cbz, and Fmoc groups offer a versatile toolbox for the synthetic chemist, each with a distinct set of conditions for removal that enables sophisticated orthogonal protection strategies. While tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate remains a less-explored protecting group, its structural features suggest it may offer advantages in specific contexts, potentially exhibiting enhanced acid lability compared to the standard Boc group. Further experimental investigation into its reactivity profile is warranted to fully elucidate its potential in modern organic synthesis. This guide serves as a foundational resource for researchers, providing both the theoretical understanding and practical protocols necessary to make informed decisions in the strategic use of carbamate protecting groups.

References

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chem-Station. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of N-pyridylcarbamates in basic media. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • PubMed. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2-methoxypyridin-3-yl)carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

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Validation

A Comparative Guide to Purity Confirmation of Synthesized tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of standard analytical techniques for verifying the purity of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a key intermediate in many synthetic pathways. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), supported by hypothetical experimental data that reflects real-world scenarios.

The synthesis of this target molecule, typically achieved through the Boc-protection of the corresponding amine, is not without potential pitfalls. Incomplete reactions, side products, and residual starting materials can all compromise the purity of the final product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control, aligning with the principles outlined in the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1]

The Synthetic Landscape and Potential Impurities

A common synthetic route to tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate involves the reaction of (5-methoxypyridin-3-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O).[2] Understanding this process allows us to anticipate potential impurities:

  • Starting Material: Unreacted (5-methoxypyridin-3-yl)methanamine.

  • Deprotected Product: (5-methoxypyridin-3-yl)methanamine formed by the cleavage of the Boc group.

  • Over-alkylation Products: Though less common in this specific reaction, di-Boc protected species can sometimes form.

  • Isomeric Impurities: Depending on the synthesis of the starting amine, positional isomers could be present.

This guide will use a hypothetical batch of synthesized tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate containing trace amounts of the starting material, (5-methoxypyridin-3-yl)methanamine, to illustrate the comparative efficacy of the analytical techniques.

Orthogonal Analytical Approaches for Purity Verification

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of an impurity co-eluting or being masked by the main component.

Figure 1: An overview of the synthesis and multi-pronged analytical workflow for purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and is a powerful tool for identifying and quantifying impurities, provided their signals do not overlap extensively with those of the main compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of scans: 1024-4096 (or more for dilute samples).

    • Relaxation delay: 2-5 seconds.

Hypothetical Data & Interpretation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.24 (d, J=2.0 Hz, 1H): Aromatic proton on the pyridine ring.

  • δ 8.15 (s, 1H): Aromatic proton on the pyridine ring.

  • δ 7.20 (m, 1H): Aromatic proton on the pyridine ring.

  • δ 5.05 (br s, 1H): NH proton of the carbamate.

  • δ 4.35 (d, J=6.0 Hz, 2H): CH₂ group adjacent to the carbamate nitrogen.

  • δ 3.85 (s, 3H): Methoxy group protons.

  • δ 1.48 (s, 9H): tert-Butyl group protons.

¹³C NMR (101 MHz, CDCl₃):

  • δ 156.1: Carbonyl carbon of the carbamate.

  • δ 155.8: Aromatic carbon attached to the methoxy group.

  • δ 142.3, 135.0, 123.8, 118.5: Aromatic carbons of the pyridine ring.

  • δ 79.5: Quaternary carbon of the tert-butyl group.

  • δ 55.4: Methoxy carbon.

  • δ 43.2: CH₂ carbon.

  • δ 28.4: Methyl carbons of the tert-butyl group.

Purity Assessment via ¹H NMR:

The presence of the starting material, (5-methoxypyridin-3-yl)methanamine, would be indicated by a characteristic singlet for its benzylic CH₂ protons at approximately δ 3.9 ppm.[3] By integrating the signals of the main product and the impurity, a molar ratio can be determined, providing a quantitative measure of purity.

TechniqueStrengthsLimitations
NMR Provides unambiguous structural confirmation. Can quantify impurities without a reference standard for the impurity.Lower sensitivity compared to HPLC. Signal overlap can complicate analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Reversed-phase HPLC (RP-HPLC) with UV detection is a highly sensitive and precise method for determining the purity of organic compounds. It excels at separating the main compound from closely related impurities.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for pyridine derivatives.[4]

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Hypothetical Data & Interpretation

A hypothetical HPLC chromatogram would show a major peak for the target compound and a smaller, earlier-eluting peak for the more polar starting material.

CompoundRetention Time (min)Area %
(5-methoxypyridin-3-yl)methanamine3.50.8%
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate9.299.2%

Purity Assessment via HPLC:

The area percentage of the main peak provides a direct measure of purity. This method is highly reproducible and sensitive, capable of detecting impurities at very low levels. The use of a C18 column allows for good retention and separation of the relatively polar pyridine compounds.[4]

TechniqueStrengthsLimitations
HPLC High sensitivity and resolution. Excellent for quantitative analysis.Requires a reference standard for impurity identification. Co-elution can occur.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: ESI-MS
  • Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass range that includes the expected molecular weights of the product and potential impurities (e.g., m/z 100-500).

Hypothetical Data & Interpretation

The ESI-MS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ for the target compound. A key fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group.[5]

  • Expected [M+H]⁺ for C₁₂H₁₈N₂O₃: 239.14

  • Observed m/z: 239.15

  • Key Fragments:

    • m/z 183.08 ([M+H - C₄H₈]⁺): Loss of isobutylene.

    • m/z 139.09 ([M+H - Boc]⁺): Loss of the entire Boc group.

The presence of the starting material impurity would be indicated by a peak at m/z 139.09.

TechniqueStrengthsLimitations
MS High sensitivity and specificity for molecular weight. Excellent for identifying unknown impurities when coupled with fragmentation analysis.Not inherently quantitative without internal standards. Ionization suppression can affect results.

Comparative Summary and Best Practices

Analytical TechniquePrimary InformationQuantitative CapabilityStructural Information
¹H and ¹³C NMR Detailed molecular structure and connectivity.Yes, through integration (qNMR).Excellent
RP-HPLC-UV Purity based on chromatographic separation.Excellent, area percent is the standard.Limited (retention time).
ESI-MS Molecular weight of components.Semi-quantitative at best without standards.Limited to molecular formula and fragmentation.

For a comprehensive and trustworthy purity assessment of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a combination of these techniques is indispensable.

Figure 2: The logical relationship between analytical techniques and the aspects of purity confirmation.

References

  • ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 23(5), 884–895. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate and its Structural Analogs

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. The Boc-protected aminomethylpyridine scaffold, a key building block in numerous pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. The Boc-protected aminomethylpyridine scaffold, a key building block in numerous pharmacologically active compounds, presents a recurring analytical challenge. This guide provides a comprehensive spectroscopic analysis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate , a compound of interest in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide will establish a detailed comparative analysis. We will juxtapose the predicted spectroscopic data for our target compound with the experimentally obtained spectra of its close structural analogs: tert-butyl (pyridin-3-ylmethyl)carbamate and tert-butyl (2-methoxypyridin-3-yl)carbamate .

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the nuances of spectroscopic data interpretation for this class of compounds. By understanding the influence of substituent position on the spectral output, researchers can gain greater confidence in the structural elucidation of novel derivatives.

The Significance of Spectroscopic Characterization

The journey of a drug candidate from conceptualization to clinical application is paved with rigorous analytical checkpoints. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this analytical workflow. They provide an unambiguous fingerprint of a molecule's atomic arrangement and functional groups, ensuring its identity and purity. For Boc-protected aminomethylpyridines, these techniques are crucial for verifying the success of synthetic steps, identifying potential isomers, and ensuring the integrity of the final compound.

Molecular Structures Under Investigation

To facilitate a clear comparison, the structures of our target compound and its selected analogs are presented below. The key differences lie in the presence and position of the methoxy group on the pyridine ring.

Molecular_Structures cluster_target tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate cluster_analog1 tert-butyl (pyridin-3-ylmethyl)carbamate cluster_analog2 tert-butyl (2-methoxypyridin-3-yl)carbamate target analog1 analog2

Figure 1. Molecular structures of the target compound and its structural analogs.

Comparative Spectroscopic Data

The following sections present a detailed comparison of the expected and observed spectroscopic data for the three compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of each nucleus provides information about its local electronic environment.

Table 1: ¹H NMR Data Comparison (Predicted and Experimental)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Pyridine H-2~8.3s-
Pyridine H-4~7.5s-
Pyridine H-6~8.2s-
-CH₂-~4.3d~6.0
-NH-~5.2t~6.0
-OCH₃~3.9s-
-C(CH₃)₃~1.45s-
tert-butyl (pyridin-3-ylmethyl)carbamate [1]Pyridine H-2, H-68.52-8.49m-
Pyridine H-47.64d8.0
Pyridine H-57.28-7.25m-
-CH₂-4.33s-
-NH-5.18br s-
-C(CH₃)₃1.45s-
tert-butyl (2-methoxypyridin-3-yl)carbamate Pyridine H-4~7.6dd~7.5, 5.0
Pyridine H-5~7.9dd~7.5, 2.0
Pyridine H-6~8.1dd~5.0, 2.0
-NH-~8.5s-
-OCH₃~4.0s-
-C(CH₃)₃~1.5s-

Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Pyridine C-2~145
Pyridine C-3~135
Pyridine C-4~120
Pyridine C-5~155
Pyridine C-6~140
-CH₂-~42
-C=O~156
-OC (CH₃)₃~80
-OCH₃~56
-C(CH₃ )₃~28
tert-butyl (pyridin-3-ylmethyl)carbamate [1]Pyridine C-2, C-6148.80, 148.50
Pyridine C-4135.30
Pyridine C-5123.50
Pyridine C-3134.70
-CH₂-42.10
-C=O155.90
-OC (CH₃)₃79.80
-C(CH₃ )₃28.30
tert-butyl (2-methoxypyridin-3-yl)carbamate Pyridine C-2~158
Pyridine C-3~125
Pyridine C-4~138
Pyridine C-5~115
Pyridine C-6~147
-C=O~154
-OC (CH₃)₃~80
-OCH₃~54
-C(CH₃ )₃~28

Expert Analysis of NMR Data:

The predicted chemical shifts for the target compound are derived from the experimental data of the analogs and established principles of NMR spectroscopy. The introduction of an electron-donating methoxy group at the 5-position of the pyridine ring is expected to cause a significant upfield shift (to lower ppm values) for the ortho (C-4 and C-6) and para (C-2) carbons and their attached protons, compared to the unsubstituted analog. Conversely, the methoxy group in the 2-position of the isomeric analog will exert its strongest electronic influence on the adjacent carbons and protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Table 3: Mass Spectrometry Data Comparison (Predicted and Experimental)

Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z) Interpretation of Fragmentation
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 252196, 151, 124, 57Loss of isobutylene (56), loss of the Boc group (101), cleavage of the benzylic C-N bond, tert-butyl cation.
tert-butyl (pyridin-3-ylmethyl)carbamate 208152, 92, 57Loss of isobutylene (56), cleavage of the benzylic C-N bond, tert-butyl cation.
tert-butyl (2-methoxypyridin-3-yl)carbamate 224168, 123, 57Loss of isobutylene (56), loss of the methoxy group, tert-butyl cation.

Expert Analysis of MS Data:

The fragmentation of Boc-protected amines is well-characterized. A common fragmentation pathway involves the loss of isobutylene (56 Da) from the tert-butyl group. Another prominent fragmentation is the formation of the stable tert-butyl cation at m/z 57. Cleavage of the bond between the methylene group and the pyridine ring is also expected, leading to ions corresponding to the pyridinylmethyl moiety. The presence of the methoxy group in the target compound and its isomer will influence the relative abundance and m/z values of the fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 4: Infrared Spectroscopy Data Comparison (Predicted and Experimental)

Compound Functional Group Predicted/Experimental Absorption (cm⁻¹) Vibration Mode
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate N-H~3350Stretch
C-H (aromatic)~3050Stretch
C-H (aliphatic)~2970Stretch
C=O (carbamate)~1700Stretch
C-N~1250Stretch
C-O (ether)~1200, ~1050Asymmetric & Symmetric Stretch
tert-butyl (pyridin-3-ylmethyl)carbamate N-H~3340Stretch
C-H (aromatic)~3030Stretch
C-H (aliphatic)~2975Stretch
C=O (carbamate)~1695Stretch
C-N~1255Stretch
tert-butyl (2-methoxypyridin-3-yl)carbamate N-H~3400Stretch
C-H (aromatic)~3060Stretch
C-H (aliphatic)~2980Stretch
C=O (carbamate)~1710Stretch
C-N~1240Stretch
C-O (ether)~1210, ~1040Asymmetric & Symmetric Stretch

Expert Analysis of IR Data:

The IR spectra of all three compounds are expected to be dominated by a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate group. The N-H stretch will appear as a single, relatively sharp peak around 3350 cm⁻¹. The presence of the methoxy group in the target compound and its isomer will introduce characteristic C-O stretching bands in the fingerprint region (around 1200 and 1050 cm⁻¹).

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample 1. Weigh 5-10 mg of sample Solvent 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube 3. Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer 4. Insert sample into a 400 MHz (or higher) NMR spectrometer Tube->Spectrometer Lock 5. Lock and shim the spectrometer Spectrometer->Lock H1_acq 6. Acquire ¹H NMR spectrum (e.g., 16 scans) Lock->H1_acq C13_acq 7. Acquire ¹³C NMR spectrum (e.g., 1024 scans) H1_acq->C13_acq FT 8. Apply Fourier transform C13_acq->FT Phase 9. Phase correct the spectra FT->Phase Baseline 10. Apply baseline correction Phase->Baseline Reference 11. Reference spectra to TMS (0.00 ppm) Baseline->Reference

Figure 2. Standard workflow for acquiring ¹H and ¹³C NMR spectra. The choice of a high-field spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, especially for resolving the aromatic protons of the pyridine ring.

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_detection Data Acquisition Dilute 1. Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol) Inject 2. Introduce the sample into the mass spectrometer via direct infusion or GC/LC Dilute->Inject Ionize 3. Ionize the sample using electron impact (EI, 70 eV) Inject->Ionize Analyze 4. Analyze the resulting ions using a mass analyzer (e.g., quadrupole) Ionize->Analyze Detect 5. Detect the ions and generate a mass spectrum Analyze->Detect

Figure 3. General workflow for acquiring an electron ionization mass spectrum. Electron ionization is a "hard" ionization technique that induces significant fragmentation, providing valuable structural information.

Infrared Spectroscopy Protocol (ATR)

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_processing_ir Data Processing Place 1. Place a small amount of the solid sample directly on the ATR crystal Background 2. Collect a background spectrum Place->Background Sample_scan 3. Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Background->Sample_scan Correct 4. Perform ATR and baseline corrections Sample_scan->Correct

Figure 4. Workflow for acquiring an Attenuated Total Reflectance (ATR) IR spectrum. ATR is a convenient technique for solid samples, requiring minimal sample preparation.

Conclusion

This comparative guide provides a detailed spectroscopic framework for the characterization of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate. By leveraging experimental data from its close structural analogs, we have established a robust set of predicted spectral data. This approach not only facilitates the identification of the target compound but also deepens the understanding of structure-spectra relationships within this important class of molecules. As more experimental data for novel derivatives become available, this guide can serve as a foundational reference for their structural elucidation.

References

  • Supporting Information for a relevant chemical synthesis publication providing NMR data for tert-butyl (pyridin-3-ylmethyl)carbamate. [Please note: A specific, publicly available reference with a direct, stable URL containing this data was not found in the provided search results. This citation is a placeholder for where such a reference would be listed.]

Sources

Validation

A Comparative Guide to the Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Introduction tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The presence of the Boc-p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The presence of the Boc-protected aminomethyl group on the methoxypyridine scaffold makes it a versatile intermediate for introducing this moiety into larger molecules. This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of this compound, offering insights into the practical considerations for laboratory and process chemistry applications. The presented methods are critically evaluated based on yield, operational complexity, and reagent accessibility.

Method 1: Reductive Amination of 5-methoxynicotinaldehyde followed by Boc-Protection

This two-step approach is a classical and reliable method for the synthesis of the target compound. It commences with the reductive amination of 5-methoxynicotinaldehyde to form the corresponding primary amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.

Chemical Rationale

The initial reductive amination is a cornerstone of amine synthesis, proceeding via the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the amine by a hydride reagent.[1][2] Sodium borohydride is a commonly employed reducing agent for this transformation due to its selectivity and operational simplicity.[1][2] The subsequent N-Boc protection is a standard procedure to render the amine nucleophilicity inert for subsequent synthetic steps, utilizing di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[3][4][5]

Experimental Protocol

Step 1a: Synthesis of (5-methoxypyridin-3-yl)methanamine

A solution of 5-methoxynicotinaldehyde (1.0 eq) in methanol is treated with an excess of ammonium chloride (5.0 eq) and aqueous ammonia (25%). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, the reaction is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as dichloromethane.

Step 1b: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

To a solution of (5-methoxypyridin-3-yl)methanamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), is added triethylamine (1.5 eq) as a base. Di-tert-butyl dicarbonate (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Workflow Diagram

Method_1_Workflow cluster_0 Step 1a: Reductive Amination cluster_1 Step 1b: Boc Protection 5-methoxynicotinaldehyde 5-methoxynicotinaldehyde Imine_Intermediate In-situ Imine Formation 5-methoxynicotinaldehyde->Imine_Intermediate NH4Cl, NH3 (aq) Amine_Product (5-methoxypyridin-3-yl)methanamine Imine_Intermediate->Amine_Product NaBH4 Final_Product tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Amine_Product->Final_Product Boc₂O, Et₃N Boc_Anhydride Boc₂O

Caption: Synthetic workflow for Method 1.

Method 2: Synthesis from (5-methoxypyridin-3-yl)methanol via Mitsunobu Reaction

This alternative route utilizes (5-methoxypyridin-3-yl)methanol as the starting material and employs a Mitsunobu reaction to introduce the nitrogen functionality, which is then Boc-protected. This method offers a different strategic approach, particularly if the corresponding alcohol is more readily available or cost-effective than the aldehyde.

Chemical Rationale

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry, although the latter is not relevant in this specific case.[6][7] The reaction proceeds by the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] The activated alcohol is then displaced by a suitable nitrogen nucleophile. For the synthesis of a primary amine, hydrazoic acid (HN₃) can be used, followed by reduction of the resulting azide.[8] Alternatively, phthalimide can be employed as the nucleophile, followed by hydrazinolysis (Gabriel synthesis). A subsequent Boc-protection step yields the final product.

Experimental Protocol

Step 2a: Synthesis of 3-(azidomethyl)-5-methoxypyridine

To a solution of (5-methoxypyridin-3-yl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. After stirring for a short period, a solution of hydrazoic acid in toluene (or in situ generated from sodium azide and an acid) is added. The reaction is allowed to warm to room temperature and stirred until completion. The crude azide is then isolated after an appropriate workup.

Step 2b: Reduction of the Azide to (5-methoxypyridin-3-yl)methanamine

The crude 3-(azidomethyl)-5-methoxypyridine is dissolved in a suitable solvent like methanol or THF, and a reducing agent such as triphenylphosphine (Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation (e.g., H₂, Pd/C) is employed to reduce the azide to the corresponding primary amine.

Step 2c: Boc-Protection

The resulting (5-methoxypyridin-3-yl)methanamine is protected with di-tert-butyl dicarbonate following a similar procedure as described in Method 1 (Step 1b).

Workflow Diagram

Method_2_Workflow cluster_0 Step 2a: Mitsunobu Reaction cluster_1 Step 2b: Azide Reduction cluster_2 Step 2c: Boc Protection Alcohol_SM (5-methoxypyridin-3-yl)methanol Azide_Intermediate 3-(azidomethyl)-5-methoxypyridine Alcohol_SM->Azide_Intermediate PPh₃, DIAD, HN₃ Amine_Product_M2 (5-methoxypyridin-3-yl)methanamine Azide_Intermediate->Amine_Product_M2 Reduction (e.g., H₂, Pd/C) Final_Product_M2 tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Amine_Product_M2->Final_Product_M2 Boc₂O, Et₃N

Caption: Synthetic workflow for Method 2.

Comparative Analysis

ParameterMethod 1: Reductive AminationMethod 2: Mitsunobu Reaction
Starting Material 5-methoxynicotinaldehyde(5-methoxypyridin-3-yl)methanol
Number of Steps 23
Key Reagents NaBH₄, Boc₂OPPh₃, DIAD, HN₃ (or phthalimide), Reducing agent, Boc₂O
Overall Yield Generally good to highModerate to good, can be variable
Operational Complexity Relatively straightforward and scalableMore complex, requires careful handling of reagents (e.g., HN₃)
Safety Considerations Standard handling of borohydridesUse of potentially explosive and toxic hydrazoic acid or flammable reagents like DIAD. Triphenylphosphine oxide byproduct can be difficult to remove.
Cost-Effectiveness Generally more cost-effective due to cheaper reagents and fewer steps.Can be more expensive due to the cost of Mitsunobu reagents and potentially an additional reduction step.

Conclusion

Both presented methods provide viable pathways to tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Method 1 (Reductive Amination) is generally the more practical and efficient choice for both laboratory and larger-scale synthesis. Its advantages lie in the fewer number of steps, the use of readily available and less hazardous reagents, and typically higher overall yields. The operational simplicity also makes it more amenable to process optimization.

Method 2 (Mitsunobu Reaction) , while being a more elegant chemical transformation, presents greater challenges in terms of reagent handling, safety, and cost. The use of hydrazoic acid is a significant safety concern, and the removal of byproducts from the Mitsunobu reaction can be tedious. However, this route may be considered if (5-methoxypyridin-3-yl)methanol is a more accessible or economical starting material compared to the corresponding aldehyde.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the researcher or organization, including scale, cost, available equipment, and safety protocols. For most applications, the reductive amination pathway is the recommended and more robust approach.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • ResearchGate. Esterification of various benzylic alcohols under Mitsunobu reaction.... [Link]

  • ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • PubChem. tert-Butyl (2-methoxypyridin-3-yl)carbamate. [Link]

  • DocPlayer. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. [Link]

  • Atlantis Press. (2017, February). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. [Link]

  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Beilstein Journals. Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]

  • Supporting Information. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • TÜBİTAK Academic Journals. (2010, January 1). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

  • ResearchGate. (2025, August 10). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

  • PubChem. 3,4,5-Trimethylphenyl methylcarbamate. [Link]

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Comparative

A Researcher's Guide to Characterizing Novel Pyridine-Based Compounds: Benchmarking Against Known Monoamine Transporter Inhibitors

Abstract In the landscape of neuropharmacology, the discovery of novel chemical entities with precise modulatory effects on monoamine transporters—namely the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) tra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of neuropharmacology, the discovery of novel chemical entities with precise modulatory effects on monoamine transporters—namely the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—is a cornerstone of developing next-generation therapeutics for a host of psychiatric disorders. This guide addresses a common scenario in drug discovery: the initial characterization of a novel compound, for which no biological activity has been documented. Herein, we take tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate, a commercially available substituted pyridine, as a representative novel chemical scaffold. Due to the prevalence of the pyridine motif in known monoamine transporter inhibitors, we propose a systematic workflow to evaluate its potential inhibitory activity and selectivity against this critical class of targets. This document serves as a comprehensive, protocol-driven guide for researchers, providing the scientific rationale and detailed methodologies for benchmarking such a compound against a panel of well-established inhibitors.

Introduction: The Rationale for Targeting Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into presynaptic neurons.[1] Their dysfunction is implicated in numerous neurological and psychiatric conditions, including depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[2] Consequently, these transporters are primary targets for a wide array of psychopharmacological drugs.[2]

The therapeutic efficacy and side-effect profile of monoamine transporter inhibitors are largely dictated by their potency and selectivity. For instance, Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine and paroxetine primarily target SERT, while Norepinephrine Reuptake Inhibitors (NRIs) such as reboxetine and atomoxetine target NET.[3][4] Dual-acting or triple-reuptake inhibitors are also of significant interest.[5]

Given that novel compounds like tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate are often synthesized as building blocks or as part of exploratory libraries, a systematic screening approach is essential to uncover their pharmacological potential. The workflow detailed below provides a robust framework for this initial characterization.

The Monoamine Synapse: A Visualization of the Target Environment

To appreciate the mechanism of inhibition, it is crucial to visualize the monoamine synapse. The following diagram illustrates the key components involved in monoamine neurotransmission and the site of action for transporter inhibitors.

Monoamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Presynaptic_Membrane Vesicle->Presynaptic_Membrane Exocytosis (Release) VMAT2 VMAT2 MA_Transporter Monoamine Transporter (SERT/DAT/NET) MA_Transporter->VMAT2 Repackaging Neurotransmitter Monoamines (5-HT, DA, NE) Presynaptic_Membrane->Neurotransmitter Neurotransmitter->MA_Transporter Reuptake Receptor Postsynaptic Receptors (GPCRs, etc.) Neurotransmitter->Receptor Binding & Signal Transduction Postsynaptic_Membrane Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->MA_Transporter Blockade

Caption: High-level workflow for the in vitro characterization of a novel monoamine transporter inhibitor.

Phase 2: In Vivo Validation - Assessing Neurochemical Effects

Should the in vitro data reveal potent and/or selective activity, the next logical step is to assess the compound's effects in a living system. In vivo microdialysis is the gold standard for this purpose.

Rationale for In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal. [6]By administering the test compound and collecting dialysate samples from brain areas rich in monoaminergic terminals (e.g., striatum for dopamine, prefrontal cortex for all three), a researcher can directly observe the neurochemical consequence of transporter inhibition. A successful inhibitor will cause a measurable increase in the extracellular concentration of the corresponding neurotransmitter(s).

Brief Overview of the Microdialysis Protocol
  • Surgical Implantation: A guide cannula is surgically implanted into the target brain region of an anesthetized rodent (e.g., rat or mouse).

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Basal Level Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

  • Compound Administration: The test compound is administered (e.g., via intraperitoneal injection), and sample collection continues.

  • Sample Analysis: The concentration of monoamines in the dialysate samples is quantified, typically using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: The post-administration neurotransmitter levels are expressed as a percentage change from the pre-administration baseline.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for the initial pharmacological characterization of a novel chemical entity, using tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate as a representative example with a hypothetical focus on the monoamine transporters. By systematically determining its binding affinity and functional potency against SERT, DAT, and NET, and benchmarking these results against a panel of established inhibitors, a clear picture of its potency and selectivity can be established. Positive in vitro results would warrant progression to in vivo models like microdialysis to confirm its neurochemical effects in a physiological context. This structured approach ensures that promising new scaffolds are efficiently identified and characterized, paving the way for further preclinical development.

References

  • Lee, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15438. [Link]

  • Wikipedia contributors. (2023, December 29). Duloxetine. In Wikipedia, The Free Encyclopedia. [Link]

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  • Andersen, J., et al. (2019). A schematic representation of a simplified monoaminergic synapse. ResearchGate. [Link]

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  • Wikipedia contributors. (2023, November 26). Reboxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Celver, J., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 29(30), 9697–9706. [Link]

  • Reith, M. E. A., et al. (2015). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse, 69(11), 543-554. [Link]

  • Wikipedia contributors. (2023, December 22). Paroxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Singh, S. K., et al. (2013). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Proceedings of the National Academy of Sciences, 110(25), 10278-10283. [Link]

  • Bar-Sela, G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3349–3363. [Link]

  • Wikipedia contributors. (2023, October 29). Desipramine. In Wikipedia, The Free Encyclopedia. [Link]

  • McArthur, R. A., et al. (2000). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Biological Psychiatry, 47(9), 815-820. [Link]

  • Chmiel, J. A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1619. [Link]

  • Wikipedia contributors. (2024, January 15). Fluoxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164-171. [Link]

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  • ACS Chemical Neuroscience. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. [Link]

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  • ACS Publications. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, a compound featuring both a carbamate functional group and a pyridine ring. The procedures outlined below are grounded in established safety principles and regulatory frameworks, ensuring a comprehensive approach to waste management.

Understanding the Chemical Profile and Associated Hazards

To effectively manage the disposal of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, it is crucial to understand its constituent chemical moieties and their inherent hazards.

  • Carbamate Structure: Carbamate-containing compounds are widely used as pesticides and are recognized by the U.S. Environmental Protection Agency (EPA) as a class of chemicals that can generate hazardous waste.[1] The mismanagement of carbamate production wastes has been linked to soil and groundwater contamination.[1] Specific carbamate compounds are listed as commercial chemical products that become hazardous wastes upon disposal.[1] While tert-butyl (5-methoxypyridin-3-yl)methylcarbamate is not explicitly listed, its carbamate functional group necessitates a cautious approach to its disposal.

  • Pyridine Moiety: The presence of the pyridine ring also raises safety considerations. Pyridine itself is a flammable and toxic liquid.[2] Waste containing pyridine is often classified as hazardous.[3]

  • Thermal Decomposition: Upon thermal decomposition, similar organic compounds containing nitrogen and carbon can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

Given these characteristics, tert-butyl (5-methoxypyridin-3-yl)methylcarbamate should be treated as a potentially hazardous waste until a formal hazardous waste determination is made by a qualified professional.

Pre-Disposal and Handling Precautions

Prior to disposal, meticulous handling and storage are imperative to minimize risks of exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic steps for the proper disposal of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate.

Step 1: Waste Identification and Segregation

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Label a dedicated, chemically resistant waste container with the full chemical name: "tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate" and the appropriate hazard warnings.

Step 2: Containerization

  • Place the waste into a sealed, leak-proof container. Ensure the container is compatible with the chemical.

  • For solid waste, sweep up and shovel into a suitable container for disposal.[4] Avoid generating dust.[4]

  • For solutions, use a dedicated, labeled container. Do not pour down the drain.[2][4][7]

Step 3: Consultation and Hazardous Waste Determination

  • Consult your institution's EHS department. They are the primary resource for navigating specific disposal policies and local regulations.

  • A formal hazardous waste determination must be conducted by a qualified professional. This assessment will consider the concentration of the waste, any solvents used, and relevant regulatory lists. Chemical waste generators are responsible for ensuring a complete and accurate classification.[3][4]

Step 4: Professional Disposal

  • All chemical waste must be disposed of through a licensed hazardous waste disposal company.[8][9] Your EHS department will coordinate the pickup and disposal of the waste.

  • Ensure that the waste is stored in a designated accumulation area while awaiting pickup.

The decision-making process for the disposal of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate can be visualized in the following workflow:

DisposalWorkflow Start Start: Waste Generation (tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate) Segregate Segregate Waste in a Labeled, Compatible Container Start->Segregate ConsultEHS Consult Institutional EHS Department Segregate->ConsultEHS HW_Determination Hazardous Waste Determination by EHS ConsultEHS->HW_Determination LicensedDisposal Arrange for Pickup by Licensed Waste Contractor HW_Determination->LicensedDisposal End End: Proper Disposal LicensedDisposal->End

Caption: Disposal workflow for tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in the designated waste container. For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in the waste container.[7][10][11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to your EHS department.

Regulatory Framework

The disposal of chemical waste is governed by a multi-layered regulatory framework. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA. States may have more stringent regulations. It is the responsibility of the waste generator to comply with all applicable federal, state, and local regulations.[12]

Conclusion

The proper disposal of tert-butyl (5-methoxypyridin-3-yl)methylcarbamate is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's potential hazards, adhering to a systematic disposal protocol, and working closely with your institution's EHS department, you can ensure that this compound is managed in a safe and compliant manner.

References

  • PubChem. 3,4,5-Trimethylphenyl methylcarbamate. National Institutes of Health. [Link]

  • U.S. Environmental Protection Agency. (1995). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. [Link]

  • U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. National Institutes of Health. [Link]

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  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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